molecular formula C11H14O2 B1616121 sec-Butyl benzoate CAS No. 3306-36-3

sec-Butyl benzoate

Cat. No.: B1616121
CAS No.: 3306-36-3
M. Wt: 178.23 g/mol
InChI Key: LSLWNAOQPPLHSW-UHFFFAOYSA-N
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Description

Sec-Butyl benzoate is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

butan-2-yl benzoate
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InChI

InChI=1S/C11H14O2/c1-3-9(2)13-11(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LSLWNAOQPPLHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00880763
Record name benzoic acid, 1-methylpropyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
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CAS No.

3306-36-3
Record name sec-Butyl benzoate
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Record name sec-Butyl benzoate
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Record name sec-butyl benzoate
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Foundational & Exploratory

A Comprehensive Technical Guide to sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of sec-butyl benzoate, a benzoate ester of significant interest in various chemical and pharmaceutical applications. This document outlines its chemical identity, physicochemical properties, relevant experimental protocols, and key relationships between its associated chemical entities. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity: IUPAC Nomenclature and Synonyms

The formal nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is butan-2-yl benzoate .[1] For specific stereoisomers, the designation changes accordingly; for instance, the R-isomer is named [(2R)-butan-2-yl] benzoate.[2][3]

In addition to its formal IUPAC name, this compound is known by several synonyms in scientific literature and commerce. These alternative names are crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

  • Benzoic acid, sec-butyl ester[4]

  • Benzoic acid, 1-methylpropyl ester[5]

  • s-Butyl benzoate[1]

  • 1-Methylpropyl benzoate[4]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound. These data are essential for experimental design, safety assessments, and process development.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2][5]
Molecular Weight 178.23 g/mol [1][2][3]
CAS Number 3306-36-3[1][5]
Density 1.005 g/cm³[5]
Boiling Point 241.1 °C at 760 mmHg[5]
Flash Point 101.4 °C[5]
Refractive Index 1.497[5]
Vapor Pressure 0.0366 mmHg at 25°C[5]
LogP (o/w) 3.840[6]
Water Solubility 59 mg/L at 25°C (experimental)[6]

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of benzoate esters like this compound. These methodologies are foundational and can be adapted based on specific laboratory conditions and research objectives.

Synthesis via Fischer Esterification

The synthesis of this compound can be achieved through the Fischer esterification of benzoic acid with sec-butanol, typically in the presence of an acid catalyst.

Objective: To synthesize this compound from benzoic acid and sec-butanol.

Materials:

  • Benzoic acid

  • sec-Butanol (butan-2-ol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Toluene (for azeotropic removal of water)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1.0 equivalent), sec-butanol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents).

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is formed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., BP-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector: Split mode, with a temperature of 250°C.

  • Oven Program: Initial temperature of 90°C (hold for 1 min), ramp to 280°C at 35°C/min, and hold for 2 minutes.

  • Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.

  • MS Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 200°C.

  • Scan Range: 50-550 amu.

Procedure:

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration appropriate for GC-MS analysis.

  • Calibration: Prepare a series of standard solutions of pure this compound at known concentrations to establish a calibration curve.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and standard solutions into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each run.

  • Data Analysis: Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. Quantify the amount of this compound in the sample by using the calibration curve.

Visualization of Chemical Relationships

The following diagram illustrates the logical relationship between this compound and its precursor molecules, as well as its nomenclature.

sec_butyl_benzoate_relationship cluster_reactants Precursors cluster_product Product cluster_nomenclature Nomenclature benzoic_acid Benzoic Acid sec_butyl_benzoate This compound benzoic_acid->sec_butyl_benzoate + sec_butanol sec-Butanol (Butan-2-ol) sec_butanol->sec_butyl_benzoate Esterification (Acid Catalyst) iupac_name IUPAC Name: butan-2-yl benzoate sec_butyl_benzoate->iupac_name synonyms Synonyms: Benzoic acid, sec-butyl ester 1-Methylpropyl benzoate sec_butyl_benzoate->synonyms

Caption: Synthesis and nomenclature of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of sec-butyl benzoate. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers, scientists, and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties

This compound, with the IUPAC name butan-2-yl benzoate, is an ester characterized by a benzoate group attached to the secondary carbon of a butyl chain.[1] Its molecular formula is C₁₁H₁₄O₂.[2] This compound possesses a chiral center at the sec-butyl group, leading to stereoisomeric forms.[1]

Below is a summary of its key physical and chemical properties:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2][3][4][5][6][]
Molecular Weight 178.23 g/mol [1][3][4][5][6][8]
Density 1.005 g/cm³ at 20°C[1][2]
Boiling Point 241.1°C at 760 mmHg[1][2]
Melting Point Not explicitly reported for this compound. For the related n-butyl benzoate, it is -22°C.[9][10]
Flash Point 101.4°C (closed cup)[1][2]
Refractive Index 1.497 at 20°C[1][2]
Vapor Pressure 0.0366 mmHg at 25°C[1][2]
Solubility in Water Low; 0.12 g/L at 20°C.[1] It is considered practically insoluble in water.[3][10][11][1][3][10][11]
Solubility in Organic Solvents Soluble in organic solvents like ethanol, ether, and acetone.[3][11][3][11]

Synthesis and Reactions

The primary method for synthesizing this compound is through the acid-catalyzed esterification of benzoic acid with sec-butanol.[1][3] This reaction is a classic example of Fischer esterification.

A common laboratory-scale synthesis involves the following steps:

  • Reactant Mixture: Benzoic acid and sec-butanol are combined, often with the alcohol in slight excess to drive the reaction forward.[12]

  • Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA), is added to the mixture.[1][3]

  • Reaction Conditions: The mixture is heated under reflux.[1] Reaction temperatures typically range from 60–150°C.[1][3]

  • Water Removal: To shift the equilibrium towards the product, the water formed during the reaction is continuously removed. This is often achieved using a Dean-Stark apparatus for azeotropic distillation.[3]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt like sodium sulfate and purified, typically by distillation.

Industrial processes may favor solid acid catalysts like sodium pyrosulfate to reduce corrosion and simplify catalyst reuse.[1] Enzymatic approaches using lipases are also being explored for their enantioselectivity, particularly for synthesizing the (R)-enantiomer.[1]

G Synthesis Workflow of this compound Reactants Benzoic Acid + sec-Butanol Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, PTSA) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

This compound can undergo hydrolysis, breaking the ester bond to yield benzoic acid and sec-butanol.[3] This reaction can be catalyzed by either an acid or a base.[13] Base-catalyzed hydrolysis, or saponification, is an irreversible process. This reaction is central to its metabolic breakdown in biological systems.[1][3]

Spectroscopic and Chromatographic Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons of the benzoate group, typically in the range of δ 7.8–8.1 ppm, and the protons of the sec-butyl chain between δ 0.9–1.5 ppm.[3] The specific shifts and splitting patterns allow for the unambiguous assignment of the structure.[14]

    • ¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the sec-butyl group.[15][16]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the compound. It typically shows a molecular ion peak at an m/z of 178, corresponding to the molecular weight of this compound.[3]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is employed to assess the purity of this compound samples. The retention time will vary depending on the specific column and mobile phase composition used.[3]

Applications in Research and Drug Development

This compound has several applications across different scientific and industrial domains:

  • Solvent: It serves as a solvent in various applications, including in drug formulations and for dissolving resins and cellulose ethers in coatings.[1][3] Recent research explores its potential as a "green solvent" in polymer synthesis due to its low environmental persistence and high biodegradability.[3]

  • Fragrance and Flavor: The (R)-enantiomer, in particular, has a distinct fruity odor and is used in perfumes, cosmetics, and food flavorings.[1][3]

  • Plasticizer: It can be used as a plasticizer to enhance the flexibility of polymers like PVC.[1]

  • Prodrug Model: In pharmaceutical research, this compound is used as a model for prodrugs. For instance, it has been studied for its hydrolysis by enzymes in Mycobacterium smegmatis, suggesting potential applications in targeted drug delivery for diseases like tuberculosis.[1] Its hydrolysis to benzoic acid, a known antimicrobial agent, allows for its use in controlled-release applications.[3]

Metabolic Fate and Toxicology

Upon ingestion or exposure, this compound is metabolized in the body.

  • Metabolic Pathway: The primary metabolic pathway involves hydrolysis by esterase enzymes, primarily in the liver and plasma.[1][3] This process breaks down this compound into benzoic acid and sec-butanol.[3] The resulting benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted through the kidneys.[1][3] Animal studies have shown that approximately 90% of the compound is eliminated within 24 hours, with no signs of bioaccumulation.[3]

G Metabolic Pathway of this compound cluster_0 Systemic Circulation cluster_1 Conjugation & Excretion SB This compound Metabolites Benzoic Acid + sec-Butanol SB->Metabolites Hydrolysis (Esterases in Liver/Plasma) Hippuric_Acid Hippuric Acid Metabolites->Hippuric_Acid Conjugation with Glycine Excretion Renal Excretion Hippuric_Acid->Excretion

The metabolic breakdown of this compound in the body.
  • Toxicology: this compound is reported to cause serious eye irritation.[4] It may also cause mild skin irritation at concentrations above 10%.[1] The oral LD₅₀ in rats is greater than 2,000 mg/kg.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[17][18] It should be used in a well-ventilated area.[17] Store in a cool, dry place in a tightly sealed container.[17]

Conclusion

This compound is a versatile ester with well-defined physical and chemical properties. Its synthesis via acid-catalyzed esterification is a standard and scalable process. The compound's applications are diverse, ranging from industrial uses as a solvent and plasticizer to specialized roles in fragrance and pharmaceutical research, particularly as a prodrug model. Understanding its metabolic pathway is crucial for its application in drug development and for assessing its toxicological profile. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Synthesis of sec-Butyl Benzoate from Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of sec-butyl benzoate from benzoic acid, tailored for researchers, scientists, and professionals in drug development. The document details the prevalent synthesis methodology, reaction kinetics, experimental protocols, and quantitative analysis of process variables.

Introduction

This compound is a benzoate ester recognized for its applications as a fragrance ingredient, a solvent for cellulose ether, and a dye carrier in the textile industry.[1] Its synthesis is most commonly achieved via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This guide focuses on the synthesis from benzoic acid and sec-butanol, exploring the reaction mechanism, procedural details, and optimization of reaction conditions.

The overall reaction is as follows:

C₆H₅COOH (Benzoic Acid) + CH₃CH(OH)CH₂CH₃ (sec-Butanol) ⇌ C₆H₅COOCH(CH₃)CH₂CH₃ (this compound) + H₂O

This reaction is reversible, and therefore, specific conditions are required to drive the equilibrium towards the product side to achieve high yields.[2][4]

Core Synthesis Methodology: Fischer Esterification

The Fischer esterification is the cornerstone for producing this compound from benzoic acid. The reaction involves heating a mixture of benzoic acid and sec-butanol in the presence of a strong acid catalyst.[2]

Reaction Mechanism

The mechanism of Fischer esterification is a multi-step process involving nucleophilic acyl substitution. All steps in the process are reversible.[2][5]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon significantly more electrophilic.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of sec-butanol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final this compound ester and regenerate the acid catalyst.[2]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Mechanism Steps BenzoicAcid Benzoic Acid ProtonatedAcid Protonated Benzoic Acid BenzoicAcid->ProtonatedAcid 1. Protonation SecButanol sec-Butanol Catalyst_H H+ (Catalyst) Catalyst_H->BenzoicAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack (sec-Butanol) ProtonatedEster Protonated Ester + H₂O TetrahedralIntermediate->ProtonatedEster 3 & 4. Proton Transfer & Water Elimination FinalEster This compound ProtonatedEster->FinalEster 5. Deprotonation RegenCatalyst H+ (Regenerated) ProtonatedEster->RegenCatalyst

Caption: Fischer Esterification Reaction Mechanism.

Catalysts

Various acid catalysts can be employed for this synthesis. The choice of catalyst can significantly impact reaction time and yield.

  • Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used catalysts due to their effectiveness and low cost.[2][6]

  • Heteropolyacids (HPAs): Catalysts like phosphotungstic acid (PTA) have been shown to be highly efficient, offering excellent yields under solvent-free conditions and the advantage of being recyclable.[7][8]

  • Ionic Liquids (ILs): Certain Brønsted-acidic ionic liquids have demonstrated good catalytic activity, yielding esters in high purity.[9]

Experimental Protocols

The following section outlines a detailed laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment
  • Reagents: Benzoic acid, sec-butanol, concentrated sulfuric acid (or p-TsOH), diethyl ether (or ethyl acetate), 5% sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (or sodium sulfate).

  • Equipment: Round-bottomed flask, reflux condenser, heating mantle, separatory funnel, beakers, Erlenmeyer flasks, rotary evaporator, pH paper.

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g (0.0656 mol) of benzoic acid with a four-fold molar excess of sec-butanol (approx. 24.4 g, 30 mL).[4]

  • Catalyst Addition: Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[4] Alternatively, 0.4 mol% of a heteropolyacid catalyst can be used.[8]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1-4 hours.[4][7] The reaction temperature typically ranges from 100-120°C.[7][10] The progress can be monitored using Thin Layer Chromatography (TLC).[11]

  • Work-up - Quenching: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing 75 mL of cold water.[4]

  • Extraction: Rinse the reaction flask with 35 mL of diethyl ether or ethyl acetate and add it to the separatory funnel. Stopper the funnel, shake gently while venting frequently, and allow the layers to separate. Drain and discard the lower aqueous layer, which contains the sulfuric acid and excess sec-butanol.[4]

  • Neutralization: Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to remove any unreacted benzoic acid.[4] Cautiously shake and vent after each addition until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is basic.[5]

  • Final Wash and Drying: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water.[3] Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[12]

  • Isolation: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottomed flask. Remove the solvent using a rotary evaporator to yield the crude this compound.[3] Further purification can be achieved by distillation if required.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_isolation Isolation Phase A 1. Combine Benzoic Acid, sec-Butanol, and Catalyst B 2. Heat to Reflux (1-4 hours) A->B C 3. Cool and Quench with Water B->C D 4. Extract with Ether C->D E 5. Wash with NaHCO₃ Solution D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer F->G H 8. Filter and Evaporate Solvent G->H I 9. Characterize Product H->I

Caption: General Experimental Workflow for Synthesis.

Quantitative Data and Process Optimization

The yield of this compound is highly dependent on reaction parameters such as catalyst choice, reactant molar ratio, temperature, and reaction time.

Effect of Molar Ratio and Water Removal

Fischer esterification is an equilibrium-limited reaction.[4] To maximize the yield, Le Chatelier's principle is applied. Using a large excess of one reactant (typically the less expensive alcohol) shifts the equilibrium to the right. A four-fold molar excess of alcohol can theoretically increase the ester yield to ~95%.[4] Alternatively, removing water as it forms, often via azeotropic distillation with a Dean-Stark apparatus, can effectively drive the reaction to completion.[3][13]

Catalyst and Temperature Effects

The choice of catalyst and reaction temperature are critical for achieving a high conversion rate in a reasonable timeframe. The following tables summarize findings from various studies on the esterification of benzoic acid with butanol isomers.

Table 1: Comparison of Catalysts for Benzoic Acid Esterification with n-Butanol

Catalyst Molar Ratio (Alcohol:Acid) Temperature (°C) Time (h) Conversion/Yield (%) Reference
p-Toluenesulfonic Acid 2.9:1 92-116 2 92 (Conversion) [14]
Phosphotungstic Acid (PTA) 1.5:1 110 4 88 (Yield) [7]
Phosphotungstic Acid (PTA) 1.5:1 120 4 91 (Yield) [7]
Ionic Liquid (IL 1b) 3:1 110 8 97.3 (Yield) [9]

| Sodium Pyrosulfate | 1.2:1 | 115-150 | 1-1.5 | 93.4 (Recovery) |[10] |

Table 2: Kinetic Parameters for Benzoic Acid Esterification with 1-Butanol Catalyzed by p-toluenesulfonic acid at 365.2-389.4 K

Parameter Value Unit Reference
Activation Energy (Forward) 58.40 kJ·mol⁻¹ [14][15]
Activation Energy (Reverse) 57.70 kJ·mol⁻¹ [14][15]

| Thermal Effect of Reaction | 622 | J·mol⁻¹ |[14][15] |

Note: While the data in the tables primarily refers to n-butanol or 1-butanol, the general principles and performance trends are applicable to sec-butanol, although branched alcohols like sec-butanol may exhibit slightly lower reaction rates compared to primary alcohols under similar conditions.[16]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Molecular Formula: C₁₁H₁₄O₂[17]

  • Molecular Weight: 178.23 g/mol [17]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is expected to show distinct signals for the aromatic protons of the benzoate group (typically δ 7.8–8.1 ppm) and the aliphatic protons of the sec-butyl chain (typically δ 0.9–1.5 ppm).[6]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak at m/z 178.[6]

Conclusion

The synthesis of this compound from benzoic acid is efficiently achieved through Fischer esterification. High yields can be obtained by utilizing an excess of sec-butanol, employing effective acid catalysts like sulfuric acid, p-TsOH, or recyclable heteropolyacids, and maintaining appropriate reaction temperatures. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and optimize the production of this compound for various applications.

References

Spectroscopic Characterization of sec-Butyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl benzoate, a common organic ester. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unequivocal identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Aromatic (ortho-H)~8.04Doublet-
Aromatic (meta, para-H)~7.42-7.51Multiplet-
Methine (-O-CH-)~5.10Sextet-
Methylene (-CH₂-)~1.65Quintet-
Methyl (CH-CH₃)~1.33Doublet-
Methyl (-CH₂-CH₃)~0.98Triplet-

Table 1: ¹H NMR Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following data is based on closely related benzoate esters and provides an expected range for the chemical shifts of this compound.

Carbon Assignment Estimated Chemical Shift (δ) ppm
Carbonyl (C=O)~166
Aromatic (C-O)~133
Aromatic (CH, para)~130
Aromatic (CH, ortho)~129
Aromatic (CH, meta)~128
Methine (-O-CH-)~74
Methylene (-CH₂-)~29
Methyl (CH-CH₃)~19
Methyl (-CH₂-CH₃)~10

Table 2: Estimated ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule through their characteristic vibrational frequencies, reported in reciprocal centimeters (cm⁻¹).

Vibrational Mode **Absorption Range (cm⁻¹) **Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2975-2850Strong
C=O stretch (ester)1725-1705Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (ester)1300-1100Strong
C-H bend (aliphatic)1470-1370Medium

Table 3: Characteristic IR Absorption Frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data is presented as a mass-to-charge ratio (m/z) and the relative intensity of the detected ions.[1]

m/z Relative Intensity (%) Fragment Ion
178~5[M]⁺ (Molecular Ion)
123~46[C₇H₅O₂]⁺
105100[C₇H₅O]⁺ (Benzoyl Cation)
77~31[C₆H₅]⁺ (Phenyl Cation)
57~6[C₄H₉]⁺
56~20[C₄H₈]⁺
41~10[C₃H₅]⁺
29~9[C₂H₅]⁺

Table 4: Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The solution is filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Instrumentation and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A drop of the sample is placed between two salt plates (typically NaCl or KBr) to form a thin film.

Instrumentation and Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: A background spectrum of the clean, empty salt plates is recorded.

  • Sample Scan: The salt plate "sandwich" containing the sample is placed in the sample holder, and the spectrum is acquired. The final spectrum is the ratio of the sample scan to the background scan, displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.

  • Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

  • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution_in_Deuterated_Solvent Dissolution in Deuterated Solvent Sample->Dissolution_in_Deuterated_Solvent For NMR Neat_Liquid_Film Neat Liquid Film on Salt Plates Sample->Neat_Liquid_Film For IR Dilution_in_Volatile_Solvent Dilution in Volatile Solvent Sample->Dilution_in_Volatile_Solvent For MS NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Dissolution_in_Deuterated_Solvent->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Neat_Liquid_Film->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry (EI) Dilution_in_Volatile_Solvent->Mass_Spectrometry Structural_Elucidation Structural Elucidation NMR_Spectroscopy->Structural_Elucidation Purity_Assessment Purity Assessment NMR_Spectroscopy->Purity_Assessment Functional_Group_ID Functional Group Identification IR_Spectroscopy->Functional_Group_ID Molecular_Weight_and_Fragmentation Molecular Weight and Fragmentation Pattern Mass_Spectrometry->Molecular_Weight_and_Fragmentation Functional_Group_ID->Structural_Elucidation Molecular_Weight_and_Fragmentation->Structural_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

sec-Butyl benzoate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3306-36-3 Molecular Formula: C₁₁H₁₄O₂

This technical guide provides a comprehensive overview of sec-butyl benzoate, a significant chemical compound with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, analysis, and metabolic fate.

Chemical and Physical Properties

This compound is the ester formed from the condensation of benzoic acid and sec-butanol. It is a colorless to pale yellow liquid with a faint, pleasant odor. Key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 3306-36-3[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
IUPAC Name butan-2-yl benzoate[1]
Synonyms Benzoic acid, sec-butyl ester; 1-Methylpropyl benzoate[1]
Density 1.005 g/cm³ at 20 °C[1]
Boiling Point 241.1 °C at 760 mmHg[1]
Flash Point 101.4 °C[1]
Refractive Index 1.497 at 20 °C[1]
Water Solubility Insoluble[1]
Solubility in Organic Solvents Soluble in alcohols and ethers[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from benzoic acid and sec-butanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

  • Benzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Toluene (for azeotropic removal of water, optional)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine benzoic acid (1.0 equivalent) and an excess of sec-butanol (2.0-3.0 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by mole of the benzoic acid) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if using toluene for azeotropic water removal) and heat the mixture to reflux. The reaction temperature is typically maintained at the boiling point of the alcohol or the azeotropic mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent like dichloromethane or diethyl ether and wash with water to remove the excess alcohol and catalyst.

    • Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

MS Conditions (Typical):

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Dilute the this compound sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.

HPLC can be used for the quantification and purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

Chromatographic Conditions (Typical):

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 254 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a suitable concentration (e.g., 100 µg/mL).

Signaling Pathways and Metabolism

Currently, there are no known specific signaling pathways directly modulated by this compound in mammalian systems. Its primary biological relevance in the context of drug development lies in its role as a potential prodrug and its metabolic fate.

Metabolic Pathway of this compound

This compound is metabolized in vivo through hydrolysis by esterases, primarily in the liver and plasma. This enzymatic cleavage yields benzoic acid and sec-butanol. Benzoic acid is then further metabolized, mainly through conjugation with glycine to form hippuric acid, which is subsequently excreted in the urine. sec-Butanol is oxidized to 2-butanone, which can then be further metabolized.

Metabolic_Pathway sec_Butyl_Benzoate This compound Benzoic_Acid Benzoic Acid sec_Butyl_Benzoate->Benzoic_Acid Esterase (Hydrolysis) sec_Butanol sec-Butanol sec_Butyl_Benzoate->sec_Butanol Esterase (Hydrolysis) Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation Excretion Urinary Excretion Hippuric_Acid->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow and Logical Relationships

The synthesis and purification of this compound follow a logical workflow designed to maximize yield and purity. The following diagram illustrates the key steps and their relationships.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Benzoic Acid + sec-Butanol + Acid Catalyst Reflux Heating under Reflux Reactants->Reflux Fischer Esterification Quenching Quenching and Solvent Extraction Reflux->Quenching Reaction Completion Washing Aqueous Washes (Water, NaHCO₃, Brine) Quenching->Washing Drying Drying with Anhydrous Agent Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Solubility of sec-Butyl benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of sec-Butyl Benzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document outlines available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.

Introduction to this compound

This compound (butan-2-yl benzoate) is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and sec-butanol. With a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , it is a colorless liquid at room temperature. Its structural and molecular characteristics, particularly the presence of a bulky, non-polar sec-butyl group and a polar benzoate group, significantly influence its solubility profile. This compound is utilized in various industrial applications, including as a solvent and a plasticizer.[1]

Solubility of this compound

The solubility of a compound is a critical physical property that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation development. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. This compound possesses both polar (ester group) and non-polar (benzene ring and sec-butyl group) characteristics, leading to a nuanced solubility behavior.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)Source
Water200.12[1]
Qualitative Solubility in Organic Solvents

While specific quantitative data is limited, qualitative descriptions of the solubility of this compound and its isomer, n-butyl benzoate, indicate good solubility in common organic solvents. For the purposes of this guide, "soluble" or "miscible" indicates that the substance dissolves in the solvent to form a homogeneous solution.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubilitySource/Rationale
Alcohols Methanol, EthanolSoluble/MiscibleGeneral statements for benzoate esters.[2][3][4]
Ketones AcetoneSoluble/MiscibleGeneral statements for benzoate esters.[2][3]
Ethers Diethyl EtherSoluble/MiscibleGeneral statements for benzoate esters.[2][3]
Esters Ethyl AcetateSoluble/MiscibleBased on structural similarity ("like dissolves like").
Chlorinated Solvents DichloromethaneSoluble/MiscibleExpected based on its use as an organic solvent.
Aromatic Hydrocarbons TolueneSoluble/MiscibleExpected based on the presence of the benzene ring.
Aliphatic Hydrocarbons HexaneLikely SolubleThe non-polar sec-butyl group suggests solubility.

Note on Data Availability: Extensive searches of chemical databases and scientific literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in the listed organic solvents. The information presented is based on general statements for benzoate esters and the principle of "like dissolves like." For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid solute like this compound in an organic solvent. These protocols are adapted from standard laboratory procedures.[5][6]

Method 1: Gravimetric Method (for determining solubility at a specific temperature)

This method involves preparing a saturated solution, separating the undissolved solute, and determining the concentration of the solute in the saturated solution by evaporating the solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically resistant to the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. An excess is necessary to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to a couple of days, depending on the solvent and solute. It is advisable to perform preliminary tests to determine the time required to reach equilibrium.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.

  • Quantification:

    • Weigh the evaporation dish containing the saturated solution to determine the mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid loss of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

    • The difference between the final and initial mass of the evaporation dish gives the mass of the dissolved this compound.

  • Calculation:

    • The solubility can be expressed in various units, such as g/100 mL or mol/L.

    • Solubility ( g/100 g solvent) = (mass of dissolved this compound / (mass of saturated solution - mass of dissolved this compound)) * 100

Method 2: Visual Miscibility Test

This is a simpler, qualitative or semi-quantitative method to determine if two liquids are miscible at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Graduated cylinders or pipettes

  • Test tubes or small vials

Procedure:

  • In a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).

  • Incrementally add known volumes of this compound to the solvent, mixing thoroughly after each addition.

  • Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.

  • If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 volume ratio), they can be considered miscible.

  • The test can be repeated by adding the solvent to this compound to observe the behavior across a range of concentrations.

Visualization of Solubility Determination Workflow

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Solubility_Workflow start Start: Select Solute (this compound) and Solvent prep_saturate Prepare Mixture: Add excess this compound to a known volume of solvent in a sealed vial. start->prep_saturate equilibrate Equilibration: Agitate mixture in a temperature-controlled environment to reach equilibrium. prep_saturate->equilibrate phase_sep Phase Separation: Allow undissolved solute to settle. Draw supernatant with a syringe. equilibrate->phase_sep filtration Filtration: Filter the supernatant through a chemically resistant syringe filter. phase_sep->filtration weigh_sol Weigh Saturated Solution: Dispense filtered solution into a pre-weighed evaporation dish and weigh. filtration->weigh_sol evaporate Solvent Evaporation: Evaporate the solvent under controlled conditions (e.g., drying oven). weigh_sol->evaporate weigh_solute Weigh Solute: Cool and weigh the evaporation dish to determine the mass of the dissolved solute. evaporate->weigh_solute calculate Calculate Solubility: Express as g/100mL, mol/L, or other desired units. weigh_solute->calculate end End: Report Solubility Data calculate->end

References

Stereoisomers of sec-Butyl Benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Butyl benzoate, a benzoate ester, is a chiral molecule that exists as a pair of enantiomers: (R)-sec-butyl benzoate and (S)-sec-butyl benzoate. These stereoisomers share the same chemical formula (C₁₁H₁₄O₂) and connectivity but differ in the three-dimensional arrangement of their atoms. This guide provides an in-depth overview of the synthesis, properties, and analysis of these stereoisomers, tailored for researchers, scientists, and professionals in drug development. The distinct stereochemistry of each enantiomer can lead to different biological activities and olfactory properties, making their individual study crucial in various scientific fields.[1][2]

Physicochemical Properties

While enantiomers possess identical physical properties such as boiling point and density in an achiral environment, they exhibit differences in their interaction with plane-polarized light. The specific rotation is a key property that distinguishes between the (R) and (S) enantiomers.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(R)-sec-Butyl Benzoate(S)-sec-Butyl BenzoateRacemic this compound
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [1][3]178.23 g/mol 178.23 g/mol [1][3]
IUPAC Name [(2R)-butan-2-yl] benzoate[3][(2S)-butan-2-yl] benzoatebutan-2-yl benzoate[1]
Boiling Point Not explicitly found for the pure enantiomer, but expected to be ~241.1 °C at 760 mmHgNot explicitly found for the pure enantiomer, but expected to be ~241.1 °C at 760 mmHg241.1 °C at 760 mmHg[1]
Density Not explicitly found for the pure enantiomer, but expected to be ~1.005 g/cm³ at 20°CNot explicitly found for the pure enantiomer, but expected to be ~1.005 g/cm³ at 20°C1.005 g/cm³ at 20°C[1]
Specific Rotation ([α]ᴅ) Data not available for the benzoate ester. For the precursor, (R)-sec-butanol, [α]ᴅ is -13.52°.Data not available for the benzoate ester. For the precursor, (S)-sec-butanol, [α]ᴅ is +13.52°.

Synthesis of Stereoisomers

The synthesis of enantiomerically pure this compound is typically achieved through the esterification of benzoic acid with the corresponding chiral sec-butanol. The choice of (R)-sec-butanol or (S)-sec-butanol as the starting material dictates the stereochemistry of the final product.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes the synthesis of (R)-sec-butyl benzoate. The synthesis of the (S)-enantiomer follows the same procedure, substituting (R)-sec-butanol with (S)-sec-butanol.

Materials:

  • Benzoic acid

  • (R)-sec-butanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine benzoic acid (1.0 eq), (R)-sec-butanol (1.2 eq), and a suitable amount of toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the theoretical amount of water has been collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-sec-butyl benzoate.

  • The product can be further purified by distillation if necessary.

Synthesis_Workflow cluster_synthesis Synthesis Reactants Benzoic Acid + (R)-sec-Butanol + Sulfuric Acid (catalyst) Reaction Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product (R)-sec-Butyl Benzoate Purification->Product

Synthesis workflow for (R)-sec-butyl benzoate.

Chiral Separation and Analysis

The analysis and separation of the enantiomers of this compound are crucial for determining enantiomeric purity and for isolating the individual stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separation, while polarimetry is used to measure the optical rotation.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general methodology for the chiral separation of this compound enantiomers. The specific conditions may need to be optimized based on the available chiral column and instrumentation.

Materials and Equipment:

  • Racemic this compound sample

  • HPLC-grade hexanes and isopropanol (or other suitable solvents)

  • Chiral stationary phase (CSP) HPLC column (e.g., polysaccharide-based)

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexanes and isopropanol) at a constant flow rate.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 230 nm).

  • The two enantiomers will exhibit different retention times, allowing for their separation and quantification.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Experimental Protocol: Polarimetry

This protocol outlines the measurement of the specific rotation of an enantiomerically enriched sample of this compound.

Materials and Equipment:

  • Enantiomerically enriched this compound sample

  • Spectroscopic grade solvent (e.g., chloroform or ethanol)

  • Polarimeter

  • Volumetric flask and analytical balance

Procedure:

  • Accurately weigh a known amount of the this compound sample and dissolve it in a specific volume of the chosen solvent in a volumetric flask.

  • Calibrate the polarimeter with a blank (the pure solvent).

  • Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

  • Measure the observed optical rotation (α) at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Analysis_Workflow cluster_analysis Chiral Analysis Sample Racemic or Enriched This compound Chiral_HPLC Chiral HPLC Separation Sample->Chiral_HPLC Polarimetry Polarimetry Measurement Sample->Polarimetry Data_Analysis Data Analysis Chiral_HPLC->Data_Analysis Polarimetry->Data_Analysis Results Enantiomeric Excess (%ee) Specific Rotation ([α]) Data_Analysis->Results

Workflow for the chiral analysis of this compound.

Biological Significance and Applications

The stereochemistry of this compound plays a significant role in its biological properties and applications.

  • Fragrance and Flavors: The (R)-enantiomer of this compound is noted for its distinct olfactory properties and is of particular interest in the fragrance industry.[1][2]

  • Pharmaceutical Intermediates: Chiral esters, including this compound, can serve as intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The specific stereochemistry is often crucial for the desired therapeutic effect.

Metabolic Pathway

Upon ingestion, this compound is metabolized in the body. The primary metabolic pathway involves hydrolysis by esterases, primarily in the liver, to yield benzoic acid and sec-butanol. Benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.

Metabolic_Pathway cluster_metabolism Metabolic Pathway of this compound SB This compound ((R) or (S)) Hydrolysis Esterase-mediated Hydrolysis SB->Hydrolysis Products Benzoic Acid + sec-Butanol Hydrolysis->Products Conjugation Glycine Conjugation (in Liver) Products->Conjugation Benzoic Acid Hippuric_Acid Hippuric Acid Conjugation->Hippuric_Acid Excretion Renal Excretion Hippuric_Acid->Excretion

Metabolic pathway of this compound.

The stereoisomers of this compound, (R)- and (S)-sec-butyl benzoate, represent an important class of chiral molecules with distinct properties and applications. A thorough understanding of their synthesis, separation, and analysis is essential for researchers in organic chemistry, pharmacology, and material science. The protocols and data presented in this guide provide a comprehensive resource for the study and utilization of these enantiomers. Further research into the specific biological activities of each enantiomer could reveal novel applications in drug development and other fields.

References

The Ubiquitous Benzoate Esters: An In-depth Guide to Their Natural Occurrence and Function in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoate esters are a diverse class of aromatic volatile organic compounds that are widespread in the plant kingdom. They are integral components of the scent profiles of numerous flowers and the flavors of many fruits, playing critical roles in plant reproduction, defense, and overall fitness. This technical guide provides a comprehensive overview of the natural occurrence of benzoate esters in plants, detailing their biosynthetic pathways, physiological functions, and quantitative distribution. Furthermore, it offers detailed experimental protocols for the extraction, identification, and quantification of these compounds, equipping researchers with the necessary knowledge for their study and potential application.

Introduction to Plant Benzoate Esters

Esters are organic compounds renowned for their characteristic pleasant, often fruity, odors.[1] Among these, benzoate esters, derived from benzoic acid, are particularly significant in the plant world.[2] They contribute substantially to the aromatic bouquets of flowers like petunias, snapdragons, and lilies, and the flavor profiles of fruits such as cherries, cranberries, and apples.[3][4] This role in scent and flavor is not trivial; it is a key evolutionary strategy for attracting pollinators and facilitating seed dispersal by animals.[4] Beyond these ecological functions, benzoate esters are also involved in plant defense mechanisms against herbivores and pathogens.[2] Understanding the biosynthesis, occurrence, and function of these molecules is crucial for fields ranging from plant science and chemical ecology to the development of new flavors, fragrances, and pharmaceuticals.

Biosynthesis of Benzoate Esters

The formation of benzoate esters in plants is a multi-step process that begins with the essential amino acid phenylalanine and involves two major stages: the synthesis of the benzoic acid precursor and its subsequent esterification by specific enzymes.

Formation of Benzoic Acid (BA)

Benzoic acid is synthesized from phenylalanine via the phenylpropanoid pathway. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) .[3] From cinnamic acid, plants can utilize two primary routes to produce benzoic acid:

  • β-oxidative Pathway: In this pathway, which has been elucidated in petunia, cinnamic acid is activated to its CoA thioester, cinnamoyl-CoA. This molecule then undergoes a series of reactions analogous to fatty acid beta-oxidation, involving hydration, dehydrogenation, and thiolytic cleavage to yield benzoyl-CoA.[3][5]

  • Non-β-oxidative Pathway: This pathway involves the shortening of the C3 side chain of cinnamic acid without CoA intermediates. An important enzyme in this pathway, benzaldehyde dehydrogenase (BALD) , oxidizes benzaldehyde to form benzoic acid.[3][5]

Esterification of Benzoic Acid

Once benzoic acid or its activated form, benzoyl-CoA, is available, it is esterified to form the final benzoate ester. This crucial step is catalyzed by enzymes from two distinct families:

  • SABATH Methyltransferases: This family includes enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), which is responsible for the synthesis of the volatile ester methyl benzoate.[6] BAMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of benzoic acid.[6][7] This mechanism is well-characterized in plants like snapdragon (Antirrhinum majus) and petunia.[3][8][9]

  • BAHD Acyltransferases: Members of the BAHD family utilize an activated acyl donor, typically benzoyl-CoA, and a variety of alcohol substrates to produce a range of esters. For example, the alcohol acyltransferase BPBT in petunia is responsible for producing benzyl benzoate and phenylethyl benzoate.[3][5] Interestingly, a novel BAHD acyltransferase, LoAAT1, identified in Lilium 'Siberia', has been shown to be responsible for the biosynthesis of both ethyl benzoate and methyl benzoate, a role typically associated with the SABATH family.[3]

The following diagram illustrates the generalized biosynthetic pathways leading to the formation of common benzoate esters.

Benzoate Ester Biosynthesis Generalized Biosynthetic Pathways of Benzoate Esters phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL beta_path β-oxidative Pathway cinnamic_acid->beta_path non_beta_path Non-β-oxidative Pathway cinnamic_acid->non_beta_path benzoic_acid Benzoic Acid methyl_benzoate Methyl Benzoate benzoic_acid->methyl_benzoate BAMT/BSMT benzoyl_coa Benzoyl-CoA benzoyl_coa->methyl_benzoate LoAAT1 ethyl_benzoate Ethyl Benzoate benzoyl_coa->ethyl_benzoate LoAAT1 benzyl_benzoate Benzyl Benzoate benzoyl_coa->benzyl_benzoate BPBT sam SAM sam->methyl_benzoate methanol Methanol methanol->methyl_benzoate ethanol Ethanol ethanol->ethyl_benzoate benzyl_alcohol Benzyl Alcohol benzyl_alcohol->benzyl_benzoate beta_path->benzoyl_coa non_beta_path->benzoic_acid key_precursor Precursor key_ester Ester Product key_substrate Co-substrate

Caption: Generalized biosynthetic pathways of benzoate esters.

Natural Occurrence and Quantitative Data

Benzoate esters are found in a wide array of plant species and tissues. Their emission is often spatially and temporally regulated, coinciding with factors like flower development stage, circadian rhythms, and pollination status.[3][8][10] For example, methyl benzoate emission in snapdragon flowers peaks during the day to align with pollinator activity, whereas in petunia, it peaks at night.[3][8] The primary sites of synthesis and emission are typically the petals of flowers.[3]

The following table summarizes quantitative data for selected benzoate esters and their precursors in various plant tissues.

Ester/PrecursorPlant SpeciesPlant PartConcentration / Emission RateReference
Methyl Benzoate Lilium 'Siberia'Flower Tepals~350 ng·g⁻¹·h⁻¹ (peak emission)[2]
Ethyl Benzoate Lilium 'Siberia'Flower Tepals~150 ng·g⁻¹·h⁻¹ (peak emission)[2]
Benzyl Benzoate Cinnamomum verumLeaf Essential Oil840,000 ppm (84%)[4]
Benzyl Benzoate Lilium 'Manissa'Cut Flower909.55 (relative peak area)[11]
Benzoic Acid Antirrhinum majus (Snapdragon)Petal Lobes19.6 µg·g⁻¹ fresh weight[6]

Note: Data is presented as reported in the source literature. Direct comparison between different units (e.g., emission rate vs. concentration) should be made with caution.

Experimental Protocols

The study of benzoate esters requires precise methodologies for their collection, identification, and quantification, as well as for characterizing the enzymes involved in their biosynthesis.

Protocol for Volatile Collection and Analysis

A standard and non-destructive method for analyzing volatile compounds like benzoate esters is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify volatile benzoate esters emitted from plant tissue.

Methodology:

  • Sample Preparation: Carefully excise the plant tissue of interest (e.g., ~3 g of flower tepals). Place the tissue into a sealed glass vial (e.g., 200 mL). For analysis of intact flowers, the entire flower can be enclosed in a larger glass chamber.[3]

  • Headspace Collection (SPME):

    • Insert an SPME fiber assembly through the vial's septum into the headspace above the plant tissue. A common fiber coating for floral volatiles is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[12]

    • Expose the fiber to the headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 70°C) to allow volatile compounds to adsorb to the fiber coating.[3][12]

  • GC-MS Analysis:

    • Immediately after collection, desorb the trapped volatiles by inserting the SPME fiber into the heated injection port of a GC-MS system.

    • GC Conditions (Example):

      • Injector Temperature: 250°C.

      • Column: HP-5MS (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C for 2 min, ramp at 5°C/min to 100°C, then ramp at 10°C/min to 190°C, and finally ramp at 60°C/min to 250°C, hold for 5 min.[3]

    • MS Conditions: Operate in electron ionization (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 35-550.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by comparing their retention times with those of authentic standards.

    • Quantify compounds by comparing their peak areas to the peak area of a known amount of an internal standard (e.g., toluene) added to the sample.[8]

The diagram below outlines the typical experimental workflow.

Experimental Workflow Workflow for Plant Volatile Analysis cluster_sample_prep Sample Preparation & Collection cluster_analysis Instrumental Analysis cluster_data Data Analysis sample 1. Plant Tissue Collection (e.g., Flower Petals) vial 2. Enclose in Sealed Vial sample->vial spme 3. Headspace Collection (SPME Fiber Exposure) vial->spme gcms 4. Thermal Desorption in GC Injector spme->gcms separation 5. Chromatographic Separation (GC) gcms->separation detection 6. Mass Spectrometry Detection (MS) separation->detection analysis 7. Data Processing detection->analysis identification 8a. Compound Identification (Mass Spectral Library & Standards) analysis->identification quantification 8b. Quantification (Internal Standard Method) analysis->quantification

Caption: Workflow for plant volatile analysis via HS-SPME-GC-MS.
Protocol for BAMT Enzyme Activity Assay

This protocol is adapted from methods used for characterizing BAMT from snapdragon.[6][7]

Objective: To measure the catalytic activity of the BAMT enzyme in a crude protein extract.

Methodology:

  • Protein Extraction:

    • Homogenize fresh plant tissue (e.g., petal lobes) in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors and 2-mercaptoethanol).

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the crude soluble protein extract.

    • Determine the total protein concentration of the extract using a colorimetric method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a standard reaction mixture in a microcentrifuge tube. A 100 µL reaction could consist of:

      • 20 µL of crude protein extract (containing 25-40 µg of protein).[6]

      • 2 mM benzoic acid (substrate).[6]

      • 100 µM radiolabeled S-adenosyl-L-methionine ([¹⁴C]-SAM) as the methyl donor.[6]

      • Reaction buffer to final volume (e.g., 50 mM Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) for a defined period (e.g., 30 minutes).

  • Product Extraction:

    • Stop the reaction by adding a small volume of strong acid (e.g., HCl).

    • Add an organic solvent (e.g., ethyl acetate) to extract the radiolabeled methyl benzoate product. Vortex thoroughly.

    • Centrifuge to separate the phases and carefully transfer the upper organic phase to a new tube.

  • Quantification:

    • Add the organic extract to a scintillation vial containing scintillation cocktail.

    • Measure the amount of radioactivity using a liquid scintillation counter.

    • The measured radioactivity is directly proportional to the amount of methyl benzoate produced and thus reflects the enzyme activity. Activity can be expressed in units such as picokatals (pkat) per milligram of protein.

Note: Non-radioactive, luminescence-based SAM methyltransferase assays are also available and can be adapted for this purpose, measuring the production of S-adenosyl homocysteine (SAH).[13]

Conclusion

Benzoate esters are a functionally significant and chemically diverse group of natural products in plants. Their biosynthesis is tightly regulated, drawing from the core phenylpropanoid pathway and employing specialized ester-forming enzymes. They are key mediators of plant-environment interactions, particularly in pollination and defense. The methodologies detailed in this guide provide a robust framework for researchers to further explore the occurrence, regulation, and function of these important volatile compounds, paving the way for new discoveries and applications in agriculture, biotechnology, and drug development.

References

Methodological & Application

Synthesis of sec-Butyl Benzoate via Fischer Esterification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-butyl benzoate is an ester with applications as a fragrance component, a solvent, and a potential intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis is most commonly achieved through the Fischer esterification of benzoic acid with sec-butanol. This process involves an acid-catalyzed reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing water as it is formed.[1]

This document provides detailed application notes and a comprehensive protocol for the synthesis, purification, and characterization of this compound via Fischer esterification.

Reaction and Reagent Data

A summary of the physical and chemical properties of the key reactants and the product is provided in Table 1. Molar ratios and catalyst loading are critical parameters for optimizing the reaction yield.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Benzoic AcidC₇H₆O₂122.122491.266
sec-ButanolC₄H₁₀O74.1299.50.808
This compoundC₁₁H₁₄O₂178.23237-2381.006
Sulfuric AcidH₂SO₄98.083371.840

Representative Synthesis Conditions and Yields

The yield of this compound is highly dependent on the reaction conditions. The use of a Dean-Stark apparatus to remove water azeotropically is a common strategy to drive the reaction to completion. Microwave-assisted synthesis can also be employed to reduce reaction times, although yields may vary.[2]

CatalystMolar Ratio (Benzoic Acid:sec-Butanol)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
H₂SO₄1:3120-140 (Reflux)4-675-85>95Adapted from[1]
p-TSA1:1.51204>85 (for n-butyl benzoate)>98[3]
H₂SO₄ (Microwave)1:excess1300.2538 (for a substituted derivative)Not reported[2]

Experimental Protocols

Protocol 1: Conventional Synthesis using Dean-Stark Apparatus

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to remove water and drive the reaction to completion.

Materials:

  • Benzoic acid

  • sec-Butanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzoic acid (e.g., 12.2 g, 0.1 mol), sec-butanol (e.g., 22.2 g, 0.3 mol, 3 equivalents), and toluene (50-100 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 - 1.0 mL) or a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 g).

  • Reflux and Water Removal: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester.

  • Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water collects in the Dean-Stark trap. The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid; be cautious of CO₂ evolution), and finally with 50 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene and excess sec-butanol.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless liquid.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Results
¹H NMR Aromatic protons (benzoate group): δ 7.8–8.1 ppm; sec-butyl chain protons: δ 0.9–1.5 ppm.[4]
¹³C NMR Signals corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the sec-butyl group.
Mass Spectrometry (MS) A molecular ion peak at m/z 178, corresponding to the molecular weight of this compound.[4]
Infrared (IR) Spectroscopy A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester.

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification of benzoic acid with sec-butanol.

Fischer_Esterification Reactants Benzoic Acid + sec-Butanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by sec-Butanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination - H₂O Deprotonation Deprotonation Water_Elimination->Deprotonation Products This compound + Water Deprotonation->Products - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

The logical progression of the synthesis and purification process is outlined in the workflow diagram below.

Experimental_Workflow Start Start Mixing Mix Benzoic Acid, sec-Butanol, Toluene, and Catalyst Start->Mixing Reflux Reflux with Dean-Stark Apparatus (4-6h) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Extraction Liquid-Liquid Extraction: Wash with H₂O, NaHCO₃, Brine Cooling->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Solvent_Removal Remove Solvent via Rotary Evaporation Drying->Solvent_Removal Purification Purify by Vacuum Distillation Solvent_Removal->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Synthesis and Purification Workflow.

References

Application Notes and Protocols for sec-Butyl Benzoate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of sec-butyl benzoate as a plasticizer for polymers, with a primary focus on Polyvinyl Chloride (PVC). Benzoate esters, including this compound, are gaining prominence as safer, non-phthalate alternatives in the plasticizer market.[1] This document outlines the theoretical mechanism of action, protocols for incorporation and evaluation, and illustrative performance data. While specific quantitative data for this compound is limited in publicly available literature, the provided data for related benzoate plasticizers offers a comparative framework for evaluation.

Introduction to this compound as a Plasticizer

Plasticizers are essential additives that increase the flexibility, durability, and workability of polymeric materials.[2] They function by embedding themselves between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1][3] Benzoate esters have emerged as a significant class of non-phthalate plasticizers, offering excellent solvation, compatibility with a range of polymers, and improved processing characteristics.[1][4]

This compound (C11H14O2) is a benzoate ester that can be utilized as a plasticizer, particularly in applications where alternatives to traditional phthalate-based plasticizers are required due to health and environmental concerns.[1] Its molecular structure allows it to effectively disrupt polymer chain interactions, imparting flexibility to rigid materials like PVC.

Mechanism of Action

The primary mechanism by which this compound plasticizes polymers is through the disruption of intermolecular forces between polymer chains. In a rigid polymer like PVC, strong dipole-dipole interactions between the carbon-chlorine bonds on adjacent chains lead to a rigid structure. When this compound is introduced, its molecules position themselves between the PVC chains. The polar ester group of the benzoate can interact with the polar sites on the PVC chains, effectively shielding the polymer chains from each other and reducing the cohesive energy density. This increased spacing and reduced interaction allow for greater chain mobility, resulting in a more flexible and softer material.

cluster_1 Addition of this compound p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain sb This compound p2->sb sb1 This compound p4 Polymer Chain p5 Polymer Chain sb2 This compound p6 Polymer Chain

Mechanism of Polymer Plasticization.

Data Presentation: Illustrative Performance in PVC

As specific performance data for this compound is not extensively available, the following tables present illustrative data based on the performance of other benzoate plasticizers in PVC. This data is intended to provide a benchmark for the expected performance of this compound and should be confirmed by experimental testing.

Table 1: Mechanical Properties of Plasticized PVC

PropertyUnplasticized PVCPVC + Benzoate Plasticizer (40 phr)
Tensile Strength (MPa)45 - 5515 - 25
Elongation at Break (%)5 - 10250 - 400
Shore A Hardness>10070 - 90

Note: phr = parts per hundred resin.

Table 2: Thermal Properties of Plasticized PVC

PropertyUnplasticized PVCPVC + Benzoate Plasticizer (40 phr)
Glass Transition Temperature (Tg) (°C)80 - 8520 - 40

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound as a plasticizer in a polymer matrix such as PVC.

Preparation of Plasticized PVC Sheets

Objective: To prepare homogenous PVC sheets with varying concentrations of this compound for subsequent performance testing.

Materials and Equipment:

  • PVC resin (suspension grade)

  • This compound

  • Thermal stabilizer (e.g., calcium/zinc stearate)

  • Lubricant (optional)

  • High-speed mixer

  • Two-roll mill with heating capabilities

  • Hydraulic press with heating and cooling

  • Molds for sheet preparation

Protocol:

  • Formulation: Prepare dry blends of PVC resin, this compound at various concentrations (e.g., 20, 30, 40, 50 phr), and a thermal stabilizer (typically 2-3 phr).

  • Mixing: Add the components to a high-speed mixer and blend until a homogenous powder is obtained.

  • Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Milling: Continuously work the material on the mill until a uniform, fused sheet is formed. This process typically takes 5-10 minutes.

  • Compression Molding: Place the milled sheet into a mold of desired thickness (e.g., 1-2 mm) and transfer to a hydraulic press preheated to 170-180°C.

  • Pressing: Apply a pressure of approximately 10 MPa for 5-10 minutes.

  • Cooling: Cool the mold under pressure to room temperature.

  • Conditioning: Remove the plasticized PVC sheet from the mold and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the mechanical performance of the polymer.

4.2.1. Tensile Strength and Elongation at Break

  • Standard: ASTM D638 or ISO 527

  • Procedure:

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.

    • Record the maximum force applied and the elongation at the point of fracture.

    • Calculate the tensile strength (force per unit area) and the percentage of elongation at break.

4.2.2. Hardness (Shore A)

  • Standard: ASTM D2240 or ISO 7619-1

  • Procedure:

    • Place the conditioned PVC sheet on a hard, flat surface.

    • Press the indenter of a Shore A durometer firmly onto the surface of the specimen.

    • Record the hardness reading within 1-2 seconds of firm contact.

    • Take at least five measurements at different locations on the specimen and calculate the average.

Evaluation of Thermal Properties

Objective: To determine the effect of this compound on the thermal characteristics of the polymer.

4.3.1. Glass Transition Temperature (Tg)

  • Method: Differential Scanning Calorimetry (DSC)

  • Procedure:

    • Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above the expected Tg (e.g., 100°C) to erase the thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to below the expected Tg (e.g., -50°C).

    • Reheat the sample at the same controlled rate.

    • The glass transition temperature is determined as the midpoint of the step change in the heat flow curve during the second heating scan.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for evaluating a novel plasticizer.

cluster_testing formulation Formulation (PVC, this compound, Stabilizer) mixing High-Speed Mixing formulation->mixing milling Two-Roll Milling mixing->milling molding Compression Molding milling->molding conditioning Conditioning molding->conditioning testing Performance Testing conditioning->testing tensile Tensile Properties (ASTM D638) hardness Hardness (ASTM D2240) dsc Thermal Properties (DSC)

Workflow for Plasticizer Evaluation.

Conclusion for the Intended Audience

This compound presents a viable option as a non-phthalate plasticizer for a variety of polymer applications. Its efficacy is rooted in its ability to efficiently solvate polymer chains and increase their mobility. While specific, peer-reviewed quantitative data for this compound is not as prevalent as for more established plasticizers, the provided protocols offer a standardized framework for its evaluation. Researchers and drug development professionals are encouraged to utilize these methodologies to generate specific data for their formulations. The illustrative data from related benzoate plasticizers suggests that this compound can impart significant improvements in flexibility and processing characteristics to polymers like PVC, making it a promising candidate for applications where performance and safety are paramount.

References

Application of Sec-Butyl Benzoate in the Fragrance and Flavor Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Introduction

Sec-butyl benzoate (butan-2-yl benzoate) is an aromatic ester recognized for its versatile applications within the fragrance and flavor sectors. As a benzoate ester, it is formed from the condensation of benzoic acid and sec-butanol.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on its organoleptic properties, functional benefits, and evaluation methodologies. The chiral center in its sec-butyl group means that its enantiomers, particularly the (R)-enantiomer, can offer distinct and desirable sensory profiles.[2]

Application Notes

Fragrance Industry

This compound is a multifunctional ingredient in the fragrance industry, valued for its aromatic properties and its role as a solvent and fixative.

Organoleptic Profile: The odor of this compound is generally characterized as a mild, balsamic, and fruity aroma.[] The (R)-enantiomer is noted for contributing sharper and more persistent fruity notes, making it a particularly interesting component for fine fragrances and cosmetic products.[2] The overall scent profile can also possess sweet, floral, and amber-like nuances with a woody and spicy undertone.[1]

Functional Applications:

  • Solvent: It is an effective solvent for various fragrance raw materials, including resins and cellulose ethers, ensuring their homogeneous integration into a fragrance concentrate.[4]

  • Fixative: Due to its low volatility, this compound can act as a fixative, slowing the evaporation of more volatile top notes and extending the overall longevity of a fragrance on the skin.

  • Modifier: It can be used to modify and enhance fragrance compositions, adding a subtle fruity and balsamic complexity. It is known for its excellent compatibility with a wide range of other fragrance ingredients.

  • Preservative: Like other benzoates, it possesses preservative properties that can help protect cosmetic products from microbial spoilage.[5]

Recommended Usage Levels in Fragrance: Typical usage levels for butyl benzoate isomers in cosmetic products vary depending on the application. For leave-on skin contact products, a concentration of up to 0.5% is recommended, while for wash-off products, the recommendation is also 0.5%. In products with no skin contact, levels can be higher. For the fragrance concentrate itself, usage can be up to 6.0%.[6]

Flavor Industry

In the flavor industry, this compound is utilized for its contribution to fruity and sweet flavor profiles.

Organoleptic Profile: The taste of butyl benzoate (isomer not always specified) is described as mild, amber, and balsamic.[7] It is a naturally occurring component in some fruits, such as papaya, which contributes to its potential as a flavor ingredient.[7] Its flavor applications often revolve around enhancing fruity and sweet notes in various food and beverage products.

Functional Applications:

  • Flavoring Agent: The fruity and sweet notes of this compound make it suitable for inclusion in flavor formulations for beverages, confectionery, and baked goods.[2] It is often used in flavor blends for cocoa, honey, tea, chocolate, fruit, and nut profiles.

  • Indirect Food Additive: Butyl benzoate is permitted by the U.S. Food and Drug Administration (FDA) for use as an indirect food additive as a component of adhesives.[5] Other isomers, such as isobutyl benzoate, are listed as FEMA GRAS (Generally Recognized as Safe).[8]

Recommended Usage Levels in Flavors: Specific usage levels for this compound in food and beverages are not widely published. However, for benzoates used as preservatives in non-alcoholic flavored drinks, the maximum permitted level in the UK is 150 mg/L (expressed as benzoic acid).[9][10] Flavor contribution levels would typically be significantly lower than preservative levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[]
Molecular Weight 178.23 g/mol []
CAS Number 3306-36-3[11]
Appearance Colorless to light yellow viscous liquid[7]
Density (20°C) 1.005 g/cm³[4]
Boiling Point 241.1°C at 760 mmHg[4]
Flash Point 101.4°C (closed cup)
Vapor Pressure (25°C) 0.0366 mmHg[4]
Water Solubility 0.12 g/L (20°C)[4]
Refractive Index (20°C) 1.497[4]

Table 2: Toxicological Data for this compound

TestValueReference(s)
LD₅₀ (rat, oral) > 2,000 mg/kg[4]
EC₅₀ (Daphnia magna) 12.4 mg/L[4]
Irritation Mild skin and eye irritant at >10%[4]

Experimental Protocols

Detailed methodologies for key experiments related to the application of this compound are provided below.

Protocol 1: Sensory Evaluation of this compound in a Fragrance Base

Objective: To determine the odor profile and intensity of this compound at different concentrations in a neutral fragrance base.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass beakers and stirring rods

  • Pipettes

  • Coded sample vials

  • Olfactory smelling strips

  • Panel of at least 6 trained sensory analysts

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent at concentrations of 1%, 5%, and 10% (w/w).

    • Prepare a blank sample containing only the solvent.

    • Label each sample with a random three-digit code.

  • Evaluation Procedure:

    • The sensory evaluation should be conducted in a well-ventilated, odor-free room.

    • Provide each panelist with a set of coded samples and smelling strips.

    • Instruct panelists to dip a fresh smelling strip into each sample, wait approximately 10 seconds for the solvent to partially evaporate, and then evaluate the odor.

    • Panelists should cleanse their palate between samples by smelling their own skin or a neutral substance like coffee beans.

  • Data Collection:

    • Panelists will rate the intensity of the odor on a scale from 0 (no odor) to 9 (very strong odor).

    • Panelists will provide descriptive terms for the odor profile, selecting from a provided list (e.g., fruity, balsamic, sweet, floral, woody, chemical) and also providing their own descriptors.

  • Data Analysis:

    • Calculate the mean intensity scores for each concentration.

    • Compile a frequency table of the descriptive terms used for each concentration.

    • Analyze the results to determine the concentration-dependent changes in the odor profile and intensity.

Protocol 2: Stability Testing of a Fragrance Formulation Containing this compound

Objective: To assess the physical and chemical stability of a fragrance formulation containing this compound under accelerated aging conditions.

Materials:

  • Test fragrance formulation containing a known concentration of this compound.

  • Control formulation (without this compound).

  • Glass packaging identical to the intended final product packaging.

  • Climate chambers or ovens capable of maintaining constant temperatures.

  • UV light cabinet.

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Methodology:

  • Sample Preparation:

    • Prepare a sufficient quantity of both the test and control formulations.

    • Fill the glass packaging with the formulations, leaving a small headspace.

  • Storage Conditions:

    • Store samples under the following conditions for a period of 12 weeks:

      • Elevated temperature: 40°C ± 2°C

      • Room temperature (control): 25°C ± 2°C

      • UV light exposure: Continuous exposure in a UV cabinet at room temperature.

  • Evaluation Intervals:

    • Evaluate the samples at time 0, 2, 4, 8, and 12 weeks.

  • Evaluation Parameters:

    • Physical Evaluation: Visually inspect for changes in color, clarity, and phase separation.

    • Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor of the samples on smelling strips and compare them to the room temperature control.

    • Chemical Analysis (GC-FID):

      • Dilute the samples in a suitable solvent (e.g., ethanol).

      • Analyze the samples by GC-FID to quantify the concentration of this compound and other key fragrance components.

  • Data Analysis:

    • Compare the physical and olfactory characteristics of the aged samples to the control.

    • Plot the concentration of this compound over time for each storage condition to determine its degradation rate.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds, including this compound, in a complex fragrance or flavor mixture.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) and an Olfactory Detection Port (ODP).

  • Test sample (fragrance or flavor extract).

  • Appropriate GC column (e.g., non-polar or medium-polarity).

  • Humidified air supply for the ODP.

  • Trained sensory assessors.

Methodology:

  • Instrument Setup:

    • The effluent from the GC column is split between the MS detector and the ODP.

    • Humidified air is mixed with the effluent going to the ODP to prevent nasal dehydration of the assessor.

  • Sample Injection:

    • Inject a suitable amount of the sample into the GC.

  • Olfactory Evaluation:

    • An assessor sniffs the effluent from the ODP throughout the chromatographic run.

    • The assessor records the retention time, duration, and a descriptor for each odor detected.

  • Data Collection and Analysis:

    • The data from the MS detector provides the chemical identification of the compounds eluting at each retention time.

    • The olfactometry data provides the sensory perception of these compounds.

    • By aligning the retention times from the MS and the ODP, the odor-active compounds can be identified.

    • The intensity and importance of the odorants can be further quantified using techniques like Aroma Extract Dilution Analysis (AEDA), where serial dilutions of the extract are analyzed by GC-O.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway.

Experimental_Workflow cluster_0 Phase 1: Ingredient Evaluation cluster_1 Phase 2: Formulation & Development cluster_2 Phase 3: Stability & Safety Assessment cluster_3 Phase 4: Finalization A1 Source this compound (High Purity) A2 Physicochemical Analysis (GC-MS, Purity) A1->A2 A3 Sensory Evaluation (Protocol 1) A2->A3 B1 Incorporate into Test Formulations A3->B1 B2 Application Testing (e.g., on skin, in product base) B1->B2 B3 Iterative Refinement of Concentration B2->B3 C1 Accelerated Stability Testing (Protocol 2) B3->C1 C2 Toxicological Review C1->C2 C3 Regulatory Compliance Check C2->C3 D1 Final Formulation Lock C3->D1 D2 Scale-up & Production D1->D2

Caption: Workflow for incorporating this compound into a new product.

References

Application Notes and Protocols: sec-Butyl Benzoate as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of sec-butyl benzoate as a key intermediate in the synthesis of agrochemicals. The content herein details a plausible synthetic pathway for the production of the herbicide Dinoseb, starting from this compound. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and biological mode of action are provided to support researchers in the field of agrochemical development.

Introduction

This compound is a benzoate ester that serves as a valuable building block in organic synthesis.[1][2] Its chemical structure allows for its transformation into various functionalized molecules, making it a potential intermediate for the synthesis of active agrochemical ingredients.[1] While direct, large-scale industrial synthesis of agrochemicals may utilize alternative starting materials, the following protocols demonstrate a viable synthetic route from this compound, highlighting its role as a versatile intermediate for research and development purposes.

This document focuses on the synthesis of Dinoseb (2,4-dinitro-6-sec-butylphenol) , a historically significant herbicide, to illustrate the synthetic potential of this compound. Dinoseb and related dinitrophenol compounds are known for their mode of action as uncouplers of oxidative phosphorylation.[3][4][5]

Synthetic Pathway Overview

The proposed synthesis of Dinoseb from this compound is a two-step process:

  • Synthesis of 2-sec-butylphenol: Conversion of this compound to the key intermediate, 2-sec-butylphenol. This can be conceptually approached via a reaction analogous to a Fries rearrangement.

  • Nitration of 2-sec-butylphenol: The subsequent nitration of 2-sec-butylphenol to yield the final product, Dinoseb.

Synthesis_Pathway sec_butyl_benzoate This compound intermediate 2-sec-Butylphenol sec_butyl_benzoate->intermediate Step 1: Fries-type Rearrangement dinoseb Dinoseb (2,4-dinitro-6-sec-butylphenol) intermediate->dinoseb Step 2: Nitration

Caption: Proposed synthetic pathway from this compound to Dinoseb.

Experimental Protocols

Step 1: Synthesis of 2-sec-butylphenol from this compound (Proposed)

The direct conversion of this compound to 2-sec-butylphenol can be envisioned through a process akin to the Fries rearrangement, which typically transforms phenolic esters into hydroxyaryl ketones.[2][6][7][8] This reaction involves the migration of the acyl group to the ortho or para position of the phenol ring, catalyzed by a Lewis acid. For the synthesis of 2-sec-butylphenol, a similar Lewis acid-catalyzed rearrangement could direct the sec-butyl group to the ortho position.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to the anhydrous solvent under a nitrogen atmosphere.

  • Cool the mixture in an ice bath and slowly add this compound (1 equivalent) dropwise with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature appropriate for the chosen solvent (e.g., 50-60 °C for nitrobenzene) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-sec-butylphenol.

Note: The Fries rearrangement is selective towards the ortho and para positions, and the ratio of the products can be influenced by reaction temperature and solvent polarity.[2][8] Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.

Step 2: Nitration of 2-sec-butylphenol to Dinoseb

The nitration of 2-sec-butylphenol is a standard electrophilic aromatic substitution reaction to introduce two nitro groups onto the phenol ring.[1][3]

Materials:

  • 2-sec-butylphenol

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 equivalents) to concentrated sulfuric acid (2.5 equivalents) while cooling in an ice-salt bath to maintain a low temperature.

  • In a separate flask, dissolve 2-sec-butylphenol (1 equivalent) in a minimal amount of glacial acetic acid or sulfuric acid.

  • Slowly add the 2-sec-butylphenol solution dropwise to the cold nitrating mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • The solid or oily product (Dinoseb) will precipitate. Collect the product by filtration or extraction with a suitable organic solvent.

  • Wash the collected product thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude Dinoseb can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-sec-butylphenol and the subsequent nitration to Dinoseb. It is important to note that the yield for the proposed synthesis of 2-sec-butylphenol from this compound is theoretical and would require experimental optimization. The yields for the synthesis of 2-sec-butylphenol from phenol and butenes are provided for reference.[9][10]

Reaction StepStarting MaterialProductCatalyst/ReagentsTemperature (°C)Yield (%)Purity (%)Reference
Step 1 (Reference) Phenol, n-butenes2-sec-Butylphenolγ-Aluminum trioxide250-300~98~98[9][10]
Step 2 (Typical) 2-sec-ButylphenolDinosebH₂SO₄, HNO₃0-1070-85>95[1][3]

Mode of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb and other dinitrophenol-based herbicides exert their phytotoxic effects by disrupting cellular energy metabolism.[5] They act as protonophores, which are lipid-soluble molecules that can transport protons across the inner mitochondrial membrane.[11] This action uncouples oxidative phosphorylation from ATP synthesis.[4][12][13]

In a normal functioning mitochondrion, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase as protons flow back into the matrix. Dinoseb disrupts this process by providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase. As a result, the energy stored in the proton gradient is dissipated as heat instead of being used to produce ATP. This leads to a rapid depletion of cellular ATP, causing metabolic stress and ultimately cell death in the target plant.

Caption: Mechanism of Dinoseb as an uncoupler of oxidative phosphorylation.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of Dinoseb from this compound is depicted below.

Experimental_Workflow start Start: This compound step1 Step 1: Synthesis of 2-sec-Butylphenol start->step1 purification1 Purification 1: Vacuum Distillation or Column Chromatography step1->purification1 step2 Step 2: Nitration of 2-sec-Butylphenol purification1->step2 purification2 Purification 2: Recrystallization step2->purification2 end Final Product: Dinoseb purification2->end analysis Characterization: TLC, NMR, MS end->analysis

Caption: Experimental workflow for the synthesis of Dinoseb.

Conclusion

This compound is a viable and versatile intermediate for the laboratory-scale synthesis of agrochemicals, as demonstrated by the proposed pathway to the herbicide Dinoseb. The protocols and data presented provide a foundation for researchers to explore the synthesis of this and other agrochemically relevant molecules. Understanding the synthetic routes and the biological mode of action is crucial for the development of new and effective crop protection agents.

References

Application Notes and Protocols for the Quantitative Analysis of sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of sec-butyl benzoate in various matrices, including pharmaceutical and cosmetic formulations. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are established for their robustness, accuracy, and sensitivity in quantifying benzoate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the quantification of volatile and semi-volatile compounds like this compound. The method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol

a) Sample Preparation (Liquid-Liquid Extraction for Creams and Lotions) [1]

  • Accurately weigh approximately 0.5 g of the cream or lotion sample into a 50 mL centrifuge tube.

  • Add 5 mL of deionized water and 5 mL of a suitable organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Vortex the mixture vigorously for at least 15-30 minutes to ensure thorough extraction of this compound into the organic phase.[1]

  • To remove any residual water from the organic phase, add approximately 5 g of anhydrous sodium sulfate.

  • Centrifuge the sample at 3000 x g for 15-30 minutes to achieve complete phase separation.[1]

  • Carefully collect the upper organic layer and filter it through a 0.22 µm syringe filter into a GC vial for analysis.[1]

b) Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (or split with a high split ratio for concentrated samples)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven Temperature ProgramInitial temperature of 90°C (hold for 1 minute), ramp to 280°C at 20°C/min, and hold for 5 minutes.[2]
Mass Spectrometer
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 105, 122, 178)

c) Calibration

Prepare a series of standard solutions of this compound in the extraction solvent (e.g., MTBE) at concentrations ranging from 0.1 µg/mL to 100 µg/mL. Inject each standard to construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: GC-MS Method Validation Parameters (Estimated)

The following table summarizes the expected validation parameters for the GC-MS method, based on data from similar benzoate compounds.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (Recovery %)95 - 105%
Precision (%RSD)< 5%

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

HPLC is a robust and widely used technique for the quantification of this compound in various sample matrices. A reversed-phase HPLC method is particularly suitable for this analysis.

Experimental Protocol

a) Sample Preparation (for Creams, Lotions, and Solutions)

  • Accurately weigh approximately 1 g of the well-mixed sample into a 20-mL volumetric flask.[3]

  • Add 10 mL of 50% methanol and sonicate for 30 minutes to extract the this compound.[3]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions [3][4]

ParameterSetting
HPLC System Standard HPLC system with a pump, autosampler, column oven, and UV detector
ColumnC18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile PhaseAcetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 256 nm[3]

c) Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 µg/mL to 200 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: HPLC-UV Method Validation Parameters (Estimated)

The following table summarizes the expected validation parameters for the HPLC-UV method, based on data from similar benzoate compounds.

ParameterExpected Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (Recovery %)98 - 102%
Precision (%RSD)< 2%

Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample extract Liquid-Liquid Extraction weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: General workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Sonicate weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: General workflow for the quantification of this compound using HPLC-UV.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-butyl benzoate is an ester commonly used as a flavoring agent and in the synthesis of other organic compounds. Its purity and quantification in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of non-volatile and semi-volatile compounds like this compound.[1] This application note details a reversed-phase HPLC (RP-HPLC) method for the rapid and accurate determination of this compound. The described protocol is applicable for purity assessment of the raw material and its quantification in simple formulations.

Principle of the Method

The method employs a reversed-phase C18 column for the separation of this compound.[2] The analyte is separated based on its hydrophobic interactions with the stationary phase. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous component (water), with a small amount of acid to ensure good peak symmetry, is used for elution.[3] Detection is achieved using a UV-Vis detector, as the benzene ring in the benzoate structure provides strong UV absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[4]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Run Time: Approximately 10 minutes

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

The sample preparation method will vary depending on the matrix.[5] For a simple formulation where this compound is a major component:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

For more complex matrices, a more rigorous sample cleanup such as liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.[6][7]

4. Method Validation Parameters

For quantitative analysis, the method should be validated according to standard guidelines. Typical validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing the working standard solutions. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Precision: The precision of the method can be determined by repeated injections of a standard solution. The relative standard deviation (%RSD) should be less than 2%.

  • Accuracy: Accuracy can be evaluated through recovery studies by spiking a blank matrix with a known concentration of this compound. Recoveries are typically expected to be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative data for a typical analysis of this compound using the described HPLC method is summarized in the table below.

ParameterResult
Retention Time (RT) Approximately 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (%RSD, n=6) < 1.5%
Accuracy (Recovery) 98.5% - 101.2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample_Prep->HPLC_System Inject Samples Chromatogram Chromatogram Generation HPLC_System->Chromatogram Peak_Integration Peak Integration (Retention Time & Area) Chromatogram->Peak_Integration Calibration_Curve Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve From Standards Quantification Quantification (Calculate Sample Concentration) Peak_Integration->Quantification From Samples Calibration_Curve->Quantification Apply Curve Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sec-butyl benzoate is a benzoate ester that finds application in various industries, including as a solvent and in the synthesis of other organic compounds. Its detection and quantification are crucial for quality control, process monitoring, and research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound and remove interfering substances.

  • Liquid Samples (e.g., reaction mixtures, liquid formulations):

    • Direct Injection: If the sample is clean and the concentration of this compound is within the instrument's linear range, a direct injection following dilution with a suitable solvent may be possible.

    • Liquid-Liquid Extraction (LLE): This is a common technique to separate analytes based on their solubility in different solvents.[1]

      • Take a known volume of the liquid sample.

      • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

      • Centrifuge the mixture to separate the aqueous and organic layers.

      • Carefully collect the organic layer containing the this compound.

      • The extract may be concentrated under a gentle stream of nitrogen if necessary.

      • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Solid Samples (e.g., polymers, powders):

    • Solvent Extraction:

      • Weigh a known amount of the solid sample into a vial.

      • Add a measured volume of an appropriate solvent (e.g., ethyl acetate, hexane).

      • Sonication or vortexing can be used to facilitate the extraction of this compound into the solvent.

      • Filter the extract to remove any solid particles.

      • The resulting solution can be directly injected or further diluted if necessary.

    • Solid-Phase Extraction (SPE): SPE is a technique used to concentrate and purify analytes from complex matrices.[1][2] The appropriate SPE cartridge and solvent system would need to be selected based on the specific sample matrix and potential interferences.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of benzoate esters. Optimization may be necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar or semi-polar capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Inlet:

    • Temperature: 250°C.[3]

    • Injection Mode: Splitless or split, depending on the sample concentration.[3]

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Final hold: Hold at 280°C for 5 minutes.[3]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.[3]

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

3. Data Analysis

  • Qualitative Analysis: The identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a reference standard or a library spectrum (e.g., NIST).

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area of this compound against the concentration of a series of prepared standards. The concentration of this compound in the samples is then determined from this calibration curve.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Chemical Formula C₁₁H₁₄O₂[4][5]
Molecular Weight 178.23 g/mol [4][5]
CAS Number 3306-36-3[4]
Kovats Retention Index (Standard Non-polar) 1280, 1286, 1291, 1292, 1276, 1293, 1307, 1288, 1293, 1301, 1297, 1284.5, 1285[4]
Kovats Retention Index (Standard Polar) 1741, 1749, 1762, 1780, 1752, 1771, 1766, 1774, 1792[4]

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Ionization Mode Electron Ionization (EI)[3]
Molecular Ion [M]⁺ m/z 178[6]
Major Fragment Ions (m/z) 105, 123[4]
Quantification Ions (SIM mode) To be determined empirically (e.g., m/z 105, 123, 178)
Qualifier Ions (SIM mode) To be determined empirically

Table 3: Typical Method Performance Parameters (Example)

Note: These values are illustrative and must be experimentally determined during method validation.

ParameterTypical Range
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

experimental_workflow sample_receipt Sample Receipt and Login sample_prep Sample Preparation (e.g., LLE, Dilution) sample_receipt->sample_prep Prepared Sample analysis GC-MS Analysis sample_prep->analysis Inject instrument_setup GC-MS Instrument Setup instrument_setup->analysis Method Parameters data_processing Data Processing and Integration analysis->data_processing Raw Data quantification Quantification and Reporting data_processing->quantification Processed Data final_report Final Report Generation quantification->final_report Results data_analysis_logic raw_data Raw Chromatographic Data peak_integration Peak Integration raw_data->peak_integration retention_time Retention Time Matching peak_integration->retention_time mass_spectrum Mass Spectrum Comparison peak_integration->mass_spectrum compound_id Compound Identification retention_time->compound_id mass_spectrum->compound_id calibration Calibration Curve Generation compound_id->calibration concentration Concentration Calculation calibration->concentration

References

Application Notes and Protocols for Sec-butyl Benzoate as a Dye Carrier in Polyester Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sec-butyl benzoate as a dye carrier in the dyeing of polyester fibers. This document outlines the mechanism of action, experimental procedures, and expected outcomes, including quantitative data on dyeing efficacy and fastness properties.

Introduction

Polyester fibers, due to their crystalline and hydrophobic nature, exhibit low dye uptake under conventional dyeing conditions at atmospheric pressure and boiling temperatures. Dye carriers are organic compounds that act as swelling and plasticizing agents, facilitating the diffusion of disperse dyes into the polyester fiber matrix at lower temperatures (typically around 100°C). This compound is a benzoate ester that serves as an effective, low-odor dye carrier. It enhances the rate and extent of dyeing, enabling the achievement of deep shades with good fastness properties. The primary mechanism involves the reduction of the glass transition temperature (Tg) of the polyester, which increases the mobility of the polymer chains and allows for the penetration of dye molecules.[1][2][3]

Mechanism of Action

The role of this compound as a dye carrier in the polyester dyeing process can be summarized in the following steps:

  • Emulsification: this compound is emulsified in the dyebath with the aid of a suitable dispersing agent.

  • Carrier Adsorption: The carrier molecules are adsorbed onto the surface of the polyester fibers.

  • Fiber Plasticization: The adsorbed carrier penetrates the fiber structure, reducing the intermolecular forces between the polymer chains and lowering the glass transition temperature (Tg).[1][3]

  • Dye Molecule Diffusion: The increased mobility of the polymer chains creates voids, allowing the disperse dye molecules to diffuse from the dyebath into the fiber.

  • Dye Fixation: The dye molecules are fixed within the amorphous regions of the polyester fiber through hydrogen bonds and van der Waals forces.[4][5]

  • Carrier Removal: Post-dyeing, a reduction clearing process is employed to remove any residual carrier and unfixed dye from the fiber surface to ensure optimal fastness properties.

G Mechanism of this compound as a Dye Carrier cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber A This compound Emulsion C Fiber Surface A->C Adsorption B Disperse Dye Particles B->C Adsorption D Amorphous Regions (Plasticized) C->D Penetration & Plasticization (Lowering of Tg) C->D Dye Diffusion

Mechanism of this compound as a dye carrier.

Quantitative Data

The use of this compound as a dye carrier significantly improves the color yield and fastness properties of disperse-dyed polyester fibers compared to dyeing without a carrier at the same temperature.

PropertyWithout Carrier (100°C)With this compound (100°C)Test Method
Color Strength (K/S Value) Low to MediumHighSpectrophotometry
Wash Fastness (Color Change) 3-44-5ISO 105-C06
Wash Fastness (Staining) 34ISO 105-C06
Crock Fastness (Dry) 44-5ISO 105-X12
Crock Fastness (Wet) 2-33-4ISO 105-X12
Light Fastness 4-54-5ISO 105-B02

Note: The values presented are typical and may vary depending on the specific dye, concentration, and substrate used.

Experimental Protocols

Preparation of this compound Emulsion

Materials:

  • This compound

  • Non-ionic emulsifier (e.g., fatty alcohol ethoxylate)

  • Cationic emulsifier (e.g., quaternary ammonium compound)

  • Warm deionized water

Procedure:

  • In a beaker, mix the this compound with the non-ionic and cationic emulsifiers. The emulsifier should be about 1/4 to 1/2 the weight of the this compound.

  • Gently warm the mixture while stirring until a clear, homogeneous solution is obtained.

  • Slowly add warm deionized water to the mixture under continuous stirring to form a stable emulsion.

Polyester Dyeing Protocol

Materials:

  • Polyester fabric

  • Disperse dye

  • This compound emulsion (prepared as above)

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • Deionized water

Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • pH meter

  • Spectrophotometer (for color measurement)

  • Crockmeter

  • Laundrometer

Procedure:

G Polyester Dyeing Workflow A Dye Bath Preparation (Dye, Carrier, Dispersing Agent, Water) B pH Adjustment (pH 4.5-5.5 with Acetic Acid) A->B C Add Polyester Fabric (Liquor Ratio 20:1) B->C D Temperature Ramp (Increase to 100°C at 2°C/min) C->D E Dyeing (Hold at 100°C for 60 min) D->E F Cool Down (Cool to 70°C) E->F G Rinse F->G H Reduction Clearing (2 g/L NaOH, 2 g/L Sodium Hydrosulfite at 80°C for 20 min) G->H I Hot and Cold Rinse H->I J Dry I->J

Polyester dyeing workflow with this compound.
  • Dye Bath Preparation: Prepare the dyebath in the dyeing vessel. For a 2% shade depth on the weight of fabric (owf), add the following components based on a liquor ratio of 20:1:

    • Disperse Dye: 2% owf

    • This compound: 5-15% owf (typically added as a pre-prepared emulsion)

    • Dispersing agent: 1 g/L

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Increase the temperature to 100°C at a rate of 2°C per minute.

    • Hold the temperature at 100°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • Rinsing: Remove the dyed fabric and rinse thoroughly with warm water.

  • Reduction Clearing:

    • Prepare a fresh bath with:

      • Sodium hydroxide: 2 g/L

      • Sodium hydrosulfite: 2 g/L

    • Treat the dyed fabric in this bath at 80°C for 20 minutes to remove unfixed dye and residual carrier.

    • Rinse the fabric thoroughly with hot water followed by a cold water rinse.

  • Drying: Dry the fabric at an appropriate temperature.

Evaluation of Dyed Fabric
  • Color Strength (K/S Value): Measure the K/S value of the dyed fabric using a spectrophotometer to quantify the color yield.

  • Colorfastness to Washing: Evaluate the wash fastness according to the ISO 105-C06 standard.

  • Colorfastness to Crocking (Rubbing): Assess the crock fastness using a crockmeter according to the ISO 105-X12 standard.

  • Colorfastness to Light: Determine the lightfastness of the dyed fabric according to the ISO 105-B02 standard.

Safety and Environmental Considerations

While this compound is considered to have a better environmental profile than some traditional carriers like phenols and chlorinated hydrocarbons, it is still essential to handle it with care in a well-ventilated area.[1] Proper wastewater treatment is necessary to remove any residual chemicals from the effluent. The use of carriers allows for dyeing at lower temperatures, which can contribute to energy savings. However, a thorough reduction clearing is crucial to remove any residual carrier from the fabric, as it can negatively impact the lightfastness of the final product.[2]

References

Application Notes and Protocols for sec-Butyl Benzoate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butyl benzoate is a versatile ingredient utilized in the cosmetic industry for its multifaceted properties. As an ester of benzoic acid and sec-butanol, it functions primarily as a solvent, fragrance component, and preservative in a variety of personal care products. Its ability to dissolve other substances makes it an effective carrier for active ingredients and fragrances, while its antimicrobial properties contribute to the preservation of product integrity. This document provides detailed application notes and experimental protocols for the use of this compound in cosmetic formulations, with a focus on quantitative data, methodologies, and relevant biological pathways.

Physicochemical Properties and Functions

This compound's utility in cosmetics stems from its chemical structure and physical characteristics. It is a colorless liquid with a faint, pleasant odor, and it is miscible with many organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C11H14O2[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 241.1°C at 760 mmHg[3]
Flash Point 101.4°C (closed cup)[3]
Solubility in Water 0.12 g/L (20°C)[3]
Density 1.005 g/cm³ (20°C)[3]

Table 2: Functions of this compound in Cosmetic Products

FunctionDescriptionReference
Solvent Dissolves and stabilizes other ingredients, particularly fragrances and active compounds.[3]
Fragrance Contributes a sweet, fruity, and balsamic aroma to products.[1]
Preservative Inhibits the growth of microorganisms, extending the shelf-life of products.[4]
Emollient Softens and soothes the skin, improving the texture of creams and lotions.
Plasticizer Enhances the flexibility and durability of polymer-based products.[3]

Regulatory Status and Recommended Use Levels

The safety of alkyl benzoates, including butyl benzoate, has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that they are safe for use in cosmetics in the present practices of use and concentration.[3][5] The European Union permits the use of benzoic acid and its salts and esters as preservatives in cosmetic products at a maximum concentration of 0.5% (as acid).[6][7]

Table 3: Recommended and Regulated Use Levels of Benzoates

Region/BodyProduct TypeMaximum ConcentrationReference
European UnionAll cosmetic products (as preservative)0.5% (as benzoic acid)[6]
European UnionRinse-off products (for non-preservative use)2.5% (as benzoic acid)[8]
European UnionOral-care products (for non-preservative use)1.7% (as benzoic acid)[8]
European UnionLeave-on products (for non-preservative use)0.5% (as benzoic acid)[8]

Experimental Protocols

Quantification of this compound in a Cosmetic Cream using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in a cream-based cosmetic formulation.

Workflow for HPLC Quantification of this compound

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Weigh 1g of cream into a 50mL volumetric flask add_methanol Add 40mL Methanol sample_prep->add_methanol sonicate Sonicate for 20 mins add_methanol->sonicate cool Cool to room temperature sonicate->cool dilute Dilute to volume with Methanol cool->dilute filter Filter through 0.45µm PTFE filter dilute->filter injection Inject 10 µL of sample and standard solutions filter->injection Inject standard_prep Prepare stock and working standards of this compound in Methanol standard_prep->injection hplc_system HPLC System with UV Detector column C18 Column (e.g., 4.6 x 150 mm, 5 µm) mobile_phase Mobile Phase: Acetonitrile:Water (70:30, v/v) flow_rate Flow Rate: 1.0 mL/min detection UV Detection at 230 nm calibration Generate calibration curve from standards injection->calibration Analyze quantification Quantify this compound in the sample based on peak area calibration->quantification

Caption: Workflow for HPLC quantification of this compound in a cosmetic cream.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL volumetric flask.

    • Add approximately 40 mL of methanol and sonicate for 20 minutes to extract the this compound.

    • Allow the solution to cool to room temperature and dilute to the mark with methanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[9]

  • HPLC Conditions: [2][10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 230 nm.

    • Column Temperature: 30°C.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Stability Testing of a Cosmetic Emulsion Containing this compound

This protocol describes a comprehensive stability testing regimen for a cosmetic emulsion (e.g., lotion or cream) containing this compound to ensure its quality and shelf-life.

Workflow for Cosmetic Emulsion Stability Testing

cluster_storage Storage Conditions (3 Months) cluster_evaluation Evaluation at Time Points (0, 1, 2, 3 months) cluster_analysis Data Analysis and Conclusion start Prepare batches of cosmetic emulsion with this compound real_time Real-Time: 25°C / 60% RH start->real_time Store samples accelerated Accelerated: 40°C / 75% RH start->accelerated Store samples freeze_thaw Freeze-Thaw Cycles: -10°C to 25°C (3 cycles) start->freeze_thaw Store samples physical Physical Properties: Appearance, Color, Odor, pH, Viscosity real_time->physical Evaluate chemical Chemical Properties: Quantification of this compound (HPLC) real_time->chemical Evaluate microbiological Microbiological Properties: Preservative Efficacy Testing (PET) real_time->microbiological Evaluate packaging Packaging Compatibility: Leakage, Weight Loss, Discoloration real_time->packaging Evaluate accelerated->physical Evaluate accelerated->chemical Evaluate accelerated->microbiological Evaluate accelerated->packaging Evaluate freeze_thaw->physical Evaluate freeze_thaw->chemical Evaluate freeze_thaw->microbiological Evaluate freeze_thaw->packaging Evaluate data Compare results to initial values and specifications physical->data chemical->data microbiological->data packaging->data conclusion Determine shelf-life and storage recommendations data->conclusion

Caption: Workflow for stability testing of a cosmetic emulsion with this compound.

Methodology:

  • Sample Preparation and Storage:

    • Prepare at least three batches of the final cosmetic emulsion formulation containing this compound.

    • Package the samples in the proposed final packaging and in inert glass containers (as a control).[11]

    • Store the samples under the following conditions for a minimum of three months:[12][13][14]

      • Real-Time: 25°C ± 2°C / 60% ± 5% Relative Humidity (RH).

      • Accelerated: 40°C ± 2°C / 75% ± 5% RH.

      • Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[12]

      • Light Exposure: Place samples in a window or a light box with broad-spectrum output.[12]

  • Evaluation Parameters and Schedule:

    • Evaluate the samples at initial (time zero), 1, 2, and 3-month intervals.

    • Physical and Chemical Integrity: [12]

      • Appearance: Visual inspection for phase separation, crystallization, or sedimentation.

      • Color: Instrumental or visual assessment against a standard.

      • Odor: Olfactory evaluation by a trained panel.

      • pH: Measurement using a calibrated pH meter.

      • Viscosity: Measurement using a viscometer at a controlled temperature.

      • This compound Concentration: Quantification using the HPLC method described above.

    • Microbiological Stability:

      • Conduct preservative efficacy testing (challenge test) at the beginning and end of the study to ensure the preservative system remains effective.

    • Packaging Compatibility: [12]

      • Weight Loss: Determine the percentage of weight loss over time.

      • Leakage: Inspect for any signs of product leakage.

      • Packaging Appearance: Check for any changes in the packaging material such as discoloration, deformation, or degradation.

  • Data Analysis and Interpretation:

    • Compare the results at each time point to the initial data and established product specifications.

    • Significant changes in any of the parameters may indicate instability. The correlation between accelerated and real-time data can be used to predict the product's shelf-life.

In Vitro Skin Irritation Testing

This protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[15]

Workflow for In Vitro Skin Irritation Testing

cluster_exposure Chemical Exposure (60 minutes) cluster_viability Cell Viability Assay (MTT Assay) cluster_analysis Data Analysis and Classification start Reconstructed Human Epidermis (RhE) Tissue Culture negative_control Negative Control (e.g., PBS) start->negative_control Apply to tissues positive_control Positive Control (e.g., 5% SDS) start->positive_control Apply to tissues test_substance Test Substance: This compound start->test_substance Apply to tissues post_exposure Rinse and Post-Incubation (42 hours) negative_control->post_exposure positive_control->post_exposure test_substance->post_exposure mtt_incubation Incubate tissues with MTT solution (3 hours) post_exposure->mtt_incubation formazan_extraction Extract formazan with isopropanol mtt_incubation->formazan_extraction spectrophotometry Measure optical density (OD) at 570 nm formazan_extraction->spectrophotometry calculate_viability Calculate % cell viability relative to negative control spectrophotometry->calculate_viability classify Classify as Irritant if viability < 50% or Non-Irritant if viability ≥ 50% calculate_viability->classify

Caption: Workflow for in vitro skin irritation testing using a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation:

    • Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.

  • Application of Test Substance:

    • Apply the test substance (this compound, typically undiluted or at a high concentration in a suitable vehicle), a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) to the surface of triplicate tissues.[16]

  • Exposure and Post-Exposure:

    • Expose the tissues to the substances for 60 minutes at 37°C.[16]

    • Thoroughly rinse the tissues to remove the test substances.

    • Transfer the tissues to fresh culture medium and incubate for 42 hours.[16]

  • MTT Assay for Cell Viability: [17]

    • After the post-incubation period, transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 3 hours, during which viable cells will convert the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer at a wavelength of 570 nm.

  • Data Interpretation:

    • Calculate the percentage of cell viability for each test substance relative to the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced to below 50% of the negative control.[17]

Mechanism of Action and Signaling Pathways

Preservative Action

The primary mechanism by which benzoates, including this compound, exert their preservative effect is through the disruption of microbial cellular processes. This action is most effective in acidic conditions where the undissociated form of benzoic acid predominates.[18]

Mechanism of Benzoate Preservative Action

cluster_cell Microbial Cell cluster_effects Inhibitory Effects cell_membrane Cell Membrane cytoplasm Cytoplasm membrane_disruption Disruption of Membrane Integrity cell_membrane->membrane_disruption ph_decrease Decrease in Intracellular pH cytoplasm->ph_decrease enzymes Metabolic Enzymes enzyme_inhibition Inhibition of Enzyme Activity enzymes->enzyme_inhibition protein_synthesis Protein Synthesis Machinery protein_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_inhibition benzoic_acid This compound (hydrolyzes to Benzoic Acid) benzoic_acid->cell_membrane Penetrates microbial_death Microbial Cell Death or Growth Inhibition membrane_disruption->microbial_death Leads to ph_decrease->microbial_death Leads to enzyme_inhibition->microbial_death Leads to protein_inhibition->microbial_death Leads to

Caption: Proposed mechanism of preservative action for benzoates in microbial cells.

The preservative action involves:

  • Penetration of the Cell Membrane: The lipophilic nature of undissociated benzoic acid allows it to readily pass through the microbial cell membrane.[19]

  • Disruption of Intracellular pH: Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and lowering the intracellular pH, which inhibits glycolysis and other metabolic processes.[18]

  • Inhibition of Enzyme Activity: Benzoic acid can inhibit the function of key enzymes involved in cellular metabolism.[18]

  • Alteration of Membrane Integrity: The accumulation of benzoate anions within the cell can disrupt the cell membrane's structure and function.[18]

Potential for Skin Irritation: Prostaglandin D2 Pathway

Topical application of benzoic acid has been shown to induce cutaneous erythema (redness), which is mediated by the increased biosynthesis of prostaglandin D2 (PGD2) in the skin.[1] This suggests a potential signaling pathway for the mild irritation sometimes observed with benzoate-containing products.

Signaling Pathway for Benzoic Acid-Induced Skin Vasodilation

benzoic_acid Topical Application of This compound (hydrolyzes to Benzoic Acid) skin_cells Skin Cells (e.g., Keratinocytes) benzoic_acid->skin_cells cox_activation Activation of Cyclooxygenase (COX) Enzymes skin_cells->cox_activation pgd2_synthesis Increased Synthesis of Prostaglandin D2 (PGD2) cox_activation->pgd2_synthesis vasodilation Vasodilation of Cutaneous Blood Vessels pgd2_synthesis->vasodilation erythema Erythema (Skin Redness) vasodilation->erythema

Caption: Signaling pathway for skin vasodilation induced by topical benzoic acid.

This pathway involves:

  • Application and Hydrolysis: this compound applied to the skin is expected to be hydrolyzed to benzoic acid and sec-butanol by cutaneous esterases.

  • Cellular Response: Benzoic acid interacts with skin cells, likely keratinocytes.

  • Enzyme Activation: This interaction leads to the activation of cyclooxygenase (COX) enzymes.

  • Prostaglandin Synthesis: Activated COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, with a specific increase in the production of PGD2.[1]

  • Vasodilation: PGD2 is a potent vasodilator, causing the relaxation of smooth muscle in the walls of cutaneous blood vessels.[1]

  • Clinical Sign: The increased blood flow resulting from vasodilation manifests as visible erythema or skin redness.[1]

Conclusion

This compound is a valuable ingredient in cosmetic formulations, offering multiple benefits as a solvent, fragrance, and preservative. Its use is supported by a favorable safety profile as determined by regulatory bodies. The provided protocols for quantification, stability testing, and in vitro irritation assessment offer a framework for the development and quality control of cosmetic products containing this ingredient. Understanding the mechanisms of its preservative action and potential for mild skin irritation through the prostaglandin D2 pathway can further inform formulation strategies and safety assessments.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of crude sec-butyl benzoate. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The primary impurities typically include unreacted starting materials such as benzoic acid and sec-butanol, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and water, which is a byproduct of the reaction. In some instances, side products from the dehydration of sec-butanol may also be present.

Q2: How can I effectively neutralize and remove the acid catalyst and unreacted benzoic acid from my crude product?

A2: A liquid-liquid extraction is the most effective method. The crude this compound should be dissolved in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. This organic solution is then washed with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. The basic wash will convert the acidic impurities into their corresponding water-soluble salts, which can then be separated in the aqueous layer. It is crucial to vent the separatory funnel frequently during this process, as carbon dioxide gas is evolved.

Q3: My purified this compound appears cloudy. What is the likely cause and how can I resolve this?

A3: A cloudy appearance in the final product is most often due to the presence of water. This can be resolved by ensuring the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, before the final solvent removal or distillation. Ensure that a sufficient amount of drying agent is used and that it is filtered off completely before proceeding.

Q4: Is vacuum distillation necessary for the purification of this compound?

A4: While not strictly necessary if the product is of sufficient purity after an aqueous workup, vacuum distillation is highly recommended for achieving high purity. This compound has a relatively high boiling point at atmospheric pressure (approximately 241°C), and distillation at this temperature can risk thermal decomposition. Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the ester and detect the presence of impurities. High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis.

Troubleshooting Guides

Low Purity After Initial Workup
Potential Cause Recommended Solution
Incomplete Reaction Before beginning the workup, confirm the reaction has gone to completion using Thin-Layer Chromatography (TLC) or GC-MS. If the reaction is incomplete, consider extending the reaction time or increasing the amount of catalyst.
Inefficient Removal of Acidic Impurities Ensure the washing step with saturated sodium bicarbonate solution is thorough. Continue washing until the evolution of CO₂ gas ceases. You can test the pH of the aqueous layer to confirm it is neutral or slightly basic.
Presence of Unreacted sec-Butanol During the workup, wash the organic layer with brine (a saturated aqueous solution of NaCl). This will help to draw the more polar sec-butanol into the aqueous layer.
Issues During Vacuum Distillation
Potential Cause Recommended Solution
Product Decomposes During Distillation This is likely due to residual acid catalyst. Ensure all acidic components have been neutralized and removed during the aqueous wash steps prior to distillation. Also, ensure the distillation is performed under a sufficient vacuum to lower the boiling point to a safe temperature.
Poor Separation of Product and Impurities The boiling points of this compound and certain impurities may be too close for effective separation with a simple distillation setup. Employing a fractional distillation column (e.g., a Vigreux or packed column) will increase the separation efficiency. Also, ensure the vacuum is stable and sufficiently deep. Check for any leaks in your distillation apparatus.
"Bumping" or Uncontrolled Boiling Solutions, especially under vacuum, can "bump" or boil violently. Always use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling. A Claisen adapter is also recommended to minimize the risk of the solution bumping into the condenser.
Problems with Column Chromatography
Potential Cause Recommended Solution
Poor Separation of Bands The polarity of the eluent may be too high or too low. Optimize the solvent system by running TLC plates with various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). A good starting point for this compound is a low percentage of ethyl acetate in hexanes.
Column "Cracking" or "Channeling" This occurs if the column is not packed properly or if it runs dry, leading to poor separation. Ensure the silica gel is packed as a uniform slurry and that the solvent level never drops below the top of the stationary phase.
Product is not Eluting The eluent may be too non-polar. Gradually increase the polarity of the solvent system to encourage the elution of the product.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Boiling Point (at 760 mmHg) 241.1 °C
Density 1.005 g/cm³
Refractive Index 1.497

Table 2: Estimated Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~75-80
5~95-100
10~110-115
20~125-130
50~150-155
Note: These are estimated values and may vary depending on the accuracy of the vacuum gauge and the efficiency of the distillation apparatus.

Table 3: Expected Purity and Yield for Purification Techniques

Purification TechniqueExpected PurityExpected YieldNotes
Liquid-Liquid Extraction followed by Simple Distillation >95%70-85%Yield can be affected by losses during transfers and washes.
Liquid-Liquid Extraction followed by Vacuum Distillation >98%75-90%Recommended for high purity. Minimizes thermal decomposition.
Column Chromatography >99%60-80%Can achieve very high purity but may result in lower yields due to product loss on the column.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

Objective: To neutralize and remove unreacted benzoic acid and the acid catalyst from the crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Filter paper and funnel

Procedure:

  • Dissolve the crude this compound in approximately 3-4 volumes of diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently swirl. Invert the funnel and immediately open the stopcock to vent the evolved CO₂ gas.

  • Close the stopcock and shake the funnel for 30-60 seconds, venting frequently.

  • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl. The drying agent should be free-flowing, not clumped together.

  • Allow the mixture to stand for at least 15-20 minutes.

  • Filter the dried organic solution to remove the drying agent. The resulting solution contains the purified this compound in the organic solvent.

Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile impurities and any remaining starting materials.

Materials:

  • Crude or partially purified this compound

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask, vacuum adapter)

  • Heating mantle and magnetic stirrer

  • Vacuum source (e.g., vacuum pump or water aspirator) and vacuum tubing

  • Manometer (optional, but recommended)

  • Boiling chips or magnetic stir bar

Procedure:

  • Ensure all glassware is clean and completely dry.

  • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the vacuum source to the apparatus via a cold trap to protect the pump.

  • Turn on the cooling water for the condenser.

  • If using a magnetic stirrer, begin stirring.

  • Slowly and carefully apply the vacuum. The pressure should drop and stabilize.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Column Chromatography

Objective: To achieve high-purity this compound by separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with 98:2 hexanes:ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Determine the optimal eluent system: Use TLC to find a solvent system that gives the this compound an Rf value of approximately 0.2-0.3.

  • Pack the column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Load the sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has entered the sand layer.

    • Gently add a small amount of fresh eluent to wash the sides of the column and allow it to enter the sand.

  • Elute the column:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent to speed up the elution of the product.

  • Combine and concentrate:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Purity Analysis Crude_Product Crude this compound (from Fischer Esterification) Extraction Liquid-Liquid Extraction (wash with NaHCO3, H2O, brine) Crude_Product->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Chromatography Column Chromatography (Optional, for high purity) Concentration->Chromatography Optional Analysis Purity Confirmation (GC-MS, NMR, HPLC) Distillation->Analysis Chromatography->Analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic node_q node_q node_s node_s node_f node_f Start Purified Product Obtained Purity_Check Is Purity >98%? Start->Purity_Check Yield_Check Is Yield Acceptable? Purity_Check->Yield_Check Yes Impure Product is Impure Purity_Check->Impure No Low_Yield Yield is Low Yield_Check->Low_Yield No Success Process Optimized Yield_Check->Success Yes Workup_Issue Incomplete Workup? Impure->Workup_Issue Reaction_Issue Incomplete Reaction? Low_Yield->Reaction_Issue Distillation_Issue Distillation Problem? Workup_Issue->Distillation_Issue No Review_Washing Review Washing Protocol Workup_Issue->Review_Washing Yes Transfer_Loss Significant Transfer Loss? Reaction_Issue->Transfer_Loss No Check_Reaction_Completion Check Reaction with TLC/GC-MS Reaction_Issue->Check_Reaction_Completion Yes Optimize_Distillation Optimize Distillation Conditions Distillation_Issue->Optimize_Distillation Yes Failure Further Optimization Needed Distillation_Issue->Failure No Refine_Technique Refine Transfer Technique Transfer_Loss->Refine_Technique Yes Transfer_Loss->Failure No

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Synthesis of sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl benzoate. The information is presented in a clear question-and-answer format to directly address common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating benzoic acid with sec-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] Alternative methods include the reaction of benzoyl chloride with sec-butanol or the reaction of an alkali metal benzoate with a sec-butyl halide.

Q2: What are the primary side reactions to be aware of during the Fischer-Speier synthesis of this compound?

A2: Due to the use of a secondary alcohol (sec-butanol) and acidic conditions at elevated temperatures, two main side reactions can occur:

  • Dehydration of sec-butanol: The acid catalyst can promote the elimination of water from sec-butanol, leading to the formation of a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene).

  • Ether Formation: Two molecules of sec-butanol can undergo an acid-catalyzed condensation to form di-sec-butyl ether.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture against the starting materials on a TLC plate, the formation of the more nonpolar ester product and the consumption of the polar benzoic acid can be visualized. GC analysis can provide a more quantitative measure of the conversion to this compound and the formation of any side products.

Q4: What is the typical yield for the synthesis of this compound?

A4: The yield of this compound is highly dependent on the reaction conditions. Due to the competing side reactions, yields can be lower than with primary alcohols. However, by optimizing conditions, good yields can be achieved. For example, the acid-catalyzed esterification of benzoic acid with (R)-sec-butanol has been reported to yield 78% with sulfuric acid at 80°C and 85% with PTSA at 100°C.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction due to equilibrium. 2. Significant side product formation (butenes, di-sec-butyl ether). 3. Loss of product during workup and purification.1. To shift the equilibrium towards the product, use a molar excess of sec-butanol (e.g., 2-4 equivalents). Alternatively, remove water as it forms using a Dean-Stark apparatus. 2. To minimize side reactions, maintain the lowest effective reaction temperature and use a moderate concentration of the acid catalyst. 3. Ensure proper phase separation during extraction and minimize transfers between glassware.
Presence of Butene Side Products in NMR or GC-MS 1. Reaction temperature is too high. 2. Excessive amount of acid catalyst.1. Lower the reaction temperature. For instance, if refluxing at a high temperature, try maintaining the reaction at 80-100°C. 2. Reduce the concentration of the acid catalyst. High concentrations of strong acids can favor the elimination reaction.
Presence of Di-sec-butyl Ether in NMR or GC-MS 1. High concentration of sec-butanol and acid catalyst. 2. Prolonged reaction times at elevated temperatures.1. While an excess of sec-butanol is often used to drive the esterification, an extremely large excess can increase the likelihood of ether formation. Use a moderate excess (2-4 equivalents). 2. Monitor the reaction progress and stop the reaction once the consumption of the limiting reagent has plateaued.
Unreacted Benzoic Acid in the Final Product 1. Incomplete reaction. 2. Inefficient removal during workup.1. Increase the reaction time or consider a slight increase in temperature if side reactions are not a major issue. Ensure efficient stirring. 2. During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any remaining benzoic acid. Check the pH of the aqueous layer to ensure it is basic.

Quantitative Data on Reaction Conditions

The following table summarizes representative yields for the synthesis of (R)-sec-butyl benzoate under different catalytic conditions.

CatalystTemperature (°C)Reported Yield (%)Purity (%)Reference
H₂SO₄807895[1]
PTSA1008597[1]

Experimental Protocols

Key Experiment: Fischer-Speier Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

  • Benzoic acid

  • sec-Butanol (2-4 molar equivalents relative to benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA) (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzoic acid and sec-butanol.

  • Catalyst Addition: While stirring, carefully add the acid catalyst to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (typically 80-120°C) for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing water and an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst. Check that the aqueous layer is basic.

    • Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to obtain the final product.

Visualizations

Reaction_Pathway Synthesis of this compound and Side Reactions benzoic_acid Benzoic Acid sec_butyl_benzoate This compound benzoic_acid->sec_butyl_benzoate sec_butanol sec-Butanol sec_butanol->sec_butyl_benzoate butenes Butenes (1-butene, 2-butenes) sec_butanol->butenes Dehydration di_sec_butyl_ether Di-sec-butyl Ether sec_butanol->di_sec_butyl_ether Condensation H_plus H+ (catalyst) H_plus->sec_butyl_benzoate H_plus->butenes H_plus->di_sec_butyl_ether water Water sec_butyl_benzoate->water +

Caption: Main reaction pathway and competing side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound check_side_products Analyze crude product by GC-MS or NMR for side products start->check_side_products high_butenes High levels of butenes detected check_side_products->high_butenes Butenes Present high_ether High levels of di-sec-butyl ether detected check_side_products->high_ether Ether Present unreacted_starting_material High levels of unreacted benzoic acid check_side_products->unreacted_starting_material Unreacted Acid solution_butenes Reduce reaction temperature and/or catalyst concentration high_butenes->solution_butenes solution_ether Reduce excess of sec-butanol and/or reaction time high_ether->solution_ether solution_starting_material Increase reaction time, ensure efficient stirring, or use a water removal technique (e.g., Dean-Stark) unreacted_starting_material->solution_starting_material

Caption: A workflow for troubleshooting low product yield.

References

Overcoming challenges in the esterification of benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the esterification of benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

My esterification of benzoic acid is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Fischer esterification of benzoic acid are a common issue, primarily due to the reversible nature of the reaction.[1][2][3] To improve the yield, the equilibrium must be shifted towards the product side. This can be achieved by:

  • Using an excess of one reactant: Typically, the less expensive reactant, usually the alcohol, is used in large excess to drive the reaction forward.[1][4][5] A four-fold molar excess of the alcohol can significantly increase the ester yield.[5]

  • Removing water as it forms: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[4][6][7] Methods for water removal include:

    • Azeotropic distillation: Using a solvent like toluene with a Dean-Stark apparatus to continuously remove water.[4][8]

    • Dehydrating agents: Strong acids like concentrated sulfuric acid not only act as catalysts but also as dehydrating agents.[6][9]

    • Molecular sieves: These can be added to the reaction mixture to absorb water.[7]

I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

The appearance of multiple spots on a TLC plate indicates the presence of impurities, which could include unreacted starting materials and side products.[10] Common side products in the esterification of benzoic acid include:

  • Anhydride formation: Benzoic acid can react with itself to form benzoic anhydride, especially at high temperatures.

  • Ether formation: If an alcohol is used as the reactant, it can dehydrate to form a symmetric ether, particularly under strong acidic conditions and high temperatures.

  • Alkene formation: For secondary or tertiary alcohols, elimination of water to form an alkene is a possible side reaction.[10]

Co-spotting your TLC plate with the starting benzoic acid and alcohol can help in identifying unreacted materials.[10]

My reaction seems to be very slow. How can I increase the reaction rate?

The rate of esterification can be increased by:

  • Increasing the temperature: Heating the reaction mixture, often to the reflux temperature of the alcohol, significantly accelerates the reaction.[6][9]

  • Using an effective catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common and effective catalysts.[6][9] The catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][9]

  • Microwave-assisted synthesis: This modern technique can dramatically reduce reaction times from hours to minutes.[1][11]

What is the role of the acid catalyst and why is it necessary?

While benzoic acid is an acid, a strong acid catalyst like sulfuric acid is crucial for the Fischer esterification.[12] The strong acid protonates the carbonyl oxygen of the benzoic acid, which activates the carboxylic acid towards nucleophilic attack by the alcohol.[1][9] This protonation increases the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Sulfuric acid also acts as a dehydrating agent, helping to shift the equilibrium towards the products.[6]

How do I effectively purify my benzoate ester after the reaction?

A typical work-up and purification procedure for a benzoate ester involves several steps:

  • Quenching the reaction: The reaction mixture is cooled and typically poured into water to separate the organic layer from the aqueous layer containing the excess alcohol and acid catalyst.[5]

  • Extraction: The ester is extracted from the aqueous layer using an organic solvent like diethyl ether or dichloromethane.[1][5]

  • Washing: The organic layer is washed sequentially with:

    • Water to remove excess alcohol and some acid.[5]

    • A weak base solution, such as 5% sodium bicarbonate, to neutralize any remaining acid catalyst and unreacted benzoic acid.[1][5] This step should be done carefully as it evolves CO₂ gas.[1]

    • A saturated sodium chloride solution (brine) to help break any emulsions and remove excess water from the organic layer.[5][8]

  • Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[1][5]

  • Solvent removal: The solvent is removed using a rotary evaporator.[1]

  • Distillation: The crude ester can be further purified by distillation, often under reduced pressure for high-boiling esters.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of Benzoic Acid

MethodCatalystAlcoholTemperature (°C)Reaction TimeYield (%)Reference
Conventional RefluxSulfuric AcidMethanol652 hours95[8]
Conventional Refluxp-Toluenesulfonic acid1-Butanol92.2 - 116.4120 min92[11][14]
Microwave-AssistedSulfuric AcidMethanol7010 min99.99[11]
Microwave-AssistedN-FluorobenzenesulfonimideMethanol12030 minQuantitative[11]
Deep Eutectic Solvent (DES)p-TSA & BTEACEthanol75-88.3[15]

Table 2: Catalyst Loading and Molar Ratios

CatalystCatalyst LoadingReactant Molar Ratio (Acid:Alcohol)Reference
Sulfuric Acid3.0 mL concentrated H₂SO₄ per 8.00g benzoic acid1:9.4 (benzoic acid:methanol)[5]
p-Toluenesulfonic Acid1.0 g per 0.20 mol benzoic acid1:1 (benzoic acid:cyclohexanol)[8]
Organic Titanate0.01 to 0.1 weight percent based on benzoic acid-[13]
Deep Eutectic Solvent10 wt%1:10[15]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with Methanol (Conventional Heating)

This protocol describes the synthesis of methyl benzoate using traditional reflux heating.

Materials:

  • Benzoic acid (8.00 g, 0.0656 mol)[5]

  • Methanol (25 mL, 0.617 mol)[5]

  • Concentrated sulfuric acid (3.0 mL)[5]

  • Diethyl ether (35 mL)[1][5]

  • 5% Sodium bicarbonate solution[1][5]

  • Saturated sodium chloride solution[5]

  • Anhydrous sodium sulfate[1][5]

  • 100 mL round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, combine 8.00 g of benzoic acid and 25 mL of methanol.[5]

  • Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[1][5]

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.[5][16]

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 75 mL of water.[5]

    • Rinse the reaction flask with 35 mL of diethyl ether and add this to the separatory funnel.[1][5]

    • Stopper the funnel and shake gently, venting frequently to release pressure. Allow the layers to separate and drain the lower aqueous layer.[1]

    • Wash the organic layer with another 15 mL of water.[5]

    • Next, wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted benzoic acid.[1][5] Shake carefully as CO₂ gas will be evolved.[1]

    • Wash the organic layer with 15-20 mL of saturated sodium chloride solution.[5]

  • Drying: Transfer the ether layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate until it no longer clumps.[1][5] Let it stand for 10-15 minutes.

  • Purification: Decant or filter the dried ether solution into a clean, pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator to obtain the methyl benzoate product.[1]

Protocol 2: Microwave-Assisted Esterification of Benzoic Acid with Ethanol

This protocol details a rapid synthesis of ethyl benzoate using a microwave reactor.

Materials:

  • Benzoic acid derivative (0.25 g)

  • Ethanol (1.0 mL)

  • Concentrated H₂SO₄ (4% of the ethanol volume)

  • Microwave reaction vessel (3 mL)

  • Standard laboratory glassware for work-up

Procedure:

  • Reaction Setup: In a 3 mL microwave reaction vessel, combine 0.25 g of the benzoic acid derivative, 1.0 mL of ethanol, and 4% concentrated H₂SO₄.[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture at a specified temperature (e.g., 70°C) for a short duration (e.g., 10 minutes).[11]

  • Work-up: Follow the work-up procedure outlined in Protocol 1 (extraction, washing, drying, and solvent removal) on a smaller scale.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Benzoic Acid and Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst heat Heat Reaction Mixture (Reflux or Microwave) catalyst->heat quench Cool and Quench with Water heat->quench extract Extract with Organic Solvent quench->extract wash_base Wash with NaHCO₃ Solution extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry evaporate Evaporate Solvent dry->evaporate distill Purify by Distillation (Optional) evaporate->distill product Pure Ester Product distill->product

Caption: General workflow for the esterification of benzoic acid.

troubleshooting_tree start Low Yield? check_equilibrium Is equilibrium being shifted towards products? start->check_equilibrium Yes check_reaction_rate Is the reaction rate too slow? start->check_reaction_rate No use_excess_alcohol Use a larger excess of alcohol. check_equilibrium->use_excess_alcohol No remove_water Actively remove water (Dean-Stark, molecular sieves). check_equilibrium->remove_water No check_equilibrium->check_reaction_rate Yes success Yield Improved use_excess_alcohol->success remove_water->success increase_temp Increase reaction temperature (reflux). check_reaction_rate->increase_temp Yes check_catalyst Check catalyst effectiveness and concentration. check_reaction_rate->check_catalyst Yes check_purification Was there product loss during work-up? check_reaction_rate->check_purification No increase_temp->success check_catalyst->success optimize_extraction Optimize extraction and washing steps. check_purification->optimize_extraction Yes check_purification->success No optimize_extraction->success

Caption: Troubleshooting decision tree for low yield in esterification.

References

Technical Support Center: Optimizing sec-Butyl Benzoate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sec-butyl benzoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of benzoic acid with sec-butanol.[1] This acid-catalyzed reaction is an equilibrium process where water is produced as a byproduct. To achieve high yields, the equilibrium must be shifted towards the product, typically by removing water as it forms.[1]

Q2: How can I effectively drive the reaction equilibrium to favor product formation?

A2: Driving the equilibrium is critical for high yields in Fischer esterification. The most common technique is the azeotropic removal of water using a Dean-Stark apparatus during reflux.[1] Alternatively, using a molar excess of one of the reactants, usually the less expensive sec-butanol (e.g., 1.5 equivalents), can also shift the equilibrium to the right.[2]

Q3: What are the recommended catalysts for this reaction, and what are their differences?

A3: Several acid catalysts can be used:

  • Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (PTSA) are traditional and effective catalysts.[1][3]

  • Solid Acid Catalysts: Industrial processes often favor solid acids such as sodium pyrosulfate or heteropolyacids (e.g., phosphotungstic acid) because they are less corrosive, easier to handle, and can be recovered and reused.[2][3][4]

  • Lewis Acids: Zirconium-based complexes have been shown to be effective, moisture-tolerant Lewis acid catalysts for this type of esterification.[5]

Q4: What are the optimal temperature and reaction time for the synthesis?

A4: Reaction conditions vary depending on the catalyst and setup.

  • For traditional catalysts like sulfuric acid or PTSA, temperatures typically range from 60°C to 150°C.[1][3] One study using PTSA noted a 92% conversion of benzoic acid within 120 minutes at 115–150°C.[3]

  • Microwave-assisted synthesis can significantly reduce reaction times, often achieving high yields in as little as 15 minutes at temperatures around 130°C.[6]

Q5: My reaction with sec-butanol is sluggish compared to reactions with primary alcohols. Why is this?

A5: Secondary alcohols, like sec-butanol, are sterically hindered compared to primary alcohols. This steric bulk around the hydroxyl group makes the nucleophilic attack on the protonated carboxylic acid more difficult, leading to a slower reaction rate.[7][8] Consequently, achieving high yields may require longer reaction times or more forcing conditions compared to esterifications with primary alcohols like 1-butanol.[8]

Q6: What are the common impurities in the crude product, and how can they be removed?

A6: Common impurities include unreacted benzoic acid, sec-butanol, and the acid catalyst.[9] A standard purification procedure involves:

  • Neutralization: Washing the crude product with an aqueous basic solution, such as saturated sodium bicarbonate, to remove the acid catalyst and any unreacted benzoic acid.[9]

  • Washing: Further washing with water and then brine to remove water-soluble impurities.[10]

  • Drying: Drying the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Purification: Final purification is typically achieved by distillation (often under vacuum to prevent decomposition) to separate the this compound from any remaining starting materials or byproducts.[9]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for this compound Synthesis

CatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Reaction TimeYield/ConversionReference(s)
p-Toluenesulfonic acid (PTSA)Not specified115 - 150120 min92% Conversion[3]
Phosphotungstic acid (PTA)1.5 : 11204 h91% Yield[2]
Sodium Pyrosulfate1.2 - 1.3 : 1115 - 1501 - 1.5 h>90% Recovery[4]
Sulfuric Acid (Microwave)Excess Alcohol13015 minHigh Yield[6]

Table 2: Effect of Temperature on Yield using Phosphotungstic Acid (PTA) Catalyst

Temperature (°C)Reactant Ratio (1-Butanol:Benzoic Acid)Reaction Time (h)Yield (%)Reference(s)
1101.5 : 1488[2]
1201.5 : 1491[2]
Note: Data is for n-butyl benzoate, but provides a strong indication of reaction performance for the isomeric this compound under similar heteropolyacid catalysis.

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid (PTSA) and a Dean-Stark Apparatus
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add benzoic acid (1.0 eq), sec-butanol (1.5 eq), a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane), and a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the less dense organic solvent will overflow and return to the reaction flask.

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected in the trap, or until the reaction completion is confirmed by an appropriate analytical method (e.g., TLC, GC-MS).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Post-Reaction Workup and Purification
  • Solvent Addition: Dilute the cooled reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash (Base): Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst and remove unreacted benzoic acid.[9] Repeat until gas evolution (CO₂) ceases.

  • Aqueous Wash (Water & Brine): Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual salts and water-soluble impurities.[10]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10]

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Final Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[9]

Visual Guides

G cluster_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Reactants (Benzoic Acid, sec-Butanol, Catalyst, Solvent) reflux 2. Heat to Reflux (with Dean-Stark Trap) reagents->reflux monitor 3. Monitor Reaction (Water Collection, TLC/GC) reflux->monitor workup 4. Aqueous Workup (NaHCO3, H2O, Brine) monitor->workup dry 5. Dry & Concentrate (Anhydrous Salt, Rotary Evaporation) workup->dry purify 6. Purify Product (Vacuum Distillation) dry->purify product Pure this compound purify->product

Caption: A flowchart of the general experimental workflow for Fischer esterification.

G cluster_troubleshooting Troubleshooting Guide: Low Product Yield start Low Yield of This compound check_completion Is the reaction complete (TLC/GC)? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend reaction time or increase temperature. incomplete->extend_time check_water Action: Ensure Dean-Stark is functioning correctly. incomplete->check_water check_reagents Are starting materials pure? Is catalyst active? impure_reagents Impure Reagents / Inactive Catalyst check_reagents->impure_reagents No workup_loss Was there significant loss during workup/purification? check_reagents->workup_loss Yes purify_reagents Action: Purify starting materials or use fresh catalyst. impure_reagents->purify_reagents optimize_workup Action: Review extraction and distillation procedures. workup_loss->optimize_workup complete->check_reagents

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Removal of unreacted starting materials from sec-butyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Sec-Butyl Benzoate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical unreacted starting materials I need to remove from my crude this compound?

The primary impurities in crude this compound, synthesized via Fischer esterification, are unreacted benzoic acid and sec-butanol.[1] Depending on the reaction conditions, the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) will also be present and must be neutralized and removed.[2]

Q2: What is the most common and effective method for removing acidic impurities like benzoic acid and the acid catalyst?

The most common and effective method is a liquid-liquid extraction using a mild aqueous base.[1][3] The crude reaction mixture is dissolved in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether, and then washed with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.[4][5] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be easily separated.[6]

Q3: How can I remove unreacted sec-butanol from the reaction mixture?

Unreacted sec-butanol has some solubility in water and can be removed by washing the organic layer with water and subsequently with brine (a saturated aqueous solution of NaCl).[3][4] The brine wash helps to draw water out of the organic layer, further aiding in the removal of the more polar alcohol. For stubborn cases where a significant amount of sec-butanol remains, vacuum distillation is an effective purification step.[7]

Q4: Is distillation necessary to purify this compound?

While a thorough aqueous workup can remove the majority of impurities, vacuum distillation is highly recommended to achieve high purity this compound.[8] Distillation separates the desired ester from any remaining starting materials, as well as any non-volatile or high-boiling point impurities.[9]

Q5: How can I confirm the purity of my final this compound product?

The purity of this compound can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the ester and identify the presence of starting materials.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Aqueous Wash 1. Incomplete neutralization of acidic impurities: Insufficient washing with sodium bicarbonate solution.[4] 2. Poor separation of layers: Formation of an emulsion during extraction.[4] 3. High concentration of unreacted sec-butanol: Inefficient removal with water and brine washes.1. Continue washing with saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the pH of the aqueous layer to ensure it is basic. 2. To break an emulsion, add more brine to the separatory funnel and gently swirl. Allow the mixture to stand for a longer period. In some cases, gentle warming or cooling can help. 3. Perform additional washes with water and brine. If the issue persists, proceed to vacuum distillation.
Cloudy or Wet Product After Workup 1. Incomplete drying of the organic layer: Insufficient amount or contact time with the drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[4] 2. Use of wet glassware: Residual water in collection flasks or separatory funnel.1. Ensure the organic layer is treated with a sufficient amount of anhydrous drying agent. Add the drying agent until it no longer clumps together and swirls freely.[4] Allow for adequate contact time (at least 15-20 minutes) with occasional swirling. 2. Ensure all glassware is thoroughly dried in an oven before use.
Low Yield of Purified Product 1. Incomplete reaction: The Fischer esterification is an equilibrium reaction.[13] 2. Product loss during extraction: Vigorous shaking can lead to emulsions and loss of material at the interface.[4] The ester may have some solubility in the aqueous washes, especially if excess alcohol is used.[13] 3. Product decomposition during distillation: Overheating or the presence of residual acid catalyst can cause the ester to decompose.[8]1. To drive the reaction to completion, use an excess of one reactant (typically the alcohol) or remove water as it forms using a Dean-Stark apparatus. 2. During extraction, use gentle inversions of the separatory funnel rather than vigorous shaking. Minimize the number of aqueous washes if possible without compromising purity. 3. Ensure all acidic components are thoroughly removed during the aqueous workup before distillation. Use vacuum distillation to lower the boiling point and prevent thermal degradation.[9]
Poor Separation During Distillation 1. Boiling points of impurities are too close to the product: Simple distillation may not be sufficient. 2. Unstable vacuum: Leaks in the distillation apparatus.[14]1. Use a fractional distillation column to improve separation efficiency. 2. Check all joints and connections for leaks. Ensure all glassware joints are properly greased.[14]

Experimental Protocols

Liquid-Liquid Extraction for Removal of Starting Materials

This protocol describes the aqueous workup of a completed this compound synthesis reaction.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dilution: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.[3]

  • Neutralization Wash: Add saturated NaHCO₃ solution to the separatory funnel. Swirl gently and vent frequently to release the CO₂ gas produced.[15] Continue washing until gas evolution ceases. Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.[16] Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine. This helps to remove residual water and break up any emulsions.[4] Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.[4]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[3]

Purification by Vacuum Distillation

This protocol describes the final purification of crude this compound.

Materials:

  • Crude this compound from the extraction step

  • Vacuum distillation apparatus (including a round-bottom flask, distillation head with thermometer, condenser, and receiving flasks)

  • Vacuum source (e.g., vacuum pump or water aspirator)

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased to ensure a good seal.[14] Place the crude this compound and a stir bar in the round-bottom flask.

  • Applying Vacuum: Begin stirring and slowly apply the vacuum. The pressure in the system should decrease and stabilize.[17]

  • Heating and Distillation: Once a stable vacuum is achieved, begin gently heating the distillation flask.[14]

  • Fraction Collection: Collect any low-boiling forerun in the first receiving flask. As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure, switch to a new, pre-weighed receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Shutdown: Remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.[17]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of benzoates via Fischer esterification. Note that specific values for this compound may vary depending on the exact reaction and purification conditions.

Parameter Typical Value Notes
Reaction Conversion (Fischer Esterification) >90%With p-toluenesulfonic acid as a catalyst at 115–150°C, a 92% conversion of benzoic acid can be achieved within 120 minutes.[2][18]
Yield After Aqueous Workup 70-85%Losses can occur due to the solubility of the ester in the aqueous washes, especially when an excess of alcohol is used in the reaction.[13]
Purity After Aqueous Workup >95%Purity is highly dependent on the thoroughness of the washes. Remaining impurities are typically unreacted alcohol and residual solvent.
Final Yield After Vacuum Distillation 60-75%Further losses occur during the transfer of material and in the distillation residue.
Final Purity After Vacuum Distillation >99%Vacuum distillation is highly effective at removing residual starting materials and other impurities.[19]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification cluster_analysis Purity Analysis synthesis Fischer Esterification (Benzoic Acid + sec-Butanol) extraction Liquid-Liquid Extraction (Organic Solvent + NaHCO3/H2O/Brine) synthesis->extraction Crude Product drying Drying (Anhydrous MgSO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal distillation Vacuum Distillation solvent_removal->distillation Crude Ester analysis GC-MS / NMR distillation->analysis Pure this compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity After Workup? incomplete_neutralization Incomplete Neutralization? start->incomplete_neutralization emulsion Emulsion Formed? start->emulsion excess_alcohol Excess sec-Butanol? start->excess_alcohol wash_bicarb Wash with NaHCO3 incomplete_neutralization->wash_bicarb add_brine Add Brine / Wait emulsion->add_brine distill Proceed to Distillation excess_alcohol->distill

References

Stability of sec-butyl benzoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of sec-Butyl Benzoate

This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, an ester, in aqueous environments is hydrolysis. This reaction involves the cleavage of the ester bond by water, resulting in the formation of benzoic acid and sec-butanol.[1][2][3] This process can be catalyzed by both acids and bases.[2][4][5]

Q2: How does pH affect the stability of this compound?

A2: The hydrolysis of benzoate esters like this compound is significantly influenced by pH. The rate of degradation is generally lowest in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] Both strongly acidic and alkaline (basic) conditions catalyze and therefore accelerate the hydrolysis reaction.[4]

Q3: What are the recommended storage conditions for this compound and its formulations?

A3: To ensure stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] For formulations, maintaining a pH between 4 and 6 and storing at controlled room temperature (20-25°C) is ideal to minimize hydrolytic degradation.[4]

Q4: Is this compound susceptible to thermal degradation?

A4: While this compound is chemically stable under standard room temperature conditions, it can decompose when heated to high temperatures, emitting acrid smoke and irritating fumes.[7] The boiling point is approximately 241.1°C, and the flash point is 101.4°C.[8] For experimental purposes, thermal degradation studies can be conducted by heating the solid compound at elevated temperatures (e.g., 105°C for 48 hours).[4]

Q5: How does this compound behave in different solvents?

A5: this compound is practically insoluble in water but is soluble in many organic solvents such as ethanol, ether, and acetone.[6][9][10] Its low water solubility is due to the hydrophobic nature of the sec-butyl group.[10] When formulating, reducing water activity by including co-solvents like propylene glycol or ethanol can help slow the rate of hydrolysis.[4]

Q6: Is this compound prone to enzymatic degradation?

A6: Yes, esters like this compound are susceptible to hydrolysis by esterase enzymes found in biological systems, such as in the liver and plasma.[9] This enzymatic action breaks the ester down into benzoic acid and sec-butanol.[9] Studies on similar benzoate esters show that they are readily hydrolyzed by rat plasma and liver microsomes.[11]

Troubleshooting Guide

Issue 1: You observe a decrease in the concentration or potency of this compound in an aqueous formulation over time.

  • Probable Cause : Hydrolytic degradation. The ester bond is likely being cleaved by water.

  • Troubleshooting Steps :

    • pH Measurement : Check the pH of your formulation. If it is outside the optimal range of 4-6, the hydrolysis rate will be accelerated.[4]

    • pH Adjustment : Use appropriate buffering agents to adjust and maintain the pH within the 4-6 range.

    • Solvent Modification : If the application allows, decrease the water content by adding co-solvents (e.g., propylene glycol, glycerin, ethanol) to reduce water activity and slow hydrolysis.[4]

Issue 2: A crystalline precipitate and an acidic odor have appeared in your formulation.

  • Probable Cause : This strongly indicates hydrolysis. The acidic odor is from the formation of benzoic acid, which has low solubility in aqueous media and can precipitate out of the solution.[4]

  • Preventative Measures :

    • Strict pH Control : The most critical step is to maintain the pH in the optimal stability range of 4-6 to prevent the formation of benzoic acid.[4]

    • Temperature Control : Store the formulation at a controlled, cool temperature to slow the degradation rate.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₄O₂[8][12]
Molecular Weight178.23 g/mol [12][13]
Boiling Point241.1°C at 760 mmHg[8]
Flash Point101.4°C[8]
Density1.005 g/cm³[8]
Water SolubilityPractically insoluble[6][10]
Organic Solvent SolubilitySoluble in alcohol, ether, acetone[10]

Table 2: Hydrolysis Half-life (t½) of Structurally Similar Benzoate Esters

CompoundConditionHalf-life (t½) in minutes
n-Butyl BenzoateAlkaline Hydrolysis (LiOH/THF:H₂O, 37°C)21
n-Butyl BenzoateRat Plasma10

(Source: Adapted from a study on homologous esters[11])

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines stress testing to identify potential degradation products and pathways. A stability-indicating analytical method (e.g., HPLC) is required to analyze the results.

  • 1. Acidic Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add 0.1 N Hydrochloric Acid (HCl).

    • Reflux the solution for a specified period (e.g., 8 hours).

    • Cool, neutralize with 0.1 N Sodium Hydroxide (NaOH), and dilute with the mobile phase for analysis.

  • 2. Basic Hydrolysis:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Add 0.1 N NaOH.

    • Reflux for a specified period (e.g., 4 hours).

    • Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.[4]

  • 3. Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add 3% Hydrogen Peroxide (H₂O₂).

    • Store the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for analysis.[4]

  • 4. Thermal Degradation:

    • Place solid this compound in a hot air oven at 105°C for 48 hours.[4]

    • After exposure, dissolve a known quantity in the mobile phase for analysis.

  • 5. Photolytic Degradation:

    • Prepare a solution of this compound in the mobile phase.

    • Expose the solution to UV light (e.g., 254 nm) for 24 hours.[4]

    • Analyze the solution, comparing it to a control sample kept in the dark.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products SBB This compound BA Benzoic Acid SBB->BA Ester Cleavage SBA sec-Butanol SBB->SBA H2O Water (H₂O) H2O->BA H2O->SBA Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->SBB accelerates reaction

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow start Issue: this compound Degradation Observed check_ph Measure pH of Formulation start->check_ph ph_range Is pH between 4 and 6? check_ph->ph_range adjust_ph Action: Adjust pH with Buffer System ph_range->adjust_ph No check_solvent Review Solvent System ph_range->check_solvent Yes adjust_ph->check_solvent is_aqueous High Water Content? check_solvent->is_aqueous add_cosolvent Action: Add Co-solvents (e.g., Propylene Glycol) is_aqueous->add_cosolvent Yes monitor Monitor Stability Over Time is_aqueous->monitor No add_cosolvent->monitor

References

Troubleshooting phase separation in sec-butyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues, particularly with phase separation, during the synthesis of sec-butyl benzoate.

Frequently Asked Questions (FAQs) - Troubleshooting Phase Separation

Q1: After neutralizing my reaction mixture with aqueous sodium bicarbonate, I'm not seeing a clear separation between the organic and aqueous layers. What's causing this?

A1: The lack of clear phase separation, often resulting in an emulsion, is a common issue in the workup of esterification reactions. Several factors can contribute to this problem:

  • Presence of Unreacted Starting Materials: Both benzoic acid and sec-butanol have some solubility in both organic and aqueous phases, which can lead to the formation of a stable emulsion. sec-Butanol is soluble in water, and while benzoic acid has limited water solubility, it can act as a surfactant-like molecule, especially at the interface of the two layers.[1][2][3]

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a large surface area between the two immiscible liquids, leading to the formation of a stable emulsion.[4]

  • Formation of Soaps: If there is an excess of a strong base used for neutralization, it can saponify (hydrolyze) some of the newly formed ester back into a salt of the carboxylic acid (sodium benzoate) and the alcohol. These salts can act as soaps and stabilize emulsions.

  • Insufficient Ionic Strength of the Aqueous Layer: If the aqueous layer has a density similar to the organic layer, or if there is significant mutual solubility of the components, phase separation can be slow or incomplete.

Q2: How can I break a stubborn emulsion formed during the workup?

A2: There are several techniques you can employ to break an emulsion:

  • "Salting Out" with Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[5][6] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to force the separation of the two phases.[7][8][9]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times to allow for the extraction to occur without creating a stable emulsion.[4][5]

  • Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion.

  • Filtration through Celite: If the emulsion is caused by fine solid particles, filtering the entire mixture through a pad of Celite can remove these solids and break the emulsion.[10]

  • Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the layers.[6]

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to the gradual separation of the layers.[10]

Q3: I see three layers in my separatory funnel. What are they?

A3: The presence of three layers is uncommon but can occur. A possible scenario is:

  • Top Layer: The organic layer containing your this compound product and the extraction solvent (e.g., diethyl ether, ethyl acetate). The density of this compound is approximately 1.005 g/cm³.[11][12]

  • Middle Layer: This is often the emulsion or a layer of insoluble material.

  • Bottom Layer: The aqueous layer, which is typically denser than the organic solvent.

To identify the layers, you can add a small amount of water and observe which layer it joins.

Q4: I'm not sure which layer is the organic layer. How can I tell?

A4: The density of your extraction solvent relative to the aqueous layer will determine which layer is on top. Most common organic solvents used for extraction (e.g., diethyl ether, ethyl acetate) are less dense than water and will be the top layer. Chlorinated solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. The density of this compound is approximately 1.005 g/cm³, which is very close to water.[11][12] Therefore, the density of the organic layer will be primarily determined by the solvent used. A simple test is to add a few drops of water to the separatory funnel; the layer that the water joins is the aqueous layer.

Experimental Protocols

Key Experiment: Fischer Esterification of Benzoic Acid with sec-Butanol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzoic Acid

  • sec-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA)

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of sec-butanol (typically 2-3 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To drive the reaction to completion, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[13]

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with diethyl ether.

  • Workup - Neutralization: Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted benzoic acid.[9] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

  • Workup - Aqueous Wash: Wash the organic layer with water.

  • Workup - Brine Wash: Wash the organic layer with brine to help remove dissolved water and aid in phase separation.[7][8][9]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Water Solubility
Benzoic AcidC₇H₆O₂122.122491.2663.44 g/L at 25°C[14]
sec-ButanolC₄H₁₀O74.1299.50.808Soluble[2][3]
This compoundC₁₁H₁₄O₂178.23241.11.005[11][12]Low[11][13]

Table 2: Typical Reaction Conditions for Fischer Esterification

ParameterConditionRationale
Reactant Ratio (sec-Butanol:Benzoic Acid)2:1 to 3:1Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.[15]
CatalystConcentrated H₂SO₄ or p-TsOHProvides the acidic environment necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[15]
TemperatureRefluxIncreases the reaction rate.
Reaction Time2-4 hoursAllows the reaction to proceed towards completion.

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation BenzoicAcid Benzoic Acid ProtonatedBenzoicAcid Protonated Benzoic Acid BenzoicAcid->ProtonatedBenzoicAcid + H+ Proton H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedBenzoicAcid->TetrahedralIntermediate1 + sec-Butanol secButanol sec-Butanol TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 Proton Transfer ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster - H₂O secButylBenzoate This compound ProtonatedEster->secButylBenzoate - H+ Water Water

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Mix Benzoic Acid, sec-Butanol, and Acid Catalyst Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cool Cool to Room Temperature and Dilute with Ether Reflux->Cool Wash_Bicarb Wash with Saturated NaHCO₃ Cool->Wash_Bicarb Wash_Water Wash with Water Wash_Bicarb->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Solvent_Removal Remove Solvent (Rotary Evaporation) Dry->Solvent_Removal Distillation Purify by Vacuum Distillation Solvent_Removal->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Phase Separation Issue? Emulsion Emulsion Formed? Start->Emulsion Yes_Emulsion Yes Emulsion->Yes_Emulsion No_Emulsion No Emulsion->No_Emulsion Action_Brine Add Brine ('Salting Out') Yes_Emulsion->Action_Brine Check_Layers Identify Layers (Add Water) No_Emulsion->Check_Layers Action_Gentle Gentle Swirling Action_Brine->Action_Gentle Action_Stand Let it Stand Action_Gentle->Action_Stand Action_Celite Filter through Celite Action_Stand->Action_Celite Proceed Proceed with Workup Action_Celite->Proceed Check_Layers->Proceed

Caption: Troubleshooting logic for phase separation issues.

References

Preventing hydrolysis of sec-butyl benzoate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sec-Butyl Benzoate Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of this compound during post-reaction workup, thereby maximizing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis during an aqueous workup?

A1: Hydrolysis of this compound is the cleavage of the ester bond to form benzoic acid and sec-butanol. This reaction is primarily catalyzed by the presence of strong acids or bases in an aqueous environment.[1][2]

  • Acid-Catalyzed Hydrolysis: During the workup of a Fischer esterification, residual strong acid catalyst (e.g., H₂SO₄) in the presence of water can drive the reverse reaction, leading to hydrolysis.[1][2] This is an equilibrium process, so using an excess of water can shift the equilibrium away from the desired ester product.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): When washing the organic layer with a basic solution (e.g., sodium bicarbonate, sodium hydroxide) to neutralize the acid catalyst, the hydroxide ions can act as a nucleophile and attack the ester's carbonyl carbon.[1][4] This process, known as saponification, is effectively irreversible and a common cause of product loss.[2]

Q2: My reaction yield is consistently low after purification. How do I know if hydrolysis during the workup is the problem?

A2: Low yield is a common indicator of product loss due to hydrolysis. To confirm this, you can analyze the aqueous wash layers. After neutralizing the acid catalyst with a base like sodium bicarbonate, any unreacted benzoic acid and any benzoic acid formed from hydrolysis will be converted to sodium benzoate, which is water-soluble.[5] You can acidify this aqueous layer with a strong acid (e.g., concentrated HCl); if a significant amount of white precipitate (benzoic acid) forms, it indicates that either the initial reaction was incomplete or substantial hydrolysis occurred during the workup.[5]

Q3: Which basic solution is best for neutralizing the acid catalyst without causing significant hydrolysis?

A3: The choice of base is critical. A mild base is preferred to minimize the risk of saponification.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the most commonly recommended choice. It is a weak base, sufficient to neutralize strong acid catalysts like H₂SO₄ but generally not strong enough to cause rapid hydrolysis of the ester, especially if the washes are performed quickly and at low temperatures.[6][7][8] A major drawback is the evolution of CO₂ gas, which can cause pressure buildup in the separatory funnel, requiring frequent venting.[5]

  • Sodium Carbonate (Na₂CO₃) Solution: This is a stronger base than sodium bicarbonate and should be used with caution. While effective at neutralization, it increases the risk of saponification.[9]

  • Dilute Sodium Hydroxide (NaOH) Solution: Strong bases like NaOH should generally be avoided for washing sensitive esters as they can cause rapid saponification.[2]

Q4: What is the ideal temperature for conducting the workup?

A4: The workup should be performed at a low temperature to minimize the rate of hydrolysis. After the reaction is complete, the mixture should be allowed to cool to room temperature before being transferred to a separatory funnel.[5] Using ice-cold water and pre-chilled washing solutions can further reduce the risk of both acid- and base-catalyzed hydrolysis.[7] One patent describes cooling the ester to below 100°C to prevent difficulties in phase separation and product loss.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Product Yield Hydrolysis (Saponification): The ester was cleaved back into benzoic acid and sec-butanol during the basic wash.Use a milder base like saturated sodium bicarbonate instead of sodium carbonate or hydroxide.[6][8] Perform washes quickly and with ice-cold solutions to reduce the reaction rate. Minimize contact time between the organic layer and the basic aqueous solution.
Acid-Catalyzed Hydrolysis: Residual acid catalyst in the presence of water hydrolyzed the ester.Ensure the reaction mixture is cooled before adding water. Perform the initial water wash quickly to remove the bulk of the excess alcohol and then proceed immediately to the neutralizing wash.
Emulsion Formation Saponification: The formation of sodium benzoate, a soap-like salt, can lead to emulsions that are difficult to separate.Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6][7] The increased ionic strength of the aqueous layer helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer.[3]
Pressure Buildup CO₂ Evolution: Reaction of the acid catalyst with sodium bicarbonate or carbonate wash produces carbon dioxide gas.[5]Swirl the unstoppered separatory funnel initially to allow the bulk of the gas to evolve.[5] After stoppering, invert the funnel and vent frequently (away from your face and any ignition sources).

Data & Protocols

Quantitative Data Summary

Table 1: Estimated Hydrolysis Half-Life of Butyl Benzoate at 25°C

pHHalf-LifeImplication for Workup
76.9 yearsThe ester is very stable under neutral conditions.
8250 daysStability decreases as conditions become mildly basic.
925 daysThe rate of hydrolysis increases significantly in moderately basic solutions.

(Data derived from estimated aqueous hydrolysis rate constants)[11]

Table 2: Comparison of Common Basic Washing Agents

ReagentFormulaStrengthProsCons
Sodium BicarbonateNaHCO₃Weak BaseLow risk of saponification.[6][8]Generates CO₂ gas, causing pressure.[5]
Sodium CarbonateNa₂CO₃Moderate BaseMore effective neutralization than NaHCO₃.Higher risk of causing ester hydrolysis.[9]
Sodium HydroxideNaOHStrong BaseVery effective at neutralization.High risk of rapid saponification.[2]
Recommended Experimental Protocol: Workup for this compound

This protocol is designed to neutralize the acid catalyst and remove impurities while minimizing product loss from hydrolysis.

  • Cooling: Once the esterification reaction is complete, remove the heat source and allow the reaction flask to cool to room temperature.

  • Dilution: Transfer the cooled mixture to a separatory funnel. Use a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to rinse the flask and add the rinsing to the separatory funnel to ensure a complete transfer and to dilute the reaction mixture.[6]

  • Initial Water Wash: Add 50 mL of cold deionized water to the separatory funnel. Stopper the funnel, invert it, and vent immediately. Shake gently for 30 seconds, venting occasionally. Allow the layers to separate and discard the lower aqueous layer. This step removes the majority of the excess sec-butanol.

  • Neutralization Wash: Add 50 mL of cold, saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[6][7] Caution: Do not stopper the funnel immediately. Gently swirl the funnel to allow for the initial, vigorous evolution of CO₂ gas to subside.[5] Once the effervescence has slowed, stopper the funnel, invert, and vent. Shake gently for 1 minute, venting every 15-20 seconds.

  • Phase Separation & pH Check: Allow the layers to separate completely. Drain the lower aqueous layer. Check the pH of this aqueous layer with litmus or pH paper to ensure it is neutral or slightly basic (pH 7-8).[5] If it is still acidic, repeat the sodium bicarbonate wash with a fresh portion.

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution.[7] This step helps to remove residual water and break any emulsions that may have formed. Allow the layers to separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask.[6] Let it stand for 10-15 minutes until the liquid is clear.

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Remove the organic solvent using a rotary evaporator to yield the crude this compound.

Visualizations

Logical and Experimental Workflows

Hydrolysis_Dilemma start Crude Product (Ester + Acid Catalyst + H₂O) wash Aqueous Workup start->wash acid_path Residual Acid Catalyst + Water wash->acid_path base_path Basic Wash (e.g., NaHCO₃) wash->base_path acid_hydrolysis Acid-Catalyzed Hydrolysis (Reversible) acid_path->acid_hydrolysis Slows at low temp base_hydrolysis Base-Catalyzed Hydrolysis (Saponification) base_path->base_hydrolysis Slows with weak base & low temp product_loss Product Loss (Benzoic Acid + sec-Butanol) acid_hydrolysis->product_loss base_hydrolysis->product_loss

Caption: The hydrolysis dilemma during aqueous workup.

Caption: Optimized workup workflow to prevent hydrolysis.

References

Technical Support Center: Efficient Synthesis of sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of sec-butyl benzoate, focusing on catalyst selection, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing this compound?

A1: The synthesis of this compound, typically through the Fischer esterification of benzoic acid and sec-butanol, can be effectively catalyzed by a variety of acids. Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and sulfonic acids such as p-toluenesulfonic acid (PTSA).[1] For more environmentally friendly or specialized applications, solid acid catalysts like sodium pyrosulfate, ion-exchange resins (e.g., Amberlyst 15), heteropolyacids (HPAs), and deep eutectic solvents (DES) have shown high efficacy.[2][3] In some cases, enzymatic catalysts like lipases are also employed for their high selectivity.[1]

Q2: How can I maximize the yield of this compound?

A2: To maximize the yield, it is crucial to shift the reaction equilibrium towards the product side. This is typically achieved by removing the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[1] Using a slight excess of one of the reactants, usually the less expensive sec-butanol, can also drive the reaction forward. Optimizing reaction temperature and catalyst concentration is key; for instance, using p-toluenesulfonic acid at 100°C has been reported to achieve a yield of 85%.[1] Continuous-flow reactors, such as microreactor systems, have been shown to significantly improve yields and reduce reaction times compared to batch reactors.[1]

Q3: What are the common side products, and how can their formation be minimized?

A3: A common impurity is unreacted benzoic acid due to the reversible nature of the Fischer esterification.[4] Under acidic conditions and at elevated temperatures, a potential side reaction is the self-condensation of sec-butanol to form di-sec-butyl ether.[4] To minimize these, it is important to effectively remove water to drive the esterification to completion. Maintaining the lowest effective reaction temperature and avoiding prolonged reaction times can help prevent ether formation.[4] A thorough workup with a basic solution, such as sodium bicarbonate, is essential to remove any unreacted benzoic acid.[4]

Q4: Are there greener or more sustainable catalyst options available?

A4: Yes, several green catalyst options are being explored to replace traditional mineral acids. Deep eutectic solvents (DES), formed from components like p-toluenesulfonic acid and benzyl tri-ethyl ammonium chloride, have demonstrated high catalytic activity and can act as both the solvent and catalyst.[3] Heteropolyacids (HPAs) are also efficient, recyclable, and environmentally benign catalysts for this transformation.[5][6] Additionally, enzymatic catalysis using lipases, such as Candida antarctica lipase B, offers a sustainable alternative with high enantioselectivity and reduced energy consumption.[1]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of benzoate esters, providing a basis for comparison.

CatalystAlcoholTemperature (°C)Reaction TimeYield/Conversion (%)Purity (%)Reference
Sulfuric Acid (H₂SO₄)(R)-sec-Butanol80-7895[1]
p-Toluenesulfonic Acid (PTSA)(R)-sec-Butanol100-8597[1]
Deep Eutectic Solvent (p-TSA & BTEAC)n-Butanol75-87.8 (Conversion)-[3]
Ionic Liquid (Benzothiazolium-based)n-Butanol1108 h93.9 - 97.3-[7]
Sodium Pyrosulfaten-Butanol115 - 150->90>99[2]
Phosphotungstic Acid (PTA)n-Butanol1204 h91-[6]
Zirconocene TriflateBenzyl Alcohol6518-24 h~10-[8]
Microreactor System(R)-sec-Butanol-30 min92-[1]

Experimental Protocols

General Protocol for Fischer Esterification using a Dean-Stark Apparatus

This protocol describes the synthesis of this compound using an acid catalyst and azeotropic removal of water.

Materials:

  • Benzoic Acid

  • sec-Butanol (1.5 - 2.0 equivalents)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.5-2 mol%)

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add benzoic acid, sec-butanol, toluene, and the acid catalyst.

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by distillation if necessary.

Protocol for Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

  • Benzoic Acid

  • sec-Butanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine benzoic acid, sec-butanol, and a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture under microwave irradiation for a short period (e.g., 6-10 minutes), monitoring the reaction progress by TLC.

  • After completion, cool the vessel and work up the product as described in the general Fischer esterification protocol (steps 5-8).

Troubleshooting Guide

TroubleshootingGuide issue issue symptom symptom cause cause solution solution start Start Troubleshooting low_yield Low Yield or Conversion start->low_yield product_contamination Product Contamination start->product_contamination incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Symptom water_present Water not effectively removed incomplete_reaction->water_present Potential Cause insufficient_catalyst Insufficient catalyst or catalyst deactivation. incomplete_reaction->insufficient_catalyst Potential Cause increase_reflux Increase reflux time or improve azeotropic distillation setup. water_present->increase_reflux Solution optimize_catalyst Optimize catalyst loading. insufficient_catalyst->optimize_catalyst Solution acidic_product Final product is acidic (unreacted benzoic acid). product_contamination->acidic_product Symptom ether_byproduct Presence of ether byproduct. product_contamination->ether_byproduct Symptom insufficient_wash Insufficient basic wash during workup. acidic_product->insufficient_wash Potential Cause thorough_wash Wash organic layer thoroughly with NaHCO3 solution until wash is basic. insufficient_wash->thorough_wash Solution high_temp Reaction temperature too high or reaction time too long. ether_byproduct->high_temp Potential Cause control_temp Lower reaction temperature and monitor reaction to avoid excessive heating time. high_temp->control_temp Solution ExperimentalWorkflow step step process process analysis analysis decision decision result result start Start: Catalyst Screening setup 1. Reaction Setup (Benzoic Acid, sec-Butanol, Catalyst, Solvent) start->setup reaction 2. Heat to Reflux (Monitor water removal) setup->reaction workup 3. Workup (Cool, Wash, Dry) reaction->workup analysis_node 4. Analysis (GC, NMR for Yield & Purity) workup->analysis_node check_yield Yield > 85%? analysis_node->check_yield optimize Optimize Conditions (Temp, Time, Catalyst Load) check_yield->optimize No success Successful Synthesis check_yield->success Yes optimize->setup

References

Validation & Comparative

A Comparative Analysis of Sec-Butyl Benzoate and Other Benzoate Esters for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Performance Data, and Biological Interactions

In the landscape of pharmaceutical formulation and drug delivery, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Benzoate esters, a class of compounds recognized for their utility as solvents, plasticizers, and preservatives, offer a range of properties that can be tailored to specific formulation needs. This guide provides a comprehensive comparison of sec-butyl benzoate with other common benzoate esters, including methyl, ethyl, propyl, butyl, isobutyl, and tert-butyl benzoate. The following sections present a detailed analysis of their physicochemical characteristics, performance in drug formulation contexts, and relevant biological interactions, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of an excipient dictate its behavior in a formulation, influencing factors such as drug solubility, stability, and manufacturing processes. The table below summarizes key properties of this compound and its counterparts.

PropertyThis compoundMethyl BenzoateEthyl BenzoatePropyl BenzoateButyl BenzoateIsobutyl Benzoatetert-Butyl Benzoate
Molecular Formula C₁₁H₁₄O₂C₈H₈O₂C₉H₁₀O₂C₁₀H₁₂O₂C₁₁H₁₄O₂C₁₁H₁₄O₂C₁₁H₁₄O₂
Molecular Weight ( g/mol ) 178.23136.15150.17164.20178.23178.23178.23
Boiling Point (°C) 241.1198-199212230249241-242~224 (est.)
Melting Point (°C) --12-34-51.6-22--
Density (g/mL at 20-25°C) 1.0051.0881.0451.0231.010.996~0.99 (est.)
Water Solubility LowPoorly solubleAlmost insolublePoorly solublePractically insolubleInsolubleLimited

Performance in Drug Formulation

The performance of benzoate esters as pharmaceutical excipients is critically linked to their ability to solubilize active pharmaceutical ingredients (APIs) and influence their release from a given dosage form.

Drug Solubility

While comprehensive comparative data on the solubility of specific drugs across this entire range of benzoate esters is limited in publicly available literature, the choice of ester can significantly impact the solubility of poorly water-soluble drugs. The structural variations, from the small methyl group to the bulkier butyl isomers, alter the polarity and steric environment of the ester, thereby affecting its interaction with drug molecules. For instance, the branching in sec-butyl and isobutyl benzoate can offer different solubilizing capacities compared to their linear counterpart, n-butyl benzoate.

In Vitro Drug Release

The selection of a benzoate ester can modulate the release of an API from a topical or transdermal formulation. The viscosity and lipophilicity of the ester, which generally increase with the size of the alkyl chain, can influence the diffusion rate of the drug from the vehicle to the skin. For example, a formulation with a higher viscosity ester might exhibit a more sustained release profile. Studies on topical formulations often utilize techniques like Franz diffusion cell experiments to characterize these release kinetics.[1]

Biological Interactions and Cytotoxicity

Understanding the biological interactions of excipients is crucial for ensuring the safety and efficacy of a drug product. This includes their potential to cause cellular toxicity and to interact with biological signaling pathways.

Comparative Cytotoxicity

The cytotoxic potential of benzoate esters is an important consideration in their application. In vitro studies on various cell lines are used to assess their impact on cell viability. While a complete comparative dataset for all the esters listed is not available, existing research provides some insights. For instance, a study comparing simple benzoate esters found that toxicity can be structure-dependent.[2] Parabens (p-hydroxybenzoate esters) have shown that cytotoxicity can increase with the length of the alkyl chain.[2]

The following table summarizes available cytotoxicity data, though direct comparison is challenging due to varying experimental conditions and cell lines used.

EsterCell LineCytotoxicity ObservationReference
Methyl BenzoateHuman FibroblastsLow cytotoxic activity[3]
ButylparabenRat HepatocytesMore toxic than propylparaben[4]
IsobutylparabenRat HepatocytesMore toxic than propylparaben[4]
Interaction with Signaling Pathways

Recent research has begun to explore the interaction of benzoates with cellular signaling pathways. For example, sodium benzoate, the salt of benzoic acid, has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation.[5][6][7] It has also been reported to inhibit the expression of inducible nitric oxide synthase (iNOS) in microglial cells.[5] While these studies focus on sodium benzoate, they open avenues for investigating whether benzoate esters, which can be hydrolyzed to benzoic acid in vivo, may have similar effects. The potential for these compounds to interact with pathways like the Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation, is an area for further investigation.[8][9][10][11][12]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Synthesis of Benzoate Esters (Fischer Esterification)

General Protocol:

This protocol describes the synthesis of a benzoate ester via Fischer esterification of benzoic acid with the corresponding alcohol.

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 equivalent), the desired alcohol (e.g., sec-butanol for this compound, 3.0-5.0 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).[13][14][15][16][17][18]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13][15]

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., diethyl ether or dichloromethane) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and brine.[14][15][16]

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation.[14][15][16]

Diagram of Fischer Esterification Workflow:

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Benzoic Acid + Alcohol + Acid Catalyst Reflux Heating under Reflux Reactants->Reflux 1-4 hours Quench Cooling & Dilution Reflux->Quench Wash Washing with Water & NaHCO3 Quench->Wash Dry Drying Wash->Dry Purify Distillation Dry->Purify Product Product Purify->Product Pure Ester

Fischer Esterification Workflow

In Vitro Cytotoxicity Assessment (MTT Assay)

Protocol:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or 3T3 fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.[19][20][21][22][23][24]

  • Compound Exposure: Treat the cells with various concentrations of the benzoate esters for a specified period (e.g., 24 or 48 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Diagram of MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well plate B Treat with Benzoate Esters A->B 24h C Add MTT Reagent (Incubate) B->C 24-48h D Add Solubilizing Agent C->D 2-4h E Measure Absorbance (570 nm) D->E F Calculate Cell Viability E->F

MTT Cytotoxicity Assay Workflow

Analysis of Benzoate Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

This method is suitable for the separation and quantification of volatile and semi-volatile benzoate esters.

  • Sample Preparation: Prepare a dilute solution of the benzoate ester or an extract from a formulation in a suitable volatile solvent (e.g., hexane or dichloromethane).[25]

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a capillary column (e.g., DB-5ms or equivalent).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injector port of the GC.

  • Separation: The components of the sample are separated in the GC column based on their boiling points and interaction with the stationary phase. A temperature program is typically used to elute the compounds.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[25]

Diagram of GC-MS Analysis Logical Flow:

GCMS_Flow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing Benzoate Esters Injector Injector Sample->Injector Column GC Column (Separation) Injector->Column IonSource Ion Source Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Identification & Quantification) Detector->DataSystem

Logical Flow of GC-MS Analysis

Conclusion

The selection of a benzoate ester as a pharmaceutical excipient requires a careful consideration of its physicochemical properties and its performance in the specific formulation context. While this compound presents a unique combination of properties due to its branched alkyl chain, a comprehensive understanding of its advantages and limitations compared to other benzoate esters necessitates further direct comparative studies, particularly in the areas of drug solubility, in vitro drug release, and a broader range of cytotoxicity assessments. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses, enabling a more informed and data-driven approach to formulation development.

References

A Comparative Guide to sec-Butyl Benzoate and tert-Butyl Benzoate as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides an in-depth comparison of two isomeric ester solvents, sec-butyl benzoate and tert-butyl benzoate, highlighting their key differences in physical properties, reactivity, and potential applications, supported by available data and experimental insights.

The structural difference between this compound and tert-butyl benzoate, though subtle, leads to considerable variations in their chemical behavior, primarily due to the degree of steric hindrance around the ester's oxygen atom. The sec-butyl group is a secondary alkyl group, while the tert-butyl group is a tertiary alkyl group, which is significantly more sterically hindered.[1][2] This fundamental difference impacts their performance as solvents in various chemical transformations.

Physicochemical Properties: A Tabular Comparison

A summary of the key physical and chemical properties of this compound and tert-butyl benzoate is presented below for easy comparison.

PropertyThis compoundtert-Butyl BenzoateReferences
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol 178.23 g/mol [3][4]
Boiling Point ~241.1 °C at 760 mmHg~213 °C[5][6]
Density ~1.005 g/cm³ at 20°C~0.9928 g/cm³ at 25°C[5][6]
Refractive Index ~1.497 at 20°C~1.498[5][6]
Water Solubility Low (0.12 g/L at 20°C)Practically insoluble[5][7]
Solubility in Organic Solvents Soluble in most organic solventsSoluble in most organic solvents[8]
Structure Benzoate ester of a secondary alcoholBenzoate ester of a tertiary alcohol[1][2]

Performance as Solvents: A Comparative Analysis

The choice between this compound and tert-butyl benzoate as a solvent often hinges on the specific requirements of a chemical reaction, particularly concerning reactivity and stability.

Steric Hindrance and Reactivity:

The most significant factor differentiating the two isomers is the steric bulk of the butyl group. The tert-butyl group, with its three methyl groups attached to the tertiary carbon, creates substantial steric hindrance around the ester linkage.[9] This steric bulk can influence reaction rates and pathways.

  • Nucleophilic Attack: In reactions where the solvent might participate in or be susceptible to nucleophilic attack, tert-butyl benzoate is generally less reactive and more stable than this compound. The bulky tert-butyl group shields the electrophilic carbonyl carbon of the ester from approaching nucleophiles.[10] This can be advantageous in reactions where solvent stability is paramount.

  • SN1 vs. SN2 Reactions: When considering the solvent's role in substitution reactions, the structure of the butyl group is critical. The tertiary nature of the tert-butyl group can stabilize carbocation intermediates, potentially favoring SN1-type reaction mechanisms.[9] Conversely, the less hindered nature of the sec-butyl group might be more amenable to processes involving SN2-type transition states.

Hydrolytic Stability:

The rate of hydrolysis of the ester bond is a crucial consideration, especially in the context of prodrug design and formulation stability. Due to its greater steric hindrance, tert-butyl benzoate is significantly more resistant to hydrolysis than this compound under both acidic and basic conditions. This increased stability can be beneficial when a robust, non-reactive solvent is required.

Applications in Research and Drug Development

Both this compound and tert-butyl benzoate find applications in various scientific domains, with their selection guided by their distinct properties.

  • Solvents for Organic Synthesis: Their relatively high boiling points and good solvency for a range of organic compounds make them suitable for use as reaction media, particularly in high-temperature reactions.[5]

  • Prodrug Design: The ester linkage in both molecules can be strategically employed in prodrug design. A pharmacologically active molecule with a hydroxyl group can be esterified with benzoic acid to form a benzoate ester prodrug. This prodrug can then be hydrolyzed in vivo by esterases to release the active drug.[11][][13] The difference in hydrolysis rates between sec-butyl and tert-butyl esters can be exploited to tune the drug release profile. For instance, a more stable tert-butyl ester would release the active drug more slowly than a more labile sec-butyl ester.

  • Drug Formulation: Their properties as non-polar solvents can be utilized in the formulation of poorly water-soluble drugs.

Experimental Protocols

Fischer Esterification for the Synthesis of Butyl Benzoates

This protocol describes a general method for the synthesis of benzoate esters, which can be adapted for both sec-butanol and tert-butanol. It should be noted that the esterification of tertiary alcohols like tert-butanol can be challenging due to competing elimination reactions.[14]

Materials:

  • Benzoic acid

  • sec-Butanol or tert-Butanol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (drying agent)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine benzoic acid (1 equivalent) and the corresponding alcohol (sec-butanol or tert-butanol, 3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15]

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 5% sodium bicarbonate solution (to remove unreacted benzoic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • The crude product can be purified by distillation.

HPLC Method for Monitoring Ester Hydrolysis

This protocol provides a general framework for monitoring the hydrolysis of this compound or tert-butyl benzoate using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable buffer)

  • This compound and tert-butyl benzoate standards

  • Benzoic acid standard

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the benzoate ester (sec-butyl or tert-butyl benzoate) and its hydrolysis product, benzoic acid. A gradient elution with acetonitrile and water is often a good starting point. Detection is typically performed at a wavelength where both the ester and the acid have significant absorbance (e.g., 230-254 nm).[16][17]

  • Calibration: Prepare standard solutions of the benzoate ester and benzoic acid at known concentrations and inject them into the HPLC to generate calibration curves.

  • Hydrolysis Experiment:

    • Dissolve a known concentration of the benzoate ester in the reaction buffer.

    • Incubate the solution at a constant temperature.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an equal volume of cold acetonitrile).

    • Inject the quenched sample into the HPLC system.

  • Data Analysis: Quantify the decrease in the concentration of the benzoate ester and the increase in the concentration of benzoic acid over time using the calibration curves. This data can be used to determine the rate of hydrolysis.[18]

Visualizing the Prodrug Activation Pathway

The concept of using benzoate esters as prodrugs that are activated by in vivo esterases can be visualized as a signaling pathway. The following diagram, generated using the DOT language, illustrates this process.

Prodrug_Activation Prodrug Benzoate Ester Prodrug (sec-Butyl or tert-Butyl Benzoate derivative) Esterase Esterase (e.g., in plasma or liver) Prodrug->Esterase Enzymatic Cleavage ActiveDrug Active Drug (with free hydroxyl group) Esterase->ActiveDrug Release BenzoicAcid Benzoic Acid (Byproduct) Esterase->BenzoicAcid

Caption: Prodrug activation via esterase-mediated cleavage.

Conclusion

  • This compound is a less sterically hindered solvent, which may lead to faster reaction rates in some cases but also makes it more susceptible to hydrolysis.

  • tert-Butyl Benzoate , with its bulky tert-butyl group, offers greater steric protection and hydrolytic stability, making it a more robust and less reactive solvent choice.

For researchers and drug development professionals, understanding these nuances is crucial for optimizing reaction conditions, designing stable formulations, and developing effective prodrug strategies. The provided experimental protocols offer a starting point for the synthesis and analysis of these versatile solvents.

References

Spectroscopic comparison of n-butyl, sec-butyl, and tert-butyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Distinguishing n-butyl, sec-butyl, and tert-butyl Benzoate Isomers

In the realm of chemical analysis, the differentiation of isomeric compounds presents a common yet critical challenge. This guide provides a comprehensive spectroscopic comparison of three butyl esters of benzoic acid: n-butyl benzoate, sec-butyl benzoate, and tert-butyl benzoate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

The structural variance among these isomers, specifically the branching of the butyl group, gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for accurate identification and characterization of these compounds in various scientific applications.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for n-butyl, sec-butyl, and tert-butyl benzoate.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) and Multiplicity
n-butyl benzoate ~8.04 (d, 2H, Ar-H), ~7.54 (t, 1H, Ar-H), ~7.43 (t, 2H, Ar-H), ~4.33 (t, 2H, -OCH₂-), ~1.75 (quint, 2H, -OCH₂CH₂-), ~1.48 (sext, 2H, -CH₂CH₃), ~0.98 (t, 3H, -CH₃)[1]
This compound ~8.05 (m, 2H, Ar-H), ~7.55 (m, 1H, Ar-H), ~7.44 (m, 2H, Ar-H), ~5.15 (sext, 1H, -OCH-), ~1.73 (m, 2H, -CH₂CH₃), ~1.30 (d, 3H, -OCHCH₃), ~0.95 (t, 3H, -CH₂CH₃)
tert-butyl benzoate ~8.01 (m, 2H, Ar-H), ~7.53 (m, 1H, Ar-H), ~7.42 (m, 2H, Ar-H), ~1.61 (s, 9H, -C(CH₃)₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ)
n-butyl benzoate ~166.8 (C=O), ~132.9, ~130.7, ~129.7, ~128.4 (Ar-C), ~64.9 (-OCH₂-), ~30.9 (-OCH₂CH₂-), ~19.4 (-CH₂CH₃), ~13.9 (-CH₃)[1][2]
This compound ~166.2 (C=O), ~132.8, ~130.6, ~129.6, ~128.3 (Ar-C), ~72.8 (-OCH-), ~29.0 (-CH₂CH₃), ~19.5 (-OCHCH₃), ~9.7 (-CH₂CH₃)
tert-butyl benzoate ~165.8 (C=O), ~132.7, ~131.2, ~129.6, ~128.3 (Ar-C), ~80.9 (-OC(CH₃)₃), ~28.3 (-C(CH₃)₃)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchAromatic C-H StretchAliphatic C-H Stretch
n-butyl benzoate ~1720~1270~3070~2960-2870[3]
This compound ~1718~1275~3065~2970-2880[4]
tert-butyl benzoate ~1715~1280~3060~2980-2870

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
n-butyl benzoate 178123, 105, 77, 56
This compound 178123, 105, 77, 57
tert-butyl benzoate 178123, 105, 77, 57

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra were acquired on a 400 MHz spectrometer. Key parameters included a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired on the same instrument at a frequency of 100 MHz. A spectral width of 250 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1 second were employed. 1024 scans were accumulated for each spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.

  • Acquisition: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Each spectrum was an average of 16 scans, collected at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample was introduced via a gas chromatograph (GC) to ensure the analysis of a pure compound.

  • Acquisition: The electron energy was set to 70 eV. The mass analyzer scanned from m/z 40 to 300.

Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the three butyl benzoate isomers.

Caption: Workflow for isomeric differentiation.

Discussion of Spectral Differences

The structural isomerism of the butyl group leads to predictable and observable differences in the spectra of n-butyl, sec-butyl, and tert-butyl benzoate.

In ¹H NMR spectroscopy , the most significant variations are seen in the signals corresponding to the butyl group protons. N-butyl benzoate exhibits a characteristic triplet for the terminal methyl group and a triplet for the oxymethylene group. In contrast, this compound shows a doublet for one methyl group and a triplet for the other, along with a sextet for the methine proton attached to the oxygen. Tert-butyl benzoate presents the simplest spectrum with a sharp singlet for the nine equivalent methyl protons.

¹³C NMR spectroscopy further distinguishes the isomers. The chemical shift of the carbon atom attached to the ester oxygen is highly indicative of the substitution pattern. This carbon appears at approximately 65 ppm for the primary n-butyl group, shifts downfield to around 73 ppm for the secondary sec-butyl group, and further downfield to about 81 ppm for the tertiary tert-butyl group.

Infrared spectroscopy reveals subtle but consistent differences. While all three isomers show a strong carbonyl (C=O) stretch around 1720 cm⁻¹, the exact position can vary slightly due to electronic and steric effects of the butyl group. The C-O stretching vibrations also show minor shifts.

Mass spectrometry provides valuable information for differentiation through fragmentation patterns. Although all three isomers have the same molecular ion peak at m/z 178, their fragmentation differs. N-butyl benzoate typically shows a significant peak at m/z 56, corresponding to the butene fragment from a McLafferty rearrangement. In contrast, sec-butyl and tert-butyl benzoate tend to form a more stable secondary or tertiary carbocation, respectively, leading to a prominent peak at m/z 57.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of n-butyl, sec-butyl, and tert-butyl benzoate. The distinct chemical shifts and splitting patterns in NMR, subtle variations in vibrational frequencies in IR, and characteristic fragmentation patterns in MS serve as reliable fingerprints for each isomer. This guide provides the necessary data and protocols to assist researchers in the accurate characterization of these and other similar isomeric compounds.

References

Reactivity differences between sec-butyl and isobutyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of organic chemistry, the subtle structural differences between isomers can lead to significant variations in their chemical reactivity. This guide provides an objective comparison of the reactivity of two isomeric esters: sec-butyl benzoate and isobutyl benzoate. For researchers, scientists, and drug development professionals, understanding these nuances is critical for reaction optimization, predicting reaction kinetics, and designing novel molecular entities. This document summarizes the theoretical basis for their reactivity differences, supported by established principles of organic chemistry, and provides detailed experimental protocols for their synthesis and hydrolysis.

The Decisive Factor: Steric Hindrance

The primary determinant of the reactivity difference between this compound and isobutyl benzoate lies in the steric environment around the ester carbonyl group. The structure of the alkyl group (sec-butyl vs. isobutyl) directly influences the accessibility of the carbonyl carbon to nucleophilic attack, a key step in many reactions of esters, such as hydrolysis.

  • This compound possesses a sec-butyl group, where the carbon atom attached to the oxygen of the ester linkage is secondary (bonded to two other carbon atoms). This arrangement results in moderate steric hindrance.

  • Isobutyl benzoate , in contrast, features an isobutyl group. Here, the carbon atom attached to the ester oxygen is primary (bonded to one other carbon atom), but there is branching at the adjacent carbon. This branching, while one atom removed from the reaction center, creates a bulkier and more compact structure compared to the sec-butyl group, leading to greater steric hindrance.[1][2]

It is a well-established principle in organic chemistry that increased steric hindrance around a reactive center slows down the reaction rate.[3] Therefore, it is predicted that This compound is more reactive towards nucleophilic substitution reactions, such as hydrolysis, than isobutyl benzoate . The more accessible carbonyl group in this compound allows for a faster rate of nucleophilic attack.

Quantitative Data Summary

PropertyThis compoundIsobutyl BenzoateReference
IUPAC Name butan-2-yl benzoate2-methylpropyl benzoate[5][6]
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₄O₂[5][6]
Molecular Weight 178.23 g/mol 178.23 g/mol [5][6]
Predicted Relative Rate of Hydrolysis FasterSlower[3][4]

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis (Fischer Esterification) and a common reaction (alkaline hydrolysis) of these esters are provided below.

Synthesis: Fischer Esterification of Benzoic Acid

This protocol can be adapted for the synthesis of both this compound and isobutyl benzoate by using the corresponding alcohol (sec-butanol or isobutanol).

Reaction:

Materials:

  • Benzoic acid

  • sec-Butanol or Isobutanol (4-fold molar excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottomed flask, condenser, separatory funnel, heating mantle, rotary evaporator

Procedure: [7][8]

  • In a round-bottomed flask, combine benzoic acid and a four-fold molar excess of the respective alcohol (sec-butanol or isobutanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mole scale reaction).

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • The product can be further purified by distillation under reduced pressure.

Reactivity Comparison: Alkaline Hydrolysis (Saponification)

This protocol can be used to compare the hydrolysis rates of this compound and isobutyl benzoate. The progress of the reaction can be monitored by techniques such as titration of the remaining base or chromatographic analysis of the ester disappearance.

Reaction:

Materials:

  • This compound or Isobutyl benzoate

  • Standardized sodium hydroxide solution (e.g., 1 M in ethanol/water)

  • Ethanol (solvent)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Prepare a solution of the ester (e.g., 0.1 M) in ethanol in a conical flask.

  • In a separate flask, prepare a solution of sodium hydroxide of the same concentration in an ethanol/water mixture.

  • Place both flasks in a constant temperature water bath to allow them to reach thermal equilibrium.

  • To initiate the reaction, quickly add a known volume of the sodium hydroxide solution to the ester solution and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard hydrochloric acid solution.

  • Back-titrate the unreacted hydrochloric acid with a standard sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculate the concentration of the remaining ester at each time point.

  • Plot the appropriate concentration-time data to determine the rate constant for the hydrolysis of each ester. A comparison of the rate constants will provide a quantitative measure of their relative reactivities.

Visualizing the Concepts

To better illustrate the structural differences and the general reaction pathway, the following diagrams are provided.

Caption: 2D structures of this compound and isobutyl benzoate.

G Reactants Ester + Nucleophile Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Products Intermediate->Products Leaving Group Departure

Caption: Generalized mechanism for nucleophilic acyl substitution on an ester.

G Start Start: Benzoic Acid + Alcohol (sec-butanol or isobutanol) Reflux Reflux with Acid Catalyst (e.g., H₂SO₄) Start->Reflux Workup Aqueous Workup: - Water Wash - Bicarbonate Wash - Brine Wash Reflux->Workup Drying Dry with Anhydrous Na₂SO₄ Workup->Drying Isolation Isolate Ester via Rotary Evaporation Drying->Isolation Purification Purify by Distillation Isolation->Purification End Final Product: sec-Butyl or Isobutyl Benzoate Purification->End

Caption: Experimental workflow for Fischer Esterification.

Conclusion

The reactivity of this compound is predicted to be greater than that of isobutyl benzoate, primarily due to the lower steric hindrance around the carbonyl group in the sec-butyl isomer. This difference in reactivity has important implications for synthetic planning and the prediction of reaction outcomes. While direct quantitative comparisons are not prevalent in the literature, the provided experimental protocols offer a framework for researchers to conduct their own comparative studies. The principles of steric effects discussed herein serve as a valuable guide for professionals in drug development and chemical research when selecting reagents and designing synthetic routes involving these and similar ester compounds.

References

A Comparative Guide to the Validation of Analytical Methods for Sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of sec-butyl benzoate, a common intermediate and fragrance component, is critical in pharmaceutical and chemical manufacturing. The selection of an appropriate analytical method is paramount for ensuring product quality and regulatory compliance. This guide provides an objective comparison of two widely used analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information presented is a collation of data from validated methods for structurally similar benzoate esters, providing a reliable framework for the analysis of this compound.

Performance Comparison of Analytical Methods

The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the typical performance characteristics of each method based on key validation parameters.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 5.0%< 2.0%
Limit of Detection (LOD) ~1 ng/mL~10 ng/mL
Limit of Quantitation (LOQ) ~3 ng/mL~30 ng/mL
Specificity ExcellentGood
Robustness ModerateHigh

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound using GC-FID and HPLC-UV. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to obtain a theoretical concentration within the calibration range.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk material and various formulations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The addition of 0.1% formic acid to the mobile phase can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm or 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an analytical method for the quantification of this compound.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Opt->Protocol Proceed to Validation Acceptance Set Acceptance Criteria Protocol->Acceptance Linearity Linearity & Range Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision (Repeatability & Intermediate) Acceptance->Precision Specificity Specificity Acceptance->Specificity LOD_LOQ LOD & LOQ Acceptance->LOD_LOQ Robustness Robustness Acceptance->Robustness Analysis Statistical Analysis of Data Linearity->Analysis Accuracy->Analysis Precision->Analysis Specificity->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Generation Analysis->Report

Comparative study of catalysts for butyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Butyl Benzoate Synthesis

For researchers and professionals in chemistry and drug development, the efficient synthesis of esters like butyl benzoate is crucial. Butyl benzoate serves as a versatile solvent and an intermediate in the production of various organic compounds. Its synthesis, typically achieved through the esterification of benzoic acid with n-butanol or the reaction of a benzoate salt with a butyl halide, is significantly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalysts employed in butyl benzoate synthesis, supported by experimental data to facilitate catalyst selection.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for optimizing the synthesis of butyl benzoate, impacting reaction efficiency, operational conditions, and environmental footprint. The following table summarizes the performance of several catalysts based on reported experimental data.

Catalyst TypeCatalystCatalyst LoadingTemperature (°C)Reaction TimeReactantsConversion/Yield (%)Selectivity (%)ReusabilityReference
Heterogeneous Solid Acid Silica Sulfuric Acid1.64% (based on benzoic acid)Reflux3.5 hBenzoic acid, n-butanol~98.6% (esterification)High (not specified)Yes[1]
Phase-Transfer Catalyst Tetrabutyl Ammonium Bromide0.3 (mole ratio to sodium benzoate)- (280 W Microwave)55 minSodium benzoate, n-butyl bromide93.4% (yield)High (not specified)Not specified[2]
Heteropolyacid Phosphotungstic Acid (PTA)0.4 mol%1204 hBenzoic acid, n-butanol>85% (isolated yield)High (not specified)Yes (5 cycles)[3]
Solid Acid Sodium Pyrosulfate0.05 - 0.07:1 (mole ratio to benzoic acid)115 - 150Not specifiedBenzoic acid, n-butanol93% (total recovery)High (not specified)Yes
Phase-Transfer Catalyst Aliquat 336Not specifiedReflux1 hSodium benzoate, 1-bromobutaneNot specifiedHigh (not specified)Not specified
Homogeneous Acid Sulfuric AcidCatalytic amountReflux8 h4-hydroxybenzoic acid, n-butanolNot specifiedHigh (not specified)No[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key catalytic systems.

Heterogeneous Catalysis using Silica Sulfuric Acid

This protocol is based on the esterification of benzoic acid with n-butanol.

Materials:

  • Benzoic acid

  • n-butanol

  • Silica sulfuric acid catalyst

Procedure:

  • In a round-bottom flask, combine benzoic acid and n-butanol in a 1:2 molar ratio.

  • Add silica sulfuric acid catalyst, amounting to 1.64% of the weight of the benzoic acid.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reaction for 3.5 hours.

  • After completion, cool the reaction mixture and separate the solid catalyst by filtration.

  • The filtrate containing butyl benzoate can be purified by distillation. The recovered catalyst can be washed, dried, and reused.[1]

Phase-Transfer Catalysis using Tetrabutyl Ammonium Bromide (Microwave-Assisted)

This method utilizes the reaction of sodium benzoate with n-butyl bromide under microwave irradiation.

Materials:

  • Sodium benzoate

  • n-butyl bromide

  • Tetrabutyl ammonium bromide (TBAB)

Procedure:

  • Combine sodium benzoate, n-butyl bromide, and tetrabutyl ammonium bromide in a microwave-safe reaction vessel. The molar ratio of sodium benzoate to n-butyl bromide to TBAB should be 1.0:3.0:0.3.

  • Irradiate the mixture in a microwave reactor at a power of 280 W for 55 minutes.

  • After the reaction, cool the vessel and extract the product with a suitable organic solvent.

  • Wash the organic layer to remove any unreacted starting materials and catalyst.

  • Dry the organic layer and remove the solvent to isolate the butyl benzoate product.[2]

Homogeneous Catalysis using Sulfuric Acid

A traditional method for esterification.

Materials:

  • Benzoic acid (or a derivative like 4-hydroxybenzoic acid)

  • n-butanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve benzoic acid in n-butanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for approximately 8 hours.[4]

  • After cooling, neutralize the excess acid with a base solution (e.g., sodium carbonate solution).

  • Separate the organic layer, wash it with water and brine, and then dry it.

  • Purify the crude product by distillation to obtain pure butyl benzoate.

Signaling Pathways and Experimental Workflows

The general workflow for the synthesis and analysis of butyl benzoate using a solid acid catalyst is depicted below.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis Reactants Benzoic Acid + n-Butanol Mixing Mixing in Reaction Vessel Reactants->Mixing Catalyst Solid Acid Catalyst (e.g., Silica Sulfuric Acid) Catalyst->Mixing Reflux Heating under Reflux Mixing->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Catalyst_Recovery Catalyst Recovery & Reuse Filtration->Catalyst_Recovery Purification Purification of Filtrate (e.g., Distillation) Filtration->Purification Catalyst_Recovery->Catalyst Product Butyl Benzoate Purification->Product Characterization Characterization (GC-MS, NMR, IR) Product->Characterization

General experimental workflow for butyl benzoate synthesis.

The logical relationship for selecting a catalyst often involves balancing reaction efficiency with practical considerations like catalyst separation and reusability.

G cluster_catalyst_type Catalyst Type cluster_pros Advantages cluster_cons Disadvantages Homogeneous Homogeneous (e.g., H₂SO₄) HighActivity High Activity Homogeneous->HighActivity DifficultSeparation Difficult Separation Homogeneous->DifficultSeparation Corrosive Corrosive Homogeneous->Corrosive WasteGeneration Waste Generation Homogeneous->WasteGeneration Heterogeneous Heterogeneous (e.g., Solid Acids, PTA) EasySeparation Easy Separation Heterogeneous->EasySeparation Reusable Reusable Heterogeneous->Reusable LowerActivity Potentially Lower Activity Heterogeneous->LowerActivity PhaseTransfer Phase-Transfer (e.g., TBAB, Aliquat 336) PhaseTransfer->HighActivity MildConditions Mild Conditions PhaseTransfer->MildConditions

Comparison of catalyst types for butyl benzoate synthesis.

References

Navigating the Solvent Landscape: A Comparative Guide to the Environmental Impact of Sec-Butyl Benzoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, solvent selection is a critical decision that extends beyond reaction compatibility and performance. The environmental footprint of a solvent is an increasingly vital consideration. This guide provides an objective comparison of the environmental impact of sec-butyl benzoate against common traditional and emerging green alternative solvents, supported by key data and standardized experimental methodologies.

The ideal solvent should not only be effective and efficient but also exhibit favorable environmental and safety profiles. Key parameters for assessing environmental impact include biodegradability, aquatic toxicity, and its classification as a Volatile Organic Compound (VOC). This guide delves into these aspects to offer a clear, data-driven comparison.

Comparative Environmental Impact Data

The following table summarizes key environmental data for this compound and a selection of alternative solvents.

SolventBiodegradabilityAquatic Toxicity (Daphnia magna)Boiling Point (°C)Vapor Pressure (at 20-25°C)VOC Classification
This compound Readily biodegradable.[1]48h EC₅₀: 12.4 mg/L (Toxic).241.1 °C~0.0017 kPa (0.013 mmHg)Yes (by boiling point)
Acetone Readily biodegradable.[2]48h EC₅₀: >100 mg/L (Low toxicity).56 °C24 kPa (180 mmHg)[3]Yes
Ethanol Readily biodegradable.[4][5]48h EC₅₀: 9,300 mg/L (Practically non-toxic).[6]78.5 °C5.9 kPa (44 mmHg)Yes
Ethyl Acetate Readily biodegradable.[7][8]48h EC₅₀: >100 mg/L (Low toxicity).77 °C9.7 kPa (73 mmHg)Yes
Dichloromethane (DCM) Not readily biodegradable.48h EC₅₀: 1-10 mg/L (Toxic).39.6 °C[9]47 kPa (352 mmHg)Yes
2-Methyltetrahydrofuran (2-MeTHF) Readily biodegradable.[10][11]48h EC₅₀: >139 mg/L (Low toxicity).[12]80 °C13.6 kPa (102 mmHg)Yes
Cyclopentyl Methyl Ether (CPME) Not readily biodegradable (ca. 2% in 28d).[13]48h EC₅₀: 35 mg/L (Harmful).[14]106 °C[15]~4.7 kPa (35 mmHg)Yes

Note: VOC classification can vary by jurisdiction. The EU's Paints Directive (2004/42/CE) defines a VOC as any organic compound with a boiling point ≤ 250°C, which includes all solvents listed. However, other regulations define a VOC based on vapor pressure (e.g., >0.01 kPa at 293.15 K). By this measure, this compound's vapor pressure is below the threshold.

Solvent Profiles

This compound: This solvent shows promise as a greener alternative due to its ready biodegradability, which suggests it is unlikely to persist in the environment.[1] However, its aquatic toxicity, with an EC₅₀ of 12.4 mg/L for Daphnia magna, classifies it as toxic to aquatic life and necessitates careful handling and disposal to prevent release into waterways. Its low vapor pressure is a significant advantage, reducing worker exposure and emissions, although its high boiling point means it is still classified as a VOC under some regulations.

Traditional Solvents:

  • Acetone and Ethanol: Both are readily biodegradable and exhibit low aquatic toxicity.[2][6] However, their high volatility contributes to air pollution as VOCs.[16][17] While ethanol can be produced from renewable resources, its production, particularly from corn, has been associated with significant greenhouse gas emissions and land-use changes.[4][14][15]

  • Ethyl Acetate: Often considered a greener choice among traditional solvents, ethyl acetate is readily biodegradable with low toxicity.[7][8][10] It can be produced from renewable bio-ethanol.[8] Its high volatility remains a drawback, contributing to VOC emissions.[18]

  • Dichloromethane (DCM): DCM represents a hazardous solvent profile. It is not readily biodegradable, is toxic to aquatic life, and is a suspected carcinogen.[1][19] Its use is increasingly restricted, with the EPA finalizing a ban on most of its commercial applications in 2024.[1]

Greener Alternatives:

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable sources like corncobs, 2-MeTHF is a standout green solvent.[19][9] It is readily biodegradable and has low aquatic toxicity.[10][12] Its limited miscibility with water simplifies separation and recovery, enhancing its sustainability profile.[19]

  • Cyclopentyl Methyl Ether (CPME): Marketed as a green alternative to other ether solvents, CPME has low toxicity and is more stable, with a reduced tendency to form explosive peroxides.[8][16] However, data indicates it is not readily biodegradable, which is a significant environmental drawback.[13] It is also classified as harmful to aquatic life.[14]

Experimental Protocols

The data presented in this guide is typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Ready Biodegradability: OECD 301

This series of tests evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic aquatic conditions.[1] A substance is classified as "readily biodegradable" if it meets stringent pass levels within a 28-day period, indicating it is unlikely to persist in the environment.[20]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms (typically from wastewater treatment plant sludge).[21]

  • Methodology: The test runs for 28 days. Biodegradation is measured indirectly by monitoring either the depletion of Dissolved Organic Carbon (DOC), the consumption of oxygen (Biochemical Oxygen Demand, BOD), or the production of carbon dioxide (CO₂).[21]

  • Pass Criteria: To be considered readily biodegradable, the substance must show a degradation of ≥70% for DOC removal or ≥60% of the theoretical maximum for O₂ consumption or CO₂ production within a "10-day window" that falls within the 28-day test period.[20][22]

Aquatic Toxicity: OECD 202, Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to freshwater invertebrates, specifically Daphnia species (water fleas), which are key organisms in aquatic ecosystems.[23]

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance across a range of concentrations for 48 hours.[4]

  • Methodology: The test is typically static (the water is not changed). The key endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after the test vessel is gently agitated. Observations are made at 24 and 48 hours.

  • Endpoint: The primary result is the EC₅₀ (Effective Concentration 50%), which is the concentration of the substance estimated to immobilize 50% of the daphnids within the 48-hour exposure period. Lower EC₅₀ values indicate higher toxicity.

Decision-Making Workflow for Solvent Selection

Choosing an appropriate solvent requires balancing performance with environmental and safety considerations. The following workflow can guide researchers in this process.

SolventSelectionWorkflow start Start: Identify Solvent Need performance Does the solvent meet performance criteria? (e.g., solubility, boiling point) start->performance assess_env Assess Environmental Profile performance->assess_env Yes reconsider Re-evaluate or select alternative performance->reconsider No biodegradable Is it readily biodegradable? assess_env->biodegradable low_toxicity Is aquatic toxicity low? (High EC50/LC50) biodegradable->low_toxicity Yes biodegradable->reconsider No voc Is it a non-VOC or low vapor pressure? low_toxicity->voc Yes low_toxicity->reconsider No select Select Solvent voc->select Yes implement_controls Implement engineering controls (e.g., closed systems, scrubbers) voc->implement_controls No implement_controls->select

A decision-making workflow for environmentally conscious solvent selection.

Conclusion

The selection of a solvent has far-reaching environmental consequences. While this compound presents a favorable profile in terms of its high biodegradability and low volatility, its toxicity to aquatic organisms requires stringent control measures. In contrast, traditional solvents like acetone and ethanol offer low toxicity but are significant sources of VOC emissions.

For researchers aiming to adopt greener chemistry principles, bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF) represent a superior choice, combining renewability, biodegradability, and low toxicity. Ultimately, the optimal choice depends on a holistic assessment of performance requirements weighed against a commitment to minimizing environmental harm. This guide serves as a foundational tool for making more informed and sustainable decisions in the laboratory and beyond.

References

A Comparative Guide to the Synthesis of Sec-Butyl Benzoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a synthetic route in chemical manufacturing is a critical decision, balancing factors of cost, efficiency, and environmental impact. This guide provides a comprehensive cost-benefit analysis of four common methods for the synthesis of sec-butyl benzoate, an important intermediate and solvent in various industries. The comparison is based on experimental data for reaction yield, time, temperature, and cost of materials, offering a clear framework for selecting the most suitable method for your specific needs.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Typical Yield (%) Reaction Time (h) Temperature (°C) Relative Cost Key Advantages Key Disadvantages
Fischer Esterification 60-704-8100-120LowLow-cost reagents, simple procedure.Equilibrium-limited, requires excess alcohol or water removal, harsh acidic conditions.
Steglich Esterification 85-952-4Room Temp.HighHigh yield, mild conditions, suitable for acid-sensitive substrates.Expensive reagents (DCC, DMAP), formation of dicyclohexylurea (DCU) byproduct.
Mitsunobu Reaction 80-901-30 to Room Temp.Very HighMild conditions, inversion of stereochemistry.Very expensive reagents (DEAD, PPh₃), stoichiometric amounts of byproducts.
Transesterification ~83[1]4-6120-140ModerateCan utilize cheaper starting esters, avoids handling of benzoic acid.Equilibrium-limited, requires removal of the alcohol byproduct.

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols for each synthetic route, allowing for a thorough evaluation of the practical considerations involved.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective but equilibrium-limited process.

Experimental Protocol:

A mixture of benzoic acid (1.0 eq), sec-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq) in toluene is heated to reflux (approximately 110-120 °C) for 4-8 hours with continuous removal of water using a Dean-Stark apparatus. After completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound. A typical yield for this reaction is in the range of 60-70%.

Cost-Benefit Considerations:

  • Cost: This method is the most economical due to the low cost of benzoic acid, sec-butanol, and sulfuric acid.

  • Benefits: The simplicity of the procedure and the use of inexpensive, readily available starting materials make it suitable for large-scale industrial production.

  • Drawbacks: The reaction is reversible and requires forcing conditions (excess alcohol and water removal) to achieve a reasonable yield. The use of a strong acid catalyst can be problematic for sensitive substrates and requires neutralization during workup, generating waste.

Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild conditions.

Experimental Protocol:

To a solution of benzoic acid (1.0 eq), sec-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane (DCM) at 0 °C, a solution of DCC (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or vacuum distillation to afford this compound in high yields, typically 85-95%.

Cost-Benefit Considerations:

  • Cost: This route is significantly more expensive than Fischer esterification due to the high cost of DCC and DMAP.

  • Benefits: The reaction proceeds under mild, neutral conditions, making it ideal for substrates with acid-sensitive functional groups. It consistently provides high yields in a shorter reaction time.

  • Drawbacks: The high cost of reagents and the formation of the DCU byproduct, which needs to be removed by filtration, are the main disadvantages.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.

Experimental Protocol:

To a solution of benzoic acid (1.5 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise. A solution of sec-butanol (1.0 eq) in THF is then added, and the reaction mixture is stirred at room temperature for 1-3 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the this compound from the triphenylphosphine oxide and diethyl hydrazinedicarboxylate byproducts. Expected yields are in the range of 80-90%.

Cost-Benefit Considerations:

  • Cost: This is the most expensive of the four methods due to the high cost of DEAD and triphenylphosphine.

  • Benefits: The reaction is fast, occurs under very mild and neutral conditions, and proceeds with inversion of configuration at the alcohol's stereocenter, which is a significant advantage in stereoselective synthesis.

  • Drawbacks: The high cost of the reagents and the generation of stoichiometric amounts of byproducts that require careful chromatographic separation make this method less suitable for large-scale synthesis unless the specific stereochemical outcome is required.

Transesterification

Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester. In this case, a readily available benzoate ester, such as methyl benzoate, can be converted to this compound.

Experimental Protocol:

A mixture of methyl benzoate (1.0 eq), sec-butanol (2.0 eq), and a catalytic amount of a titanate catalyst, such as tetrabutyl titanate (0.05 eq), is heated to 120-140 °C for 4-6 hours. The methanol byproduct is removed by distillation to drive the equilibrium towards the product. After the reaction is complete, the excess sec-butanol is removed by distillation. The remaining crude product is then purified by vacuum distillation to give this compound. A study on the transesterification of crude methyl benzoate to butyl benzoate reported a conversion of 82.79% using a titanate catalyst.[1]

Cost-Benefit Considerations:

  • Cost: The cost is moderate, falling between Fischer and Steglich esterification. The use of methyl benzoate as a starting material can be advantageous if it is a readily available and inexpensive feedstock.

  • Benefits: This method avoids the direct handling of benzoic acid. The removal of the volatile alcohol byproduct (methanol) is a relatively straightforward way to shift the reaction equilibrium.

  • Drawbacks: Like Fischer esterification, this is an equilibrium-limited process that requires the removal of a byproduct to achieve high conversion.

Visualizing the Synthetic Workflows

To further clarify the practical steps involved in each synthetic route, the following diagrams illustrate the general experimental workflows.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Benzoic Acid, sec-Butanol, Toluene, Sulfuric Acid reflux Reflux with Dean-Stark (4-8h) reactants->reflux wash Wash with NaHCO₃ and Brine reflux->wash dry Dry (Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate distillation Vacuum Distillation evaporate->distillation product This compound distillation->product

Caption: Experimental workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Benzoic Acid, sec-Butanol, DCM, DMAP, DCC stir Stir at RT (2-4h) reactants->stir filter Filter DCU stir->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry (Na₂SO₄) wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography or Vacuum Distillation evaporate->purify product This compound purify->product

Caption: Experimental workflow for Steglich Esterification.

Mitsunobu_Reaction_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Benzoic Acid, sec-Butanol, THF, PPh₃, DEAD stir Stir at RT (1-3h) reactants->stir evaporate Solvent Evaporation stir->evaporate chromatography Column Chromatography evaporate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the Mitsunobu Reaction.

Transesterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Methyl Benzoate, sec-Butanol, Titanate Catalyst heat Heat and Distill off Methanol (4-6h) reactants->heat distill_excess Distill off excess sec-Butanol heat->distill_excess distillation Vacuum Distillation distill_excess->distillation product This compound distillation->product

Caption: Experimental workflow for Transesterification.

Conclusion

The choice of the optimal synthetic route for this compound is a trade-off between cost, yield, and reaction conditions. For large-scale, cost-sensitive applications where the use of strong acid and higher temperatures is acceptable, Fischer esterification remains a viable option. For syntheses requiring high yields and mild conditions, particularly with acid-sensitive substrates, Steglich esterification is a superior choice, despite its higher reagent costs. The Mitsunobu reaction is unparalleled when stereochemical inversion is necessary, though its high cost and complex purification limit its industrial applicability. Finally, transesterification presents a moderate-cost alternative, especially if a cheaper benzoate ester is available as a starting material. This guide provides the necessary data and protocols to enable an informed decision based on the specific requirements of your research or development project.

References

A Comparative Performance Analysis: Sec-Butyl Benzoate as a Viable Alternative to Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

The selection of an appropriate plasticizer is a critical consideration in the development of flexible polymeric materials, particularly for applications in the pharmaceutical and medical device industries where performance and safety are paramount. For decades, phthalate esters such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and diisononyl phthalate (DINP) have been the industry standard for plasticizing polyvinyl chloride (PVC). However, growing concerns over their potential health risks, including endocrine disruption, have spurred the search for safer alternatives.[1][2] Among the promising candidates is sec-butyl benzoate, a non-phthalate plasticizer.

This guide provides an objective comparison of the performance of this compound versus common phthalates, supported by available experimental data and detailed methodologies for key performance indicators.

Performance Comparison: this compound vs. Phthalates

While direct, side-by-side comparative studies for this compound against a range of phthalates are not extensively available in the public domain, we can infer its performance based on the characteristics of benzoate esters and available data for individual plasticizers. Benzoate plasticizers are generally recognized for their good compatibility with PVC, high solvating power, and favorable toxicological profiles.[3][4]

Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to increase the flexibility of a polymer. This is typically quantified by measuring mechanical properties such as tensile strength, elongation at break, and hardness.

PropertyPVC with DEHPPVC with DINPPVC with DBPPVC with this compoundTest Method
Tensile Strength LowerHigherLowerData not availableASTM D638
Elongation at Break HigherLowerHigherData not availableASTM D638
Young's Modulus LowerHigherLowerData not availableASTM D638
Shore A Hardness ~75-85 (at 40 phr)~80-90 (at 40 phr)~70-80 (at 40 phr)Data not availableASTM D2240

Note: The data for phthalates is compiled from various sources and can vary based on the specific formulation and processing conditions.[5][6] "phr" denotes parts per hundred parts of resin.

Generally, for phthalates, there is a trade-off between plasticizing efficiency and mechanical strength. Highly efficient plasticizers like DBP lead to greater flexibility (higher elongation at break and lower hardness) but may reduce tensile strength.[4] DINP, a higher molecular weight phthalate, tends to provide higher tensile strength and a higher modulus, indicating a stiffer material compared to DEHP.[5] Benzoate esters are known to be highly efficient solvators, which would suggest good flexibility. However, without specific data for this compound, a direct quantitative comparison is not possible.

Thermal Stability

Thermal stability is a crucial parameter for the processing and end-use of plasticized PVC. It is often evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

PropertyPVC with DEHPPVC with DINPPVC with this compoundTest Method
Decomposition Temperature (TGA) Onset ~200-250°COnset ~220-270°CData not availableTGA
Glass Transition Temperature (Tg) ~ -40 to -50°C~ -35 to -45°CData not availableDSC

Note: Decomposition temperatures and Tg values are dependent on the concentration of the plasticizer and the heating rate used during analysis.[7][8][9][10][11]

Higher molecular weight phthalates like DINP generally exhibit better thermal stability than lower molecular weight phthalates like DEHP.[8] Benzoate plasticizers are also reported to have good thermal stability.

Migration Resistance

The migration of plasticizers from a polymer matrix is a significant concern, especially for applications involving contact with food, pharmaceuticals, or biological fluids. Migration is typically assessed by measuring the amount of plasticizer that leaches into a simulant liquid over a specific time and at a controlled temperature.

SimulantMigration of DEHPMigration of DINPMigration of DBPMigration of this compoundTest Method
Water LowVery LowModerateData not availableEU Regulation 10/2011
Ethanol (50%) ModerateLowHighData not availableEU Regulation 10/2011
Olive Oil (Fatty Food Simulant) HighModerateVery HighData not availableEU Regulation 10/2011

Note: Migration is highly dependent on the nature of the simulant, temperature, and contact time.[12][13][14][15][16][17][18]

Generally, plasticizer migration is inversely proportional to its molecular weight and directly proportional to its solubility in the contact medium.[14] Therefore, higher molecular weight phthalates like DINP exhibit lower migration than lower molecular weight phthalates like DBP and DEHP.[14] Benzoate esters are reported to have lower volatility and migration compared to some phthalates, which is a key advantage.[3]

Experimental Protocols

Tensile Properties Testing (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and Young's modulus of plasticized PVC.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by die-cutting from compression-molded plaques of the plasticized PVC formulation. The dimensions of the specimens should conform to ASTM D638 Type IV for non-rigid plastics.[19][20][21][22][23]

  • Conditioning: Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.[19]

  • Test Procedure: The test is conducted using a universal testing machine. The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed (e.g., 50 mm/min for non-rigid plastics) until the specimen fails.[19][23]

  • Data Analysis: The stress-strain curve is recorded, from which the tensile strength, elongation at break, and Young's modulus are calculated.

experimental_workflow_tensile_testing cluster_prep Sample Preparation cluster_testing Testing cluster_analysis Data Analysis pvc_formulation PVC Formulation (PVC, Plasticizer, Stabilizer) compression_molding Compression Molding pvc_formulation->compression_molding die_cutting Die-Cutting (ASTM D638 Type IV) compression_molding->die_cutting conditioning Conditioning (23°C, 50% RH, 40h) die_cutting->conditioning utm Universal Testing Machine conditioning->utm tensile_test Tensile Test (50 mm/min) utm->tensile_test stress_strain Stress-Strain Curve tensile_test->stress_strain properties Calculate Properties: - Tensile Strength - Elongation at Break - Young's Modulus stress_strain->properties

Experimental workflow for tensile properties testing.
Migration Testing (Based on EU Regulation 10/2011)

Objective: To quantify the migration of the plasticizer from PVC into food simulants.

Methodology:

  • Specimen Preparation: PVC film or sheet specimens of known surface area are prepared.

  • Food Simulants: A range of food simulants are used to represent different food types:

    • Simulant A: 10% ethanol in water (for aqueous foods)

    • Simulant B: 3% acetic acid in water (for acidic foods)

    • Simulant D2: Olive oil or other vegetable oil (for fatty foods)[24][25][26]

  • Test Conditions: The specimens are immersed in the food simulant at a specified temperature and for a defined duration (e.g., 10 days at 40°C for general applications, or more stringent conditions for high-temperature applications).[24] The surface area to volume ratio is typically 6 dm² per 1 kg of food simulant.[24]

  • Analysis: After the exposure period, the simulant is analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to determine the concentration of the migrated plasticizer.

experimental_workflow_migration_testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis pvc_sample PVC Sample (Known Surface Area) immersion Immersion (e.g., 10 days at 40°C) pvc_sample->immersion simulants Food Simulants (A, B, D2) simulants->immersion analytical_method Analytical Technique (GC-MS or HPLC) immersion->analytical_method quantification Quantify Migrated Plasticizer analytical_method->quantification

Experimental workflow for migration testing.

Toxicological Profile: Phthalate Endocrine Disruption

A primary driver for seeking alternatives to phthalates is their classification as endocrine-disrupting chemicals (EDCs).[2] Phthalates can interfere with the body's hormonal systems, primarily by acting as anti-androgens and weakly estrogenic compounds.[1][27][28][29] This can lead to a range of adverse health effects, particularly on the reproductive system.[1]

The signaling pathways involved in phthalate-induced endocrine disruption are complex and can involve multiple cellular targets. A simplified representation of these pathways is shown below.

phthalate_toxicity_pathway cluster_cellular Cellular Environment cluster_effects Downstream Effects Phthalates Phthalates AR Androgen Receptor (AR) Phthalates->AR Binds to ER Estrogen Receptor (ER) Phthalates->ER Binds to PPAR PPAR Phthalates->PPAR Activates Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Gene_Expression Altered Gene Expression AR->Gene_Expression Anti-androgenic effects ER->Gene_Expression Weak estrogenic effects PPAR->Gene_Expression Metabolic disruption Hormone_Synthesis Inhibition of Hormone Synthesis Gene_Expression->Hormone_Synthesis Developmental_Effects Developmental Effects Gene_Expression->Developmental_Effects Reproductive_Toxicity Reproductive Toxicity Hormone_Synthesis->Reproductive_Toxicity

Simplified signaling pathway of phthalate endocrine disruption.

This compound and other benzoate esters are generally considered to have a more favorable toxicological profile, with less evidence of endocrine-disrupting activity. However, a comprehensive toxicological assessment of any new plasticizer is essential before its adoption in sensitive applications.

Conclusion

The transition away from traditional phthalate plasticizers is driven by legitimate health and safety concerns. While a complete, direct comparative dataset for this compound is still emerging, the available information on benzoate esters suggests they are a promising class of alternatives. They are expected to offer comparable, if not superior, performance in terms of plasticizing efficiency and migration resistance, coupled with a significantly better safety profile.

For researchers and professionals in drug development and other scientific fields, the selection of a plasticizer should be based on a thorough evaluation of performance data, migration studies, and toxicological assessments. While phthalates have a long history of use, the potential risks associated with them necessitate the consideration and rigorous testing of safer alternatives like this compound. Further research directly comparing the performance of this compound with a range of phthalates under standardized conditions will be invaluable in solidifying its position as a leading non-phthalate plasticizer.

References

Safety Operating Guide

Proper Disposal of sec-Butyl Benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including sec-Butyl benzoate. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.

This compound is classified as a hazardous substance that can cause serious eye and skin irritation and may be harmful if swallowed or inhaled.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this chemical is not disposed of through standard waste streams or sanitary sewers.[1][4] Adherence to local, state, and federal regulations is mandatory for the disposal of this and all hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][5] All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood.[3][6]

Step-by-Step Disposal Procedure for this compound

  • Waste Identification and Classification :

    • Treat all this compound and materials contaminated with it as hazardous waste.[7][8]

    • Do not mix this compound with other waste streams unless it is part of a registered and approved waste mixture for your facility.

  • Waste Collection and Storage :

    • Collect this compound waste in a designated, compatible, and leak-proof container.[9][10] The container must have a secure, screw-on cap.[9]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," the concentration, and the date of accumulation.[4]

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[7][10]

  • Spill Management :

    • In the event of a spill, absorb the this compound with an inert material such as vermiculite, sand, or earth.[1]

    • Collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[7][10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[7][10]

    • After triple-rinsing, the container can typically be disposed of as regular solid waste, though it is best to confirm with your institution's Environmental Health and Safety (EHS) office.[10] Puncturing the container can prevent reuse.

  • Arranging for Final Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4]

    • Provide them with a complete and accurate inventory of the waste.

Quantitative Data Summary

While specific quantitative limits for disposal can vary by jurisdiction, the following table summarizes general guidelines.

ParameterGuidelineSource
Maximum Accumulation Volume Up to 55 gallons of hazardous waste may be accumulated at or near the point of generation.[9]
Accumulation Time Limit Hazardous waste must be removed from the satellite accumulation area within a specified timeframe, often within 90 days of the start of accumulation.[9]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Identify sec-Butyl Benzoate Waste B Is it a spill? A->B C Absorb with inert material B->C Yes E Is the container empty? B->E No D Collect in a labeled, sealed container C->D I Store in designated satellite accumulation area D->I E->D No F Triple-rinse with appropriate solvent E->F Yes G Collect rinsate as hazardous waste F->G H Dispose of rinsed container as solid waste F->H G->I J Contact EHS for disposal I->J

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.

References

Essential Safety and Logistical Information for Handling sec-Butyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the proper handling of sec-Butyl benzoate, including personal protective equipment (PPE) recommendations, procedural steps for safe use, and disposal plans.

Chemical Identification and Properties

PropertyValueSource
CAS Number 3306-36-3[1][2]
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [2][3]
Boiling Point 241.1°C at 760 mmHg[1]
Flash Point 101.4°C[1]
Density 1.005 g/cm³[1]

Personal Protective Equipment (PPE)

The following PPE is essential to wear when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationsRationale
Eye Protection Safety glasses with side shields or chemical goggles.[4]Protects against splashes and eye irritation.[2] Contact lenses should not be worn as they can absorb and concentrate irritants.[4]
Hand Protection Chemical-resistant gloves (e.g., PVC, Butyl rubber, Nitrile rubber).[4][5]Prevents skin contact and irritation.[6][7] For prolonged contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[4]
Skin and Body Protection Laboratory coat, protective clothing.[6][8]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area.[4][8] A respirator with an appropriate filter (e.g., Type A) may be necessary if ventilation is inadequate or for spill response.[4]Minimizes inhalation of vapors.

Operational Plan: Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of vapors.[4]

  • Use in a well-ventilated area.[4][8]

  • Do not eat, drink, or smoke in the handling area.[4][6][7]

  • Keep containers securely sealed when not in use.[4]

  • Wash hands thoroughly with soap and water after handling.[4][6][7]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[4][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7][8][9]

  • Keep away from heat, sparks, and open flames.[4][8]

  • Store in tightly closed containers.[7][8][9]

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Eliminate all ignition sources.[4][8]

    • Increase ventilation.[4]

    • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[4][6][7]

    • Collect the absorbed material into a labeled container for disposal.[4][6]

    • Clean the spill area with soap and water.[4]

  • Major Spills:

    • Evacuate the area and move upwind.[4]

    • Alert emergency responders.[4]

    • Wear appropriate PPE, including respiratory protection.[4]

    • Contain the spill and prevent it from entering drains or waterways.[4][5][6]

First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][6][7][9]

  • Skin Contact: Immediately wash off with soap and plenty of water.[5][6][7] Remove contaminated clothing.[6] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][6][7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[5][6][7][9]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Dispose of waste in a licensed disposal company.[7]

  • Do not allow the product to enter drains or waterways.[4][5][6]

  • Puncture containers to prevent reuse and dispose of them in an authorized landfill.[4]

Workflow for Handling this compound

G Workflow for Handling this compound prep Preparation ppe Don PPE prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handling Handling spill Spill Occurs handling->spill weighing Weighing/Measuring handling->weighing reaction Use in Reaction handling->reaction cleanup Clean Work Area handling->cleanup storage Storage storage->handling spill_response Spill Response Protocol spill->spill_response disposal Disposal waste_collection Collect Waste disposal->waste_collection ppe->handling ventilation->handling weighing->storage Store Unused Chemical reaction->storage Store Unused Chemical cleanup->disposal waste_disposal Dispose via Licensed Contractor waste_collection->waste_disposal

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.